ProTAME
Descripción
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Propiedades
IUPAC Name |
methyl (2S)-5-[bis[(2-phenylacetyl)oxymethoxycarbonylamino]methylideneamino]-2-[(4-methylphenyl)sulfonylamino]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O12S/c1-24-15-17-27(18-16-24)51(44,45)38-28(31(41)46-2)14-9-19-35-32(36-33(42)49-22-47-29(39)20-25-10-5-3-6-11-25)37-34(43)50-23-48-30(40)21-26-12-7-4-8-13-26/h3-8,10-13,15-18,28,38H,9,14,19-23H2,1-2H3,(H2,35,36,37,42,43)/t28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYOVHULCQSDRZ-NDEPHWFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(NC(=O)OCOC(=O)CC2=CC=CC=C2)NC(=O)OCOC(=O)CC3=CC=CC=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N4O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of ProTAME: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ProTAME (pro-Tosyl-L-Arginine Methyl Ester) is a novel small-molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a master regulator of the cell cycle. As a cell-permeable prodrug, this compound is intracellularly converted to its active form, TAME (Tosyl-L-Arginine Methyl Ester). TAME targets the APC/C, a multi-subunit E3 ubiquitin ligase, leading to a robust mitotic arrest at the metaphase-anaphase transition. This guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its interaction with the APC/C, the downstream cellular consequences, and its potential as a therapeutic agent. This document includes quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental workflows.
Introduction to this compound and the Anaphase-Promoting Complex/Cyclosome (APC/C)
The APC/C is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle regulatory proteins, thereby controlling progression through mitosis and the G1 phase.[1][2][3][4] Its activity is essential for the separation of sister chromatids during anaphase and for mitotic exit. The APC/C functions with one of two co-activators, Cdc20 or Cdh1, which are responsible for substrate recognition.[1][4] Dysregulation of the APC/C is implicated in tumorigenesis, making it an attractive target for cancer therapy.[5][6]
This compound emerges as a potent inhibitor of the APC/C. It is a cell-permeable prodrug that is converted by intracellular esterases to TAME.[7][8][9] TAME directly inhibits the APC/C, primarily when it is activated by Cdc20 (APC/C^Cdc20), leading to the stabilization of APC/C substrates and subsequent cell cycle arrest.[9][10][11]
Mechanism of Action of this compound
The inhibitory action of this compound, through its active form TAME, is multifaceted and involves both the disruption of the APC/C-co-activator interaction and the direct inhibition of substrate ubiquitination.
Inhibition of APC/C^Cdc20 Activity
TAME structurally mimics the C-terminal isoleucine-arginine (IR) tail of the APC/C co-activators, Cdc20 and Cdh1.[1] This allows TAME to competitively bind to the APC/C, thereby preventing the loading and association of Cdc20.[11][12] In the absence of substrates, TAME can actively promote the dissociation of already bound Cdc20 by inducing its auto-ubiquitination.[2][12]
However, in the presence of APC/C substrates like cyclin B1, the mechanism is more complex. Substrates can enhance the binding of Cdc20 to the APC/C.[12] In this context, TAME's primary inhibitory effect is to reduce the catalytic rate (kcat) of the APC/C^Cdc20 complex without significantly altering the substrate binding affinity (Km).[2][12] This slows the initial ubiquitination of substrates. Furthermore, as a substrate becomes partially ubiquitinated, it loses its ability to promote Cdc20 binding in the presence of TAME, leading to the premature termination of the ubiquitination process.[2][12] This incomplete ubiquitination is insufficient to target the substrate for degradation by the 26S proteasome.[12]
Downstream Cellular Effects
The inhibition of APC/C^Cdc20 by this compound leads to the accumulation of key substrates, most notably cyclin B1 and securin.[9][13] The stabilization of these proteins has profound effects on cell cycle progression:
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Metaphase Arrest: The failure to degrade cyclin B1 and securin prevents the activation of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.[4] This results in a robust arrest of cells in metaphase.[9][10][12]
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Induction of Apoptosis: Prolonged mitotic arrest induced by this compound can trigger the intrinsic and extrinsic apoptotic pathways, leading to cancer cell death.[14][15] This is often accompanied by the cleavage of caspases 3, 8, and 9, and PARP.[14][15]
Interaction with the Spindle Assembly Checkpoint (SAC)
The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that ensures proper chromosome attachment to the mitotic spindle before allowing anaphase onset. The SAC inhibits the APC/C^Cdc20. The metaphase arrest induced by this compound is often dependent on a functional SAC.[10][11] However, this dependency can be indirect. Prolonged mitotic arrest caused by this compound can lead to "cohesion fatigue," where sister chromatids gradually separate. This can lead to unattached kinetochores, which in turn activates the SAC, reinforcing the mitotic block.[9] Interestingly, in certain cell types, such as mammalian oocytes and early embryos, this compound-induced metaphase arrest does not require SAC activity.[3][16]
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| OVCAR-3 | Ovarian Cancer | 12.5 | Not Specified | [12] |
| LP-1 | Multiple Myeloma | 12.1 | 24 | [7] |
| RPMI-8226 | Multiple Myeloma | Not Specified | 24 | [7] |
| JJN3 | Multiple Myeloma | 4.8 | 24 | [7] |
| OPM-2 | Multiple Myeloma | Not Specified | 24 | [7] |
| U266 | Multiple Myeloma | Not Specified | 24 | [7] |
| NCI-H929 | Multiple Myeloma | Not Specified | 24 | [7] |
| Primary Myeloma Cells | Multiple Myeloma | 2.8 - 20.3 | 24 | [7] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol is used to determine the dose-dependent effect of this compound on the viability of cancer cells.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
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This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Cyclin B1 Accumulation
This protocol is used to assess the effect of this compound on the protein levels of the APC/C substrate, cyclin B1.
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Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for the specified time points.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
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Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin B1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
-
Quantify the band intensities using densitometry software.
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Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
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Cell Treatment and Fixation:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing gently.
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Incubate the cells at -20°C for at least 2 hours.
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Staining:
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Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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Data Acquisition:
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Analyze the stained cells using a flow cytometer.
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Acquire data for at least 10,000 events per sample.
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-
Data Analysis:
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Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a mitotic arrest.
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Visualizations
Signaling Pathway of this compound Action
References
- 1. selleckchem.com [selleckchem.com]
- 2. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] this compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity | Semantic Scholar [semanticscholar.org]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | APC/C inhibitor | Probechem Biochemicals [probechem.com]
- 12. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTAME: A Technical Guide to the Cell-Permeable Prodrug of the APC/C Inhibitor TAME
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a large, multi-subunit E3 ubiquitin ligase that plays a critical role in regulating the cell cycle.[1][2] Its timely activation, primarily during mitosis, targets key cell cycle proteins like securin and cyclin B1 for proteasomal degradation, thereby enabling the transition from metaphase to anaphase and subsequent mitotic exit.[3] Given its essential role, the APC/C has emerged as an attractive target for cancer therapy.[3][4]
Tosyl-L-Arginine Methyl Ester (TAME) is a known inhibitor of the APC/C. It functions by preventing the activation of the APC/C by its co-activators, Cdc20 and Cdh1.[5][6] TAME structurally mimics the C-terminal IR-tail motif of the co-activators, thereby blocking their interaction with the APC/C core complex.[3][4] However, the therapeutic utility of TAME is severely limited by its inability to cross the cell membrane.[5] To overcome this limitation, ProTAME was developed. This compound is a cell-permeable prodrug that, once inside the cell, is converted by intracellular esterases into the active inhibitor, TAME.[1][4][6] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.
Mechanism of Action
This compound's efficacy lies in its ability to deliver TAME into the cellular environment. As a prodrug, it is designed for enhanced membrane permeability. Once it has traversed the cell membrane, intracellular esterases hydrolyze this compound, releasing the active TAME molecule.[1][6][7]
The released TAME then directly targets the APC/C. It competes with the co-activators Cdc20 and Cdh1 for binding to the APC/C, effectively preventing the formation of the active ligase complex.[3][6][8] This inhibition leads to the stabilization of key APC/C substrates, including Cyclin B1 and Securin.[3][4][8] The accumulation of these proteins prevents sister chromatid separation and the inactivation of Cyclin-dependent kinase 1 (Cdk1), resulting in a robust mitotic arrest at metaphase.[9] In many cancer cell lines, this prolonged arrest ultimately triggers apoptosis.[4][10]
Interestingly, the mitotic arrest induced by this compound in human cells is dependent on a functional Spindle Assembly Checkpoint (SAC).[8][11] Although this compound does not directly damage the mitotic spindle, it causes a metaphase delay.[8] This delay can lead to "cohesion fatigue," where sister chromatids begin to separate prematurely. This event is thought to reactivate the SAC, which then imposes a prolonged and stable mitotic arrest.[11] However, in mammalian oocytes and early embryos, this compound-induced arrest does not require SAC activity.[12]
Quantitative Data Presentation
The following tables summarize key quantitative findings from various studies on this compound.
Table 1: Effect of this compound on Mitotic Duration
| Cell Line | Condition | Concentration | Median Mitotic Duration | Reference |
|---|---|---|---|---|
| HeLa H2B-GFP | Control (proAAME) | 12 µM | ~30 min | [8] |
| HeLa H2B-GFP | This compound | 780 nM | ~5 hours (followed by normal anaphase) | [8] |
| HeLa H2B-GFP | This compound | 3 µM | ~5 hours (followed by normal anaphase) | [8] |
| HeLa H2B-GFP | This compound | 12 µM | Arrested, followed by cell death | [8] |
| hTERT-RPE1 | Control (proAAME) | N/A | 24 min | [8] |
| hTERT-RPE1 | This compound | 6 µM | > 8 hours | [8] |
| HeLa H2B-GFP | Control siRNA | 4 µM | 4.8 hours | [8] |
| HeLa H2B-GFP | Cdc20 siRNA (~50% knockdown) | 4 µM | 19.4 hours |[8] |
Table 2: this compound-Induced Mitotic Arrest and Apoptosis in Cancer Cells
| Cell Line | Assay | Concentration | Time | Result | Reference |
|---|---|---|---|---|---|
| OVCAR-3 (Ovarian) | Growth Inhibition | IC₅₀ | N/A | 12.5 µM | [9] |
| AN3CA, KLE (Endometrial) | Cell Proliferation | 15 µM | 24-72 h | Significant growth inhibition | [1] |
| AN3CA, KLE (Endometrial) | Apoptosis | 15 µM | 72 h | Significant increase in apoptotic cells | [1] |
| MM Cell Lines (Myeloma) | Viability | IC₅₀ | N/A | 2.8 - 20.3 µM | [7] |
| LP-1, RPMI-8226 (Myeloma) | Metaphase Arrest | 12 µM | 2-18 h | Significant increase in metaphase cells | [4][13] |
| LP-1, RPMI-8226, NCI-H929, U266 (Myeloma) | Apoptosis | 12 µM | 48 h | Significant increase in apoptotic cells |[10] |
Table 3: Effect of this compound on APC/C Substrate Levels
| Cell Line | Substrate(s) | Concentration | Result | Reference |
|---|---|---|---|---|
| HeLa | Cyclin A2, Cdc20, Nek2A, Cyclin B1, Securin | Not specified | Accumulation/Stabilization | [8] |
| LP-1, RPMI-8226 (Myeloma) | Cyclin B1 | 12 µM | Increase observed at 6, 18, and 24 hours | [4][13] |
| LP-1, RPMI-8226 (Myeloma) | Skp2 (APC/C-Cdh1 substrate) | 12 µM | No significant effect |[4] |
Table 4: this compound Effects in Oocytes and Embryos
| Organism/Cell Type | Concentration | Result | Reference |
|---|---|---|---|
| Mouse Two-Cell Embryos | 5 µM | 40% of blastomeres arrested in mitosis | [12] |
| Mouse Two-Cell Embryos | 10 µM | 72% of blastomeres arrested in mitosis | [12] |
| Mouse Two-Cell Embryos | 20 µM | 100% of blastomeres arrested in mitosis | [12] |
| Bovine Oocytes | 50 µM | 14% arrested in metaphase I | [12] |
| Bovine Oocytes | 100 µM | 100% arrested in metaphase I |[12] |
Table 5: Synergistic Effects of this compound with Other Inhibitors
| Cell Line | Combination | Effect | Reference |
|---|---|---|---|
| Endometrial Cancer Cells | This compound (5-10 µM) + Apcin (25-50 µM) | Significantly enhanced inhibition of cell growth | [1] |
| Human Cell Lines (RPE1, U2OS, etc.) | This compound + Apcin | Synergistic increase in mitotic duration | [14] |
| DLBCL and MCL Cells | This compound + Doxorubicin / Venetoclax | Strongly enhanced anti-lymphoma effect | [15] |
| RT4 Bladder Cancer Cells | this compound + Cisplatin | Pronounced reduction in cell migration and MMP expression |[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the study of this compound.
References
- 1. imrpress.com [imrpress.com]
- 2. imrpress.com [imrpress.com]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 12. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The anaphase-promoting complex/cyclosome: a new promising target in diffuse large B-cell lymphoma and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
ProTAME: A Technical Guide to the Inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a pivotal E3 ubiquitin ligase that orchestrates the timely degradation of key cell cycle proteins, ensuring orderly progression through mitosis and maintaining genomic stability. Its dysregulation is frequently implicated in tumorigenesis, making it a compelling target for therapeutic intervention. ProTAME (pro-Tosyl-L-Arginine Methyl Ester) has emerged as a potent and specific small-molecule inhibitor of the APC/C. This technical guide provides an in-depth exploration of this compound's mechanism of action, its role in inducing cell cycle arrest, and its potential as an anti-cancer agent. Detailed experimental protocols for assessing this compound's efficacy are provided, alongside a comprehensive summary of quantitative data and visual representations of the pertinent biological pathways and experimental workflows.
Introduction: The Anaphase-Promoting Complex/Cyclosome (APC/C)
The APC/C is a large, multi-subunit cullin-RING E3 ubiquitin ligase that plays a critical role in regulating the cell cycle.[1][2][3] Its primary function is to mediate the ubiquitination and subsequent proteasomal degradation of specific substrate proteins at precise time points, thereby driving the transitions between different phases of the cell cycle.[1][2][3] The activity and substrate specificity of the APC/C are principally governed by two co-activator proteins: Cdc20 and Cdh1.[3][4]
-
APC/C-Cdc20: This complex is active during the metaphase-to-anaphase transition. Its key substrates include Cyclin B1 and Securin.[4][5] The degradation of these proteins is essential for the separation of sister chromatids and mitotic exit.[4]
-
APC/C-Cdh1: This complex is active from late mitosis through the G1 phase. It targets a different set of substrates, including Cdc20 itself, to maintain a state of low cyclin-dependent kinase (CDK) activity, which is crucial for the establishment and maintenance of the G1 phase.[3]
Given its central role in cell proliferation, the APC/C is a highly attractive target for the development of anti-cancer therapeutics.[4][5]
This compound: A Prodrug Inhibitor of the APC/C
This compound is a cell-permeable prodrug that is intracellularly converted by esterases into its active form, Tosyl-L-Arginine Methyl Ester (TAME).[4][5] TAME acts as a competitive inhibitor of the APC/C by mimicking the C-terminal "IR-tail" of the co-activators Cdc20 and Cdh1.[4][6] This mimicry prevents the stable association of Cdc20 and Cdh1 with the APC/C core complex, thereby inhibiting its ubiquitin ligase activity.[4][6]
Studies have shown that this compound preferentially inhibits the APC/C-Cdc20 complex at earlier time points, leading to the accumulation of its specific substrates.[4] This selective inhibition is a key aspect of its mechanism of action and its potential for therapeutic applications.
Mechanism of Action: Inducing Metaphase Arrest and Apoptosis
By inhibiting the APC/C, this compound disrupts the normal progression of the cell cycle, primarily causing a robust arrest in metaphase.[1][4] This arrest is a direct consequence of the stabilization of APC/C-Cdc20 substrates, most notably Cyclin B1 and Securin.[4] The sustained high levels of Cyclin B1 prevent the cell from exiting mitosis, while the stabilization of Securin inhibits the activation of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.
Prolonged metaphase arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[4] This pro-apoptotic effect makes this compound a promising candidate for cancer therapy.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative data from various studies investigating the effects of this compound on different cell lines.
Table 1: IC50 Values of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (µM) |
| LP-1 | 12.1 |
| RPMI-8226 | 7.5 |
| JJN3 | 4.8 |
| OPM-2 | 6.2 |
| U266 | 8.9 |
| NCI-H929 | 5.5 |
| Primary MM Patient Samples | 2.8 - 20.3 |
Data sourced from a study on multiple myeloma cells, where viability was measured 24 hours after this compound treatment.[4]
Table 2: Effect of this compound on Metaphase Arrest
| Cell Type | This compound Concentration (µM) | % of Cells in Metaphase Arrest |
| LP-1 (MM) | 12 | Significant increase over time |
| RPMI-8226 (MM) | 12 | Significant increase over time |
| Mouse Oocytes | 5 | 100% |
| Bovine Oocytes | 100 | 100% |
Data for MM cell lines show a time-dependent increase in metaphase-arrested cells.[4] Data for oocytes indicate the concentration required for complete meiotic metaphase I arrest.[1]
Table 3: Effect of this compound on APC/C Substrate Levels
| Cell Line | This compound Treatment (12 µM) | Cyclin B1 (APC/C-Cdc20 substrate) | Skp2 (APC/C-Cdh1 substrate) |
| LP-1 | 6, 18, 24 hours | Increased at early time points | No significant change |
| RPMI-8226 | 6, 18, 24 hours | Increased at early time points | No significant change |
This data suggests a preferential inhibition of APC/C-Cdc20 by this compound at the tested time points.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of APC/C Inhibition by this compound
The following diagram illustrates the mechanism by which this compound inhibits the APC/C and induces metaphase arrest.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 4. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of ProTAME on Mitotic Arrest at the Metaphase Stage: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of ProTAME, a cell-permeable inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), and its role in inducing mitotic arrest at the metaphase stage. This compound serves as a prodrug, converted intracellularly by esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester).[1][2] By inhibiting the APC/C, this compound prevents the ubiquitination and subsequent degradation of key cell cycle proteins, including Cyclin B1 and Securin, leading to a robust metaphase arrest and, ultimately, apoptosis in rapidly dividing cells.[2][3][4] This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for studying its effects.
Introduction
The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of DNA replication and chromosome segregation. The transition from metaphase to anaphase is a critical checkpoint controlled by the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[4] The APC/C, in conjunction with its co-activator Cdc20, targets key mitotic proteins for proteasomal degradation, thereby initiating anaphase.[2][4] Dysregulation of the APC/C is a hallmark of many cancers, making it an attractive target for therapeutic intervention.
This compound (pro-Tosyl-L-Arginine Methyl Ester) is a potent and specific small molecule inhibitor of the APC/C.[1][5][6] As a cell-permeable prodrug, it is efficiently taken up by cells and converted to its active form, TAME.[1][2] TAME competitively inhibits the binding of the APC/C co-activators, Cdc20 and Cdh1, to the APC/C core complex, thereby preventing the recognition and ubiquitination of its substrates.[2][3] This inhibition leads to the accumulation of proteins such as Cyclin B1 and Securin, resulting in a failure to satisfy the spindle assembly checkpoint (SAC) and a subsequent arrest of the cell cycle in metaphase.[2][7]
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of the APC/C, a crucial regulator of mitotic progression.
-
Cellular Uptake and Activation: this compound, being cell-permeable, readily crosses the plasma membrane. Intracellular esterases then cleave the protecting groups, converting this compound into the active inhibitor, TAME.[1][2]
-
APC/C Inhibition: TAME directly targets the APC/C, preventing the binding of its co-activators, Cdc20 and Cdh1.[3] This inhibition is thought to occur through competition for the co-activator binding sites on the APC/C.
-
Substrate Stabilization: By inhibiting APC/C activity, this compound prevents the ubiquitination and degradation of key substrates essential for mitotic progression. This leads to the accumulation of proteins such as:
-
Cyclin B1: A regulatory subunit of Maturation-Promoting Factor (MPF). Its degradation is necessary for mitotic exit.[2]
-
Securin: An inhibitor of the protease Separase. Securin degradation allows Separase to cleave cohesin, the protein complex holding sister chromatids together.
-
-
Metaphase Arrest: The stabilization of Cyclin B1 and Securin prevents the onset of anaphase, causing cells to arrest in metaphase with condensed chromosomes aligned at the metaphase plate.[2][5][7]
-
Induction of Apoptosis: Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2]
Signaling Pathway of this compound-induced Mitotic Arrest
Caption: Mechanism of this compound-induced mitotic arrest.
Quantitative Data
The efficacy of this compound in inducing mitotic arrest and reducing cell viability has been quantified in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| OVCAR-3 | Ovarian Cancer | 12.5 | [5] |
| Various | Breast and Ovarian Cancer | 5 - 10 | [3] |
| LP-1 | Multiple Myeloma | 12.1 | [2][8] |
| RPMI-8226 | Multiple Myeloma | Not specified | [2] |
| JJN3 | Multiple Myeloma | 4.8 | [2][8] |
| OPM-2 | Multiple Myeloma | Not specified | [2] |
| U266 | Multiple Myeloma | Not specified | [2] |
| NCI-H929 | Multiple Myeloma | Not specified | [2] |
| Primary Myeloma Samples | Multiple Myeloma | 2.8 - 20.3 | [2][8] |
| Healthy PBMCs | Non-malignant | 73.6 | [2][8] |
Table 2: Effect of this compound on Metaphase Arrest and Protein Levels
| Cell Line | This compound Conc. (µM) | Treatment Time (hours) | Effect | Citation |
| LP-1 | 12 | 6, 18, 24 | Increased percentage of cells in metaphase | [2] |
| RPMI-8226 | 12 | 6, 18, 24 | Increased percentage of cells in metaphase | [2] |
| LP-1 | 12 | 6, 18, 24 | Increased Cyclin B1 protein levels | [2] |
| RPMI-8226 | 12 | 6, 18, 24 | Increased Cyclin B1 protein levels | [2] |
| LP-1 | 12 | 6, 18, 24 | No significant change in Skp2 protein levels | [2] |
| RPMI-8226 | 12 | 6, 18, 24 | No significant change in Skp2 protein levels | [2] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is adapted from studies investigating this compound's effect on the viability of multiple myeloma cell lines.[2][8]
-
Cell Seeding: Seed human myeloma cell lines (HMCLs) in 96-well plates at an appropriate density.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 3, 6, 12, and 24 µM) for 24 hours.
-
Lysis and Luminescence Measurement:
-
Add CellTiter-Glo® Reagent (Promega) to each well according to the manufacturer's instructions.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Assessment of Metaphase Arrest (May-Grünwald Giemsa Staining)
This method allows for the visualization and quantification of cells arrested in metaphase.[2]
-
Cell Treatment: Treat cells (e.g., LP-1 and RPMI-8226) with this compound (e.g., 12 µM) for various time points (e.g., every 2 hours up to 18 hours).
-
Cytospin Preparation: Prepare cytospins by centrifuging 1 x 10^5 cells per slide.
-
Staining Procedure:
-
Air dry the slides.
-
Stain with May-Grünwald solution for 5 minutes.
-
Rinse with water.
-
Stain with Giemsa solution for 15 minutes.
-
Wash with water.
-
Air dry the slides.
-
-
Microscopy and Quantification:
-
Examine the slides under a light microscope.
-
Identify and count the number of cells in metaphase, characterized by condensed chromosomes aligned at the equatorial plate.
-
Calculate the percentage of metaphase-arrested cells.
-
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvest and Fixation:
-
Harvest cells after treatment with this compound.
-
Wash cells with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol (B145695) while vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Cells in G0/G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate DNA content.
-
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Cyclin B1
This protocol is for detecting the accumulation of Cyclin B1 following this compound treatment.[2]
-
Cell Lysis:
-
Treat cells (e.g., LP-1 and RPMI-8226) with this compound (e.g., 12 µM) for desired time points (e.g., 6, 18, and 24 hours).
-
Wash cells with ice-cold PBS and lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Cyclin B1 (dilution as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence detection system.
-
Use β-actin as a loading control to normalize protein levels.
-
Immunofluorescence for Cyclin B1
This protocol allows for the visualization of Cyclin B1 localization and expression within cells.
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with a primary antibody against Cyclin B1 (diluted in 1% BSA in PBST) for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells using a fluorescence microscope.
-
Experimental and Logical Workflows
This compound Efficacy Study Workflow
Caption: Workflow for assessing this compound's efficacy.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that effectively induces metaphase arrest in cancer cells by inhibiting the APC/C. This technical guide provides a comprehensive overview of its mechanism of action, quantitative effects, and detailed experimental protocols to facilitate further research into its biological functions and therapeutic applications. The provided methodologies offer a robust framework for investigating the impact of this compound on cell cycle progression and cell fate, contributing to the development of novel anti-cancer strategies targeting the mitotic machinery.
References
- 1. Cell Cycle-Related Cyclin B1 Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arigobio.com [arigobio.com]
- 3. imrpress.com [imrpress.com]
- 4. Cyclin B1 antibody (28603-1-AP) | Proteintech [ptglab.com]
- 5. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Cell Cycle-Related Cyclin B1 Quantification | PLOS One [journals.plos.org]
ProTAME's Impact on Cyclin B1 and Securin Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of ProTAME, a cell-permeable inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). This compound, a prodrug of Tosyl-L-Arginine Methyl Ester (TAME), effectively blocks the degradation of key cell cycle proteins, Cyclin B1 and Securin, by inhibiting the APC/C E3 ubiquitin ligase, primarily the APC/CCdc20 complex. This inhibition leads to a robust mitotic arrest at the metaphase-anaphase transition, a mechanism with significant therapeutic potential in oncology. This document details the molecular mechanism of this compound, presents available quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the involved signaling pathways and experimental workflows.
Introduction: The Anaphase-Promoting Complex/Cyclosome (APC/C) and its Inhibition
The cell cycle is a tightly regulated process ensuring the faithful duplication and segregation of genetic material. The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates the timely degradation of specific substrate proteins, thereby driving the progression through mitosis and into the G1 phase. The APC/C, in conjunction with its co-activator Cdc20, targets proteins for proteasomal degradation by marking them with ubiquitin chains. Key substrates of the APC/CCdc20 complex during mitosis include Cyclin B1 and Securin.
The degradation of Cyclin B1, the regulatory subunit of Cyclin-Dependent Kinase 1 (CDK1), leads to a decrease in CDK1 activity, which is essential for mitotic exit. Simultaneously, the degradation of Securin liberates the protease Separase, which then cleaves the cohesin rings holding sister chromatids together, initiating anaphase.
Given its critical role in cell cycle progression, the APC/C has emerged as a promising target for anti-cancer therapies. This compound is a cell-permeable prodrug that is intracellularly converted by esterases into its active form, TAME. TAME acts as a competitive inhibitor of the APC/C, preventing the binding of the co-activator Cdc20 and consequently stabilizing APC/C substrates like Cyclin B1 and Securin. This stabilization prevents the onset of anaphase and traps cells in mitosis, ultimately leading to apoptosis in cancer cells.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of the APC/C E3 ubiquitin ligase. Once inside the cell, this compound is hydrolyzed by intracellular esterases to yield TAME. TAME directly interferes with the interaction between the APC/C and its co-activator Cdc20. Specifically, TAME competes with the D-box recognition domain of Cdc20, preventing it from effectively binding to the APC/C core complex. This disruption inhibits the formation of the active APC/CCdc20 ligase, which is responsible for the ubiquitination and subsequent degradation of Cyclin B1 and Securin. The resulting accumulation of these proteins leads to a sustained mitotic arrest in metaphase.
Signaling Pathway of this compound Action
Caption: this compound's mechanism of action leading to metaphase arrest.
Quantitative Data on this compound's Effects
While direct kinetic data such as degradation rates or half-lives of Cyclin B1 and Securin in the presence of this compound are not extensively reported in the literature, the following tables summarize the available quantitative information regarding this compound's biological activity.
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Cell Line / System | Value | Reference |
| IC50 (Viability) | LP-1 (Multiple Myeloma) | 12.1 µM | |
| JJN3 (Multiple Myeloma) | 4.8 µM | ||
| OVCAR-3 (Ovarian Cancer) | 12.5 µM | ||
| Mitotic Arrest | HeLa H2B-GFP | 12 µM (induces arrest and cell death) | |
| HeLa H2B-GFP | 4 µM (increases mitotic duration) | ||
| Cyclin B1 Accumulation | LP-1 and RPMI-8226 | Observed at 12 µM after 6 hours | |
| Securin Stabilization | Mouse Oocytes | Observed with 5 µM this compound |
Note: The accumulation of Cyclin B1 and stabilization of Securin are typically demonstrated qualitatively via Western blotting. Quantitative values often represent densitometry analysis of these blots relative to controls.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on Cyclin B1 and Securin degradation.
Western Blotting for Cyclin B1 and Securin Levels
This protocol is for assessing the protein levels of Cyclin B1 and Securin in cells treated with this compound.
Experimental Workflow for Western Blotting
Caption: A typical workflow for Western blot analysis.
Materials:
-
Cell lines (e.g., HeLa, RPMI-8226)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-Cyclin B1
-
Rabbit anti-Securin
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with desired concentrations of this compound or vehicle for specified time points (e.g., 6, 18, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-Securin, and anti-β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cells treated with this compound
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol (B145695)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for Western blotting. Harvest cells by trypsinization (for adherent cells) or centrifugation.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C.
-
Rehydration and RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
PI Staining: Add PI staining solution to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected with this compound treatment.
Drug Development and Future Perspectives
This compound's ability to induce mitotic arrest and subsequent apoptosis in cancer cells makes it a valuable tool for cancer research and a potential lead compound for drug development. Its preferential activity against the APC/CCdc20 complex suggests a therapeutic window, as non-proliferating cells are less dependent on this complex.
Further research is warranted to:
-
Determine the precise degradation kinetics of Cyclin B1 and Securin in various cancer cell lines upon this compound treatment.
-
Investigate the potential for synergistic effects when combining this compound with other anti-cancer agents.
-
Develop more potent and specific second-generation APC/C inhibitors based on the structure and mechanism of TAME.
-
Evaluate the in vivo efficacy and safety profile of this compound and its derivatives in preclinical cancer models.
Conclusion
This compound is a potent and specific inhibitor of the APC/C, a key regulator of the cell cycle. By preventing the degradation of Cyclin B1 and Securin, this compound induces a metaphase arrest, providing a clear mechanism for its anti-proliferative effects. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of the APC/C in cancer and to develop novel therapeutics targeting this critical pathway.
ProTAME: A Technical Guide to its Discovery and Application as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTAME (pro-Tosyl-L-Arginine Methyl Ester) has emerged as a valuable chemical probe for investigating the intricacies of cell cycle control. It is a cell-permeable prodrug that, once inside the cell, is converted by intracellular esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester).[1][2][3] TAME functions as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs the timely degradation of key cell cycle regulatory proteins.[4][5][6] By targeting the APC/C, this compound induces a robust mitotic arrest in the metaphase stage, ultimately leading to apoptosis in many cancer cell lines.[2][7][8] This specific mechanism of action, without directly perturbing the spindle apparatus, makes this compound an invaluable tool for dissecting the molecular events of mitosis and for exploring novel anti-cancer therapeutic strategies.[5][9]
Mechanism of Action
This compound's inhibitory effect is centered on the Anaphase-Promoting Complex/Cyclosome (APC/C), a multi-subunit E3 ubiquitin ligase. The APC/C's activity is dependent on its association with one of two co-activators: Cdc20 (Cell Division Cycle 20) during mitosis and Cdh1 (Cdc20 Homologue 1) in late mitosis and G1 phase.[10][11] These co-activators are responsible for recognizing and recruiting specific substrates to the APC/C for ubiquitination and subsequent degradation by the 26S proteasome.
Once converted to TAME within the cell, the molecule directly interferes with the function of the APC/C. TAME competitively inhibits the binding of both Cdc20 and Cdh1 to the APC/C core complex.[12] This action prevents the proper assembly of a functional APC/C-co-activator-substrate ternary complex.[13] Consequently, the ubiquitination of critical APC/C substrates is blocked.
Key substrates that accumulate following this compound treatment include:
-
Cyclin B1: A crucial mitotic cyclin that must be degraded for cells to exit mitosis. Its stabilization leads to a prolonged metaphase arrest.[7][14]
-
Securin: An inhibitor of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together. Securin's persistence prevents the onset of anaphase.
-
Skp2: A component of the SCF (Skp1-Cul1-F-box) ubiquitin ligase complex, which is itself an important regulator of the cell cycle. Skp2 is a known substrate of APC/C-Cdh1.[7][15]
The accumulation of these and other APC/C substrates disrupts the normal progression of the cell cycle, leading to the characteristic metaphase arrest observed with this compound treatment. This prolonged arrest often triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a variety of cancer cell lines, demonstrating its potential as an anti-proliferative agent. The table below summarizes some of the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| OVCAR-3 | Ovarian Cancer | 12.5 | [16] |
| Multiple Myeloma (Primary Patient Samples) | Multiple Myeloma | 2.8 - 20.3 | [8] |
| LP-1 | Multiple Myeloma | 12.1 | [7] |
| JJN3 | Multiple Myeloma | 4.8 | [7] |
| RPMI-8226 | Multiple Myeloma | Not specified | [7] |
| NCI-H929 | Multiple Myeloma | Not specified | [7] |
| U266 | Multiple Myeloma | Not specified | [7] |
| OPM-2 | Multiple Myeloma | Not specified | [10] |
| RT-4 | Bladder Cancer | Not specified | [17] |
| AN3CA | Endometrial Carcinoma | Dose-dependent inhibition | [18] |
| KLE | Endometrial Carcinoma | Dose-dependent inhibition | [18] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)[7]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 12, 24 µM).[10] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[19]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis of APC/C Substrates
This protocol is used to detect the accumulation of specific APC/C substrates, such as Cyclin B1 and Skp2, following this compound treatment.[7]
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Skp2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (e.g., 12 µM) for various time points (e.g., 6, 18, 24 hours).[7] Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Cyclin B1, anti-Skp2) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control like β-actin.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle distribution of cells treated with this compound, typically showing an accumulation of cells in the G2/M phase.[9][20]
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)[9]
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.[9]
-
Storage: Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend the cell pellet in PI staining solution.[9]
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunoprecipitation of APC/C
This protocol can be used to study the association of Cdc20 with the APC/C complex in the presence or absence of this compound.[21]
Materials:
-
Cell lysates from this compound-treated and control cells
-
Antibody against an APC/C subunit (e.g., anti-Cdc27)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS sample buffer
Procedure:
-
Pre-clearing Lysates: Pre-clear the cell lysates by incubating with protein A/G agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-Cdc27 antibody overnight at 4°C.
-
Bead Capture: Add protein A/G agarose beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against Cdc20 and Cdc27 to assess their association.
In Vitro Ubiquitination Assay
This assay can be used to directly assess the inhibitory effect of TAME (the active form of this compound) on APC/C-mediated ubiquitination of a substrate.[2][22]
Materials:
-
Purified APC/C
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH10)
-
Ubiquitin
-
ATP
-
Purified substrate (e.g., a fragment of Cyclin B1)
-
TAME
-
Reaction buffer
Procedure:
-
Reaction Setup: Set up the ubiquitination reaction by combining the purified APC/C, E1, E2, ubiquitin, and substrate in the reaction buffer.
-
Inhibitor Addition: Add TAME at various concentrations to the reactions. Include a no-inhibitor control.
-
Initiation: Initiate the reaction by adding ATP.
-
Incubation: Incubate the reactions at 37°C for a specified time.
-
Termination: Stop the reactions by adding SDS sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody against the substrate to visualize the ubiquitination ladder. A decrease in the formation of polyubiquitinated substrate in the presence of TAME indicates inhibition of APC/C activity.
Chemical Synthesis of this compound
Visualizations
APC/C Signaling Pathway and this compound Inhibition
Caption: APC/C signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Treatment and Analysis
Caption: A typical experimental workflow for studying the effects of this compound.
Logical Relationship of this compound's Mechanism of Action
Caption: Logical flow of this compound's mechanism from prodrug to apoptosis.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. This compound | APC/C inhibitor | Probechem Biochemicals [probechem.com]
- 6. rsc.org [rsc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. imrpress.com [imrpress.com]
- 19. Ubiquitination detection techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bosterbio.com [bosterbio.com]
- 21. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. N-acyloxymethyl carbamate linked prodrugs of pseudomycins are novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and antitumor properties of N1-acyloxymethyl derivatives of bis(2,6-dioxopiperazines) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Intracellular Conversion of ProTAME to TAME: A Technical Guide for Researchers
An In-depth Examination of the Role of Intracellular Esterases in the Activation of a Potent Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibitor
This technical guide provides a comprehensive overview of the intracellular activation of ProTAME (Pro-Tosyl-L-Arginine Methyl Ester) into its active form, TAME (Tosyl-L-Arginine Methyl Ester), through the catalytic activity of intracellular esterases. This compound, a cell-permeable prodrug, holds significant promise in cancer therapy due to its ability to induce mitotic arrest and apoptosis by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase in cell cycle regulation. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanism of action, experimental protocols for its study, and quantitative data to support further investigation.
Introduction: The this compound-TAME System
TAME is a potent inhibitor of the APC/C, a key regulator of mitotic progression. By mimicking the "IR-tail" of APC/C co-activators like Cdc20 and Cdh1, TAME prevents their binding to the APC/C, thereby inhibiting its ubiquitin ligase activity.[1][2] This leads to the accumulation of critical cell cycle proteins, such as cyclin B1 and securin, ultimately causing a prolonged mitotic arrest and subsequent apoptotic cell death in cancer cells.[3][4] However, TAME itself is not cell-permeable. To overcome this limitation, the prodrug this compound was developed. This compound is a cell-permeable derivative that, once inside the cell, is converted to the active, cell-impermeable TAME by the action of intracellular esterases.[5][6] This targeted intracellular activation makes this compound a promising therapeutic agent.
The Role of Intracellular Esterases in this compound Activation
The conversion of this compound to TAME is a critical step for its pharmacological activity. This hydrolysis is catalyzed by a class of enzymes known as carboxylesterases (CES). In humans, two major carboxylesterases, CES1 and CES2, are primarily responsible for the metabolism of a wide range of ester-containing drugs.[7] While specific kinetic data for this compound hydrolysis by purified human CES1 and CES2 are not yet widely published, the differential expression and activity of these enzymes in various cell types and tissues are known to influence the efficacy of ester-based prodrugs.[8]
The efficiency of this compound conversion varies significantly among different cell lines, which correlates with their sensitivity to the compound. For instance, HeLa cells are reported to efficiently activate this compound, whereas MCF10A cells are much less efficient.[9] This variability is likely due to differences in the expression levels and activity of intracellular esterases.
Quantitative Data on this compound Activity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are key indicators of its potency. The following table summarizes reported IC50 values for this compound in different cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| LP-1 | Multiple Myeloma | 24 | 12.1 | [3] |
| JJN3 | Multiple Myeloma | 24 | 4.8 | [3] |
| Primary Myeloma Cells (Patient 1) | Multiple Myeloma | 24 | 2.8 | [3] |
| Primary Myeloma Cells (Patient 2) | Multiple Myeloma | 24 | 20.3 | [3] |
| AN3CA | Endometrial Carcinoma | 72 | ~10-15 | [10] |
| KLE | Endometrial Carcinoma | 72 | ~10-15 | [10] |
| A549 | Lung Carcinoma | Not Specified | >100 | [11] |
| HeLa | Cervical Cancer | Not Specified | ~10-20 | [11] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | >100 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the conversion of this compound to TAME and its downstream effects.
Cell Viability Assay (MTT/CCK-8 Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50, 100 µM). Include a vehicle control (DMSO) at the highest concentration used for this compound.[10]
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[10]
-
Assay:
-
For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. After incubation, add the solubilization solution to dissolve the formazan crystals.[13]
-
For CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. The viable cells will reduce the WST-8 in the CCK-8 solution to a yellow-colored formazan dye.[12]
-
-
Measurement: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for CCK-8).[12][13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of APC/C Substrates
This protocol is used to detect the accumulation of APC/C substrates, such as cyclin B1, following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cyclin B1, anti-securin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at a specific concentration (e.g., the IC50 value) for various time points (e.g., 0, 6, 12, 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cyclin B1) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Use β-actin as a loading control.[3]
In Vitro Esterase Activity Assay for this compound Conversion (Conceptual Protocol)
This conceptual protocol describes how to measure the conversion of this compound to TAME using purified carboxylesterases.
Materials:
-
Purified human CES1 or CES2
-
This compound
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the purified esterase at a specific concentration.
-
Initiate Reaction: Add this compound to the reaction mixture to start the reaction. Use a range of this compound concentrations to determine kinetic parameters.
-
Time-Course Sampling: At various time points, take aliquots of the reaction mixture and immediately add them to a quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by HPLC or LC-MS/MS to quantify the concentrations of both this compound and the newly formed TAME.
-
Data Analysis: Plot the concentration of TAME formed over time to determine the initial reaction velocity. Use these velocities at different this compound concentrations to generate a Michaelis-Menten plot and determine the kinetic parameters, Km and Vmax.[1]
Quantification of Intracellular this compound and TAME by LC-MS/MS (Conceptual Protocol)
This conceptual protocol outlines the steps for measuring the intracellular concentrations of this compound and its metabolite TAME.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ice-cold PBS
-
Lysis/extraction solution (e.g., methanol (B129727) or acetonitrile)
-
Internal standard (a stable isotope-labeled version of this compound or TAME)
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cells with this compound for a specific duration.
-
Cell Harvesting and Lysis: After treatment, rapidly wash the cells with ice-cold PBS to remove extracellular this compound. Lyse the cells and extract the intracellular contents using a cold organic solvent containing the internal standard.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris and collect the supernatant containing the analytes.
-
LC-MS/MS Analysis: Inject the supernatant into an LC-MS/MS system. Develop a specific method to separate and detect this compound and TAME based on their mass-to-charge ratios.
-
Quantification: Use the peak areas of the analytes relative to the internal standard to construct a calibration curve and determine the intracellular concentrations of this compound and TAME.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in this compound's mechanism of action and the experimental workflow for its characterization.
Conclusion
The conversion of the prodrug this compound to its active form TAME by intracellular esterases is a cornerstone of its therapeutic potential. This guide has provided an in-depth look at this critical activation step, including the underlying mechanism, quantitative data on its efficacy, and detailed protocols for its investigation. A thorough understanding of the role of carboxylesterases in this process is essential for optimizing the design of future prodrugs and for predicting patient response based on individual esterase expression profiles. The provided experimental frameworks offer a solid foundation for researchers to further explore the pharmacology of this compound and its derivatives in the ongoing development of novel cancer therapeutics.
References
- 1. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 2. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 7. Hydrolytic profile for ester- or amide-linkage by carboxylesterases pI 5.3 and 4.5 from human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring APC/C dependent ubiquitylation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. rsc.org [rsc.org]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 13. broadpharm.com [broadpharm.com]
ProTAME's Interaction with APC/C Co-activators: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a multi-subunit E3 ubiquitin ligase that plays a pivotal role in orchestrating cell cycle progression, particularly the transition from metaphase to anaphase and exit from mitosis. Its activity is temporally regulated by two co-activators, Cdc20 and Cdh1, which guide the APC/C to specific substrates for ubiquitination and subsequent proteasomal degradation. Given the frequent dysregulation of cell cycle machinery in oncology, the APC/C has emerged as a compelling therapeutic target. ProTAME (pro-Tosyl-L-Arginine Methyl Ester) is a key chemical probe used to investigate APC/C function. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the APC/C co-activators Cdc20 and Cdh1, summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical pathways.
Introduction to APC/C and this compound
The APC/C is a large, 13-subunit protein complex that controls the degradation of key cell cycle regulators, including securin and mitotic cyclins.[1][2] The temporal specificity of the APC/C is conferred by its association with one of two co-activator proteins:
-
Cdc20 (Cell Division Cycle 20): Activates the APC/C during the metaphase-to-anaphase transition, targeting substrates like Cyclin B1 and Securin for degradation.[2][3]
-
Cdh1 (Cdc20 Homologue 1): Activates the APC/C from late mitosis through the G1 phase, targeting substrates including Cdc20 itself to maintain a state of low cyclin-dependent kinase (Cdk) activity.[2][3]
This compound is a cell-permeable prodrug that, once inside the cell, is rapidly converted by intracellular esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester).[1][2] TAME functions as a potent inhibitor of the APC/C, leading to mitotic arrest, and has become an invaluable tool for studying the roles of Cdc20 and Cdh1 in cell cycle control.[4][5]
Core Mechanism of Action
TAME inhibits the APC/C by acting as a competitive inhibitor that prevents the binding of the co-activators Cdc20 and Cdh1. The C-terminus of both Cdc20 and Cdh1 contains a conserved Isoleucine-Arginine (IR) tail, which is essential for docking to the APC/C core, specifically to the tetratricopeptide repeat (TPR) subunit APC3 (also known as Cdc27).[1][6]
TAME structurally mimics this critical IR motif.[2][6] By binding to the IR-tail binding pocket on APC3, TAME physically obstructs the association of Cdc20 and Cdh1 with the APC/C, thereby preventing the formation of a functional, active E3 ligase complex.[1][6]
A secondary, more complex mechanism has been described, particularly for Cdc20. In the absence of APC/C substrates, TAME can actively promote the auto-ubiquitination of Cdc20, leading to its ejection from the APC/C.[7][8] However, this effect is antagonized by the presence of substrates like Cyclin B1.[7][8]
Quantitative Data Summary
While this compound's effects are well-documented at a cellular level, precise biochemical data directly comparing its inhibitory action on Cdc20 versus Cdh1 is limited. In cellular contexts, this compound treatment often results in an accumulation of APC/C-Cdc20 substrates (e.g., Cyclin B1) without affecting levels of early APC/C-Cdh1 substrates (e.g., Skp2), suggesting a preferential inhibition of APC/C-Cdc20 activity in vivo.[2][9]
The available quantitative data are summarized below.
Table 1: In Vitro Inhibitory Activity of TAME
| Parameter | Target Complex | Substrate | Value | Assay System | Reference |
| IC₅₀ | APC/C-Cdc20 | Cyclin | 12 µM | Mitotic Xenopus Egg Extract | [10][11] |
| Kinetics | APC/C-Cdc20 | Cyclin B1 | Reduces kcat, Km unaffected | Reconstituted System | [5][7][8] |
Note: Specific values for the change in kcat were not found in the provided search results.
Table 2: Computational Binding Analysis of TAME
| Parameter | Target Subunit | Binding Site | Value | Method | Reference |
| Binding Affinity | APC3 | IR-Tail Pocket | ~ -7.3 kcal/mol | Molecular Docking | [1][6] |
| Binding Free Energy | APC3 | IR-Tail Pocket | -22.25 ± 1.12 kcal/mol | Molecular Dynamics | [1][6] |
| Binding Affinity | APC8 | C-box Pocket | ~ -5.7 kcal/mol | Molecular Docking | [1][6] |
These computational results support APC3 as the primary, higher-affinity binding site for TAME, consistent with its mechanism of mimicking the IR-tail.[1][6]
Experimental Protocols
The characterization of this compound's interaction with APC/C co-activators relies on a combination of in vitro biochemical assays and cell-based experiments.
In Vitro APC/C Ubiquitination Assay
This assay directly measures the E3 ligase activity of the APC/C by monitoring the ubiquitination of a specific substrate.
Methodology:
-
Reaction Preparation: In a microcentrifuge tube on ice, combine purified APC/C, E1 activating enzyme, E2 conjugating enzymes (Ube2C and Ube2S), recombinant co-activator (Cdc20 or Cdh1), and an energy-regenerating buffer containing ATP.
-
Inhibitor Addition: Add TAME (dissolved in DMSO) to the desired final concentration. For the control, add an equivalent volume of DMSO.
-
Initiation: Add a radiolabeled (e.g., ³⁵S-methionine) in vitro-translated substrate (e.g., N-terminal fragment of Cyclin B1 or Securin) to start the reaction.
-
Incubation: Incubate the reaction at 30°C. Aliquots are taken at various time points (e.g., 0, 10, 20, 40 minutes).
-
Quenching: Stop the reaction at each time point by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. Analyze the results by autoradiography to visualize the unmodified substrate and higher molecular weight polyubiquitinated species. The disappearance of the unmodified substrate band and the appearance of a high-molecular-weight smear indicate APC/C activity.
Cell-Based Mitotic Arrest and Substrate Stabilization Assay
This assay assesses the downstream cellular consequences of APC/C inhibition by this compound.
Methodology:
-
Cell Culture: Plate human cell lines (e.g., HeLa, MM.1S, RPMI-8226) in multi-well plates.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0-20 µM) or a vehicle control (DMSO) for a specified time course (e.g., 6, 18, 24 hours).[9]
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against APC/C substrates (e.g., anti-Cyclin B1, anti-Securin, anti-Skp2) and a loading control (e.g., anti-β-actin, anti-GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the substrate protein levels to the loading control. An increase in the levels of Cyclin B1 or Securin indicates inhibition of APC/C-Cdc20.[2] A lack of change in Skp2 levels at early time points may suggest a preferential inhibition of the Cdc20-activated complex over the Cdh1-activated one.[2][9]
APC/C Signaling and this compound's Impact
This compound's inhibition of co-activator binding disrupts the precisely timed degradation of key mitotic regulators, leading to significant cellular consequences.
By preventing the activation of the APC/C by both Cdc20 and Cdh1, this compound treatment leads to:
-
Stabilization of APC/C Substrates: Key proteins like Cyclin B1 and Securin, which are normally degraded at the metaphase-anaphase transition, accumulate within the cell.[2]
-
Metaphase Arrest: The failure to degrade Securin prevents the activation of Separase, the enzyme responsible for cleaving cohesin rings that hold sister chromatids together. The stabilization of Cyclin B1 maintains high Cdk1 activity. Together, these effects cause cells to arrest in metaphase.[2][9]
-
Apoptosis: Prolonged mitotic arrest is an unsustainable state for most cells and ultimately triggers programmed cell death (apoptosis), making APC/C inhibitors a promising avenue for cancer therapeutics.[4]
Conclusion
This compound and its active form TAME are indispensable chemical tools for dissecting the complex regulation of the cell cycle by the Anaphase-Promoting Complex/Cyclosome. The primary inhibitory mechanism involves the competitive binding of TAME to the IR-tail binding pocket on the APC3 subunit, which prevents the association and activation of the APC/C by its co-activators, Cdc20 and Cdh1. While cellular data suggests a preferential inhibition of APC/C-Cdc20, further quantitative biochemical studies are needed to delineate the precise differential affinities and kinetics. The downstream effects of this compound—substrate stabilization, mitotic arrest, and apoptosis—validate the APC/C as a critical node in cell cycle control and a viable target for therapeutic intervention in proliferative diseases.
References
- 1. Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 4. imrpress.com [imrpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An APC/C inhibitor stabilizes cyclin B1 by prematurely terminating ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. molnova.cn [molnova.cn]
ProTAME's Influence on Sister Chromatid Cohesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of sister chromatid cohesion is paramount for accurate chromosome segregation during mitosis. Premature separation of sister chromatids leads to aneuploidy, a hallmark of many cancers. The Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, plays a pivotal role in orchestrating the metaphase-to-anaphase transition by targeting key regulatory proteins for proteasomal degradation. ProTAME (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable inhibitor of the APC/C. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound influence on sister chromatid cohesion. We will explore the molecular pathways affected by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for its study.
Introduction to this compound and the Anaphase-Promoting Complex/Cyclosome (APC/C)
The APC/C, in conjunction with its co-activator Cdc20, targets two critical substrates for ubiquitination and subsequent degradation to initiate anaphase: Securin and Cyclin B1.[1][2][3] Securin is an inhibitory chaperone of the protease Separase.[4][5] Upon Securin's degradation, active Separase cleaves the kleisin subunit of the cohesin complex, the molecular glue holding sister chromatids together.[3][4] The degradation of Cyclin B1 leads to the inactivation of Cyclin-Dependent Kinase 1 (CDK1), further promoting mitotic exit.[1][2]
This compound acts as a competitive inhibitor of the APC/C.[1] It is a cell-permeable prodrug that is intracellularly converted to TAME. TAME mimics the I-R tail motif of APC/C substrates and co-activators, thereby blocking their interaction with the APC/C.[1] This inhibition prevents the ubiquitination and degradation of APC/C substrates, leading to a cell cycle arrest in metaphase.[1][2][3]
Mechanism of Action: this compound's Impact on the Core Mitotic Machinery
This compound's primary mechanism involves the inhibition of the APC/C, which leads to the stabilization of its key substrates, Securin and Cyclin B1.[1][2][6] This stabilization has a direct and profound effect on the machinery governing sister chromatid cohesion.
Stabilization of Securin and Inhibition of Separase
By preventing the degradation of Securin, this compound ensures that Separase remains inactive.[4] This sustained inhibition of Separase activity directly prevents the cleavage of the cohesin complex, thus maintaining the physical linkage between sister chromatids.
Stabilization of Cyclin B1 and Prolonged Mitotic Arrest
The accumulation of Cyclin B1 due to this compound treatment maintains high CDK1 activity, a state that is characteristic of metaphase.[1][2] This sustained CDK1 activity prevents cells from exiting mitosis, resulting in a prolonged metaphase arrest.[1][2]
Cohesion Fatigue: A Consequence of Prolonged Metaphase Arrest
While this compound's direct effect is the maintenance of sister chromatid cohesion, the prolonged metaphase arrest it induces can paradoxically lead to a phenomenon known as "cohesion fatigue."[7][8][9] Cohesion fatigue is the gradual, premature separation of sister chromatids that occurs during a lengthy mitotic arrest.[7][8] This is thought to be caused by the constant pulling forces exerted by the mitotic spindle on the kinetochores, which eventually overcome the cohesive forces holding the sister chromatids together, even in the presence of intact cohesin.[7]
Quantitative Data on this compound's Efficacy
The following tables summarize quantitative data from various studies on the effects of this compound.
| Cell Line | IC50 (µM) | Duration of Treatment (hours) | Reference |
| LP-1 (Multiple Myeloma) | 12.1 | 24 | [1] |
| RPMI-8226 (Multiple Myeloma) | ~8 | 24 | [1] |
| JJN3 (Multiple Myeloma) | 4.8 | 24 | [1] |
| OPM-2 (Multiple Myeloma) | ~7 | 24 | [1] |
| U266 (Multiple Myeloma) | ~10 | 24 | [1] |
| NCI-H929 (Multiple Myeloma) | ~6 | 24 | [1] |
Table 1: IC50 Values of this compound in Human Myeloma Cell Lines.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Effect on Protein Levels | Reference |
| LP-1 | 12 | 6 | Cyclin B1 levels increased | [1][10] |
| RPMI-8226 | 12 | 6 | Cyclin B1 levels increased | [1][10] |
| Mouse Oocytes | 5 | 14 | Securin levels stabilized | [6] |
| Mouse Oocytes | 5 | 14 | Cyclin B levels stabilized | [6] |
Table 2: Effect of this compound on APC/C Substrate Protein Levels.
| Cell Line | This compound Concentration | Treatment Duration | Percentage of Cells with Cohesion Defects | Reference |
| HeLa | 5 µM | Prolonged Arrest | Increased incidence of cohesion fatigue | [7][8] |
| Wapl-RNAi HeLa | 10 µM | Prolonged Arrest | Reduced cohesion fatigue (16% vs 70% in control) | [7] |
Table 3: this compound's Effect on Sister Chromatid Cohesion.
Signaling Pathways and Experimental Workflows
This compound's Disruption of the APC/C Signaling Pathway
Caption: this compound inhibits the APC/C, leading to metaphase arrest.
Experimental Workflow for Assessing Cohesion Fatigue
Caption: Workflow for quantifying this compound-induced cohesion fatigue.
Detailed Experimental Protocols
Cell Synchronization (Double Thymidine (B127349) Block for HeLa Cells)
This protocol is adapted from established methods for synchronizing HeLa cells at the G1/S boundary, allowing for the study of subsequent mitotic events.
Materials:
-
HeLa cells
-
Complete DMEM (with 10% FBS and antibiotics)
-
Thymidine solution (100 mM stock in sterile water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HeLa cells at a density that will not exceed 50% confluency at the end of the synchronization.
-
24 hours after seeding, add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 18 hours.
-
Wash the cells twice with warm PBS and once with warm complete DMEM.
-
Add fresh complete DMEM and incubate for 9 hours to release the cells from the block.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 17 hours.
-
To release cells into G2/M, wash twice with warm PBS and once with warm complete DMEM, then add fresh complete medium. Cells will start entering mitosis approximately 8-10 hours after the release.
Western Blotting for Cyclin B1 and Securin
Materials:
-
Synchronized and this compound-treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Cyclin B1, anti-Securin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using ECL substrate and an imaging system.
Immunofluorescence for Sister Chromatid Cohesion
Materials:
-
Cells grown on coverslips, synchronized and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBST)
-
Primary antibody (e.g., anti-SMC3 for cohesin)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody in blocking buffer overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with fluorophore-conjugated secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto slides with mounting medium.
-
Visualize using a fluorescence microscope.
Chromosome Spreads and Giemsa Staining for Cohesion Fatigue Analysis
Materials:
-
Mitotic cells collected by shake-off
-
Hypotonic solution (75 mM KCl)
-
Carnoy's fixative (3:1 methanol:acetic acid)
-
Glass slides
-
Giemsa stain
-
Microscope
Procedure:
-
Collect mitotic cells and resuspend in hypotonic solution. Incubate at 37°C for 15-20 minutes.
-
Add a few drops of Carnoy's fixative, then pellet the cells.
-
Resuspend the cell pellet in fresh Carnoy's fixative and incubate for 20 minutes at room temperature. Repeat this step twice.
-
Drop the cell suspension from a height onto clean, cold, wet glass slides.
-
Allow the slides to air dry.
-
Stain with Giemsa solution for 10-20 minutes.
-
Rinse with water and air dry.
-
Observe under a light microscope and score for separated sister chromatids.
Conclusion
This compound is a potent inhibitor of the APC/C that effectively induces a metaphase arrest by stabilizing key mitotic regulators like Securin and Cyclin B1. While its primary effect is the maintenance of sister chromatid cohesion through the inhibition of Separase, the resulting prolonged mitotic arrest can trigger cohesion fatigue, leading to premature sister chromatid separation. This dual effect makes this compound a valuable tool for studying the intricate mechanisms governing mitotic progression and a potential therapeutic agent for cancers characterized by chromosomal instability. The experimental protocols provided in this guide offer a framework for researchers to investigate the multifaceted effects of this compound on sister chromatid cohesion and the cell cycle.
References
- 1. Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 2. Video: Combining Mitotic Cell Synchronization and High Resolution Confocal Microscopy to Study the Role of Multifunctional Cell Cycle Proteins During Mitosis [jove.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. laboratorytests.org [laboratorytests.org]
- 7. Synchronization of HeLa Cells to Mitotic Subphases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-optica.it [bio-optica.it]
- 9. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Methodological & Application
Application Notes and Protocols for ProTAME-induced Cell Synchronization in Mitosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTAME (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that governs the progression of cells through mitosis.[1][2][3][4][5] By inhibiting the APC/C, this compound effectively blocks the degradation of key mitotic proteins, such as cyclin B1 and securin, leading to a robust cell cycle arrest in metaphase.[3][5][6] This property makes this compound a valuable tool for synchronizing cell populations in mitosis, enabling detailed studies of mitotic events and providing a potential therapeutic strategy in oncology.[3][7]
These application notes provide a comprehensive guide for utilizing this compound to achieve mitotic synchronization in cultured cells. Included are the mechanism of action, detailed experimental protocols, and expected outcomes based on published data.
Mechanism of Action
This compound is a prodrug that, upon entering the cell, is converted by intracellular esterases into its active form, TAME.[3][5][8] TAME functions by competitively inhibiting the binding of the APC/C co-activators, Cdc20 and Cdh1, to the APC/C core complex.[3][9] This prevents the activation of the APC/C and subsequent ubiquitination and degradation of its substrates. The accumulation of these substrates, particularly cyclin B1, sustains a high Cyclin-Dependent Kinase 1 (CDK1) activity, which is incompatible with mitotic exit, thus arresting cells in metaphase.[3] In many somatic cell lines, the prolonged mitotic arrest induced by this compound is dependent on a functional Spindle Assembly Checkpoint (SAC).[2][10][11]
Signaling Pathway of this compound-induced Mitotic Arrest
Caption: Mechanism of this compound-induced mitotic arrest.
Experimental Protocols
Protocol 1: General Cell Synchronization with this compound
This protocol describes the basic procedure for synchronizing asynchronous cell populations in mitosis using this compound.
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, RPE1)
-
Complete cell culture medium
-
This compound (Tocris Bioscience, MedChemExpress, or other suppliers)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
DNA stain (e.g., DAPI or Hoechst)
-
Microscope for cell imaging
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 50-70% confluency at the time of analysis.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM). Store at -20°C.[8]
-
This compound Treatment:
-
Dilute the this compound stock solution directly into pre-warmed complete cell culture medium to the desired final concentration (typically 10-25 µM).[12]
-
Important: To avoid precipitation, add the DMSO stock to an empty tube first, then add a large volume of medium and mix immediately.[8]
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
-
Incubation: Incubate the cells for a duration determined by the cell line's doubling time and the desired level of synchronization (typically 12-24 hours).
-
Analysis of Mitotic Arrest:
-
Microscopy: Wash the cells with PBS, fix, and stain with a DNA dye. Observe the cells under a microscope to determine the percentage of cells with a mitotic phenotype (condensed chromosomes, rounded cell morphology).
-
Flow Cytometry: For a quantitative analysis of the cell cycle distribution, harvest the cells, fix them in ethanol, and stain with a DNA dye (e.g., propidium (B1200493) iodide). Analyze the DNA content by flow cytometry. A significant increase in the G2/M peak will indicate mitotic arrest.
-
Protocol 2: Synchronization of Pre-synchronized Cells for a Tighter Mitotic Block
For a more highly synchronized population, cells can be first arrested at the G1/S boundary using a method like a double thymidine (B127349) block before being released into a this compound-containing medium.
Materials:
-
Same as Protocol 1
-
Thymidine
Procedure:
-
Double Thymidine Block:
-
Add thymidine to the culture medium to a final concentration of 2 mM and incubate for 16-18 hours.
-
Wash the cells twice with PBS and replace with fresh, thymidine-free medium. Incubate for 8-9 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-17 hours.[12]
-
-
Release and this compound Treatment:
-
Wash the cells twice with PBS and replace with fresh, thymidine-free medium to release them from the G1/S block.
-
After a specific release time (e.g., 7-8 hours for HeLa cells, when cells are expected to be entering mitosis), add this compound to the medium at the desired final concentration (e.g., 12 µM).[11][12]
-
-
Incubation and Analysis: Incubate for an additional 4-16 hours and then analyze the mitotic arrest as described in Protocol 1.
Experimental Workflow for Cell Synchronization
Caption: Experimental workflow for this compound-based cell synchronization.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and the observed effects on mitotic arrest in various cell lines as reported in the literature.
Table 1: Effective Concentrations and Incubation Times of this compound for Mitotic Arrest
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Observed Effect | Reference |
| HeLa | 12 | 8 | Mitotic arrest | [8][11] |
| U2OS | 12 | 45 (imaging duration) | Mitotic arrest | [12] |
| RPE1 | 12 | 45 (imaging duration) | Mitotic arrest | [12] |
| LP-1 (Multiple Myeloma) | 12 | 6, 18, 24 | Increased percentage of metaphase cells | [7] |
| RPMI-8226 (Multiple Myeloma) | 12 | 6, 18, 24 | Increased percentage of metaphase cells | [7] |
| Mouse Oocytes | 5 - 20 | 15 | Metaphase I arrest | [13][14] |
| Bovine Oocytes | 100 | 20 | Metaphase I arrest | [13][14] |
| Mouse 2-cell Embryos | 20 | 3 or 15 | Mitotic arrest | [13][15] |
Table 2: Quantification of this compound-induced Mitotic Arrest
| Cell Line | This compound Treatment | Percentage of Cells in Metaphase (%) | Reference |
| LP-1 | 12 µM for 6h | ~25% (vs. <5% in control) | [7] |
| LP-1 | 12 µM for 18h | ~40% (vs. <5% in control) | [7] |
| RPMI-8226 | 12 µM for 6h | ~30% (vs. <5% in control) | [7] |
| RPMI-8226 | 12 µM for 18h | ~50% (vs. <5% in control) | [7] |
| Mouse Oocytes | 5 µM | 100% Polar Body Extrusion Failure (Metaphase I arrest) | [14][15] |
| Mouse 2-cell Embryos | 20 µM for 15h | 100% of blastomeres arrested (0% cleaving) | [13] |
Troubleshooting and Considerations
-
Cell Line Variability: The optimal concentration of this compound and incubation time can vary significantly between cell lines due to differences in cell permeability and the efficiency of intracellular esterase activity.[8] It is recommended to perform a dose-response and time-course experiment for each new cell line.
-
Solubility: this compound has limited solubility in aqueous solutions.[8] Following the recommended procedure for dilution is crucial to prevent precipitation and ensure consistent results.
-
Reversibility: In somatic cells, the mitotic arrest induced by this compound is generally reversible upon washout of the compound. However, in oocytes and early embryos, the arrest has been reported to be irreversible.[1]
-
SAC-Dependence: While the this compound-induced arrest is SAC-dependent in many cancer cell lines, this is not the case in mammalian oocytes and early embryos.[13][15] This should be considered when interpreting results in different model systems.
-
Toxicity: Prolonged mitotic arrest can lead to cell death (apoptosis).[3][5] The duration of this compound treatment should be optimized to achieve synchronization without inducing excessive cytotoxicity if viable synchronized cells are required for downstream applications.
Conclusion
This compound is a potent and specific inhibitor of the APC/C that serves as an effective tool for synchronizing cells in mitosis. By following the protocols and considering the factors outlined in these application notes, researchers can reliably achieve high levels of mitotic arrest for a variety of experimental purposes, from fundamental cell cycle studies to drug discovery applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | APC/C inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Supplier | CAS 1362911-19-0 | Tocris Bioscience [tocris.com]
- 5. oncotarget.com [oncotarget.com]
- 6. imrpress.com [imrpress.com]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 10. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 11. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Determining the Optimal Working Concentration of ProTAME for HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ProTAME (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression. By inhibiting the APC/C coactivator Cdc20, this compound induces mitotic arrest and subsequently, apoptosis, making it a compound of significant interest in cancer research and drug development. The optimal working concentration of this compound can vary between cell lines due to differences in metabolic activation of the prodrug. These application notes provide a comprehensive guide for researchers to determine the optimal working concentration of this compound for HeLa cells, a widely used human cervical cancer cell line.
Mechanism of Action
This compound is a prodrug that is converted by intracellular esterases into its active form, TAME. TAME targets the APC/C, preventing the binding of the coactivator Cdc20. This inhibition blocks the ubiquitination and subsequent degradation of key mitotic proteins, such as cyclin B1 and securin. The accumulation of these proteins prevents the onset of anaphase, leading to a prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway, resulting in cancer cell death. The activity of this compound is dependent on the Spindle Assembly Checkpoint (SAC), which amplifies the inhibitory signal on the APC/C.
Data Presentation: this compound Effects on Cancer Cells
Table 1: Reported Effective Concentrations of this compound on HeLa Cells
| Concentration | Observed Effect | Reference |
| 5 µM | Induction of cohesion fatigue | (Lara-Gonzalez & Taylor, 2012) |
| 10 µM | Induction of cohesion fatigue and prolonged mitotic arrest | (Lara-Gonzalez & Taylor, 2012) |
| 12 µM | Mitotic arrest | (Boston Biochem, n.d.) |
| 15 µM | Prolonged mitotic arrest | (Lara-Gonzalez & Taylor, 2012) |
| 20 µM | Significant inhibition of APC/C activity | (Lara-Gonzalez & Taylor, 2012) |
Table 2: Dose-Dependent Effects of this compound on Multiple Myeloma Cell Lines (Comparable to HeLa)
| Cell Line | This compound IC50 (µM) after 24h |
| LP-1 | 12.1 |
| RPMI-8226 | 7.9 |
| JJN3 | 4.8 |
| OPM-2 | 8.9 |
| U266 | 9.4 |
| NCI-H929 | 8.3 |
| Data adapted from a study on Multiple Myeloma cell lines, which states a comparable IC50 in HeLa cells.[1] |
Key Experiments and Protocols
To determine the optimal working concentration of this compound for HeLa cells, a series of dose-response experiments are recommended. The following are detailed protocols for assessing cell viability, apoptosis, and cell cycle distribution.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
Microplate reader
Protocol:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0, 1, 2.5, 5, 10, 15, 20, and 50 µM.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, matching the highest concentration of DMSO used for this compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Seed HeLa cells into 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20 µM) for 24 or 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
HeLa cells
-
6-well plates
-
This compound stock solution (in DMSO)
-
PBS
-
Cold 70% ethanol (B145695)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Seed HeLa cells in 6-well plates and treat with different concentrations of this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced mitotic arrest and apoptosis in HeLa cells.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Experimental workflow for determining the optimal this compound concentration.
Logical Relationship of the Spindle Assembly Checkpoint and this compound
Caption: this compound's synergistic action with the Spindle Assembly Checkpoint.
References
Application of ProTAME in Studying Meiosis in Mouse Oocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Meiosis is a specialized cell division process essential for producing haploid gametes. The precise regulation of meiotic progression is critical, and errors can lead to aneuploidy, a leading cause of miscarriages and congenital disorders. A key regulator of meiotic transitions is the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. The APC/C, in conjunction with its co-activator Cdc20, targets key proteins like Securin and Cyclin B for proteasomal degradation, thereby triggering the metaphase-to-anaphase transition.
ProTAME (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable small molecule inhibitor of the APC/C. It acts by competing with APC/C substrates, thus preventing their ubiquitination and degradation. This leads to a cell cycle arrest in metaphase.[1][2] This property makes this compound a valuable tool for studying the mechanisms of meiotic progression, the function of the spindle assembly checkpoint (SAC), and the consequences of APC/C dysregulation in mouse oocytes.
Mechanism of Action of this compound
This compound effectively inhibits the APC/C, leading to the stabilization of its key substrates, Securin and Cyclin B.[3] This inhibition prevents the separation of sister chromatids and the exit from metaphase, resulting in a metaphase I arrest in mouse oocytes.[2][3] Interestingly, studies have shown that this compound-induced arrest in mouse oocytes does not require the activity of the Spindle Assembly Checkpoint (SAC), a key surveillance mechanism that monitors chromosome-spindle attachments.[1][3] This is in contrast to somatic cells where SAC activity is required for a stable this compound-induced arrest.[1][3]
Signaling Pathway of this compound-induced Meiotic Arrest
References
- 1. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity [mdpi.com]
ProTAME Protocol for Western Blotting Analysis of Cyclin B1 Accumulation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ProTAME is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression.[1][2] this compound acts as a prodrug, which is intracellularly converted by esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester).[1] TAME then competitively inhibits the binding of the co-activators Cdc20 and Cdh1 to the APC/C, thereby preventing the ubiquitination and subsequent proteasomal degradation of APC/C substrates.[1][2] One of the key substrates of the APC/C-Cdc20 complex is Cyclin B1, a regulatory protein essential for the G2/M transition and mitotic progression.[1][3] Inhibition of the APC/C by this compound leads to the stabilization and accumulation of Cyclin B1, resulting in a mitotic arrest at the metaphase-anaphase transition.[1] This application note provides a detailed protocol for utilizing this compound to induce Cyclin B1 accumulation in cultured cells and its subsequent detection and quantification by western blotting.
Principle of the Method
The protocol involves treating cultured cells with this compound to inhibit APC/C activity. This leads to a time- and dose-dependent accumulation of Cyclin B1. Following treatment, total protein is extracted from the cells, and the level of Cyclin B1 is quantified using western blotting. The relative abundance of Cyclin B1 is determined by densitometric analysis of the western blot bands, normalized to a loading control such as β-actin.
Data Presentation
The following tables summarize representative quantitative data on the effect of this compound on Cyclin B1 accumulation in different cell lines. The data is presented as a fold change in Cyclin B1 levels relative to an untreated control.
Table 1: Time-Course of this compound-Induced Cyclin B1 Accumulation in Multiple Myeloma Cell Lines
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Fold Change in Cyclin B1 Level (Normalized to β-actin) |
| LP-1 | 12 | 6 | ~ 2.5 |
| LP-1 | 12 | 18 | ~ 3.0 |
| LP-1 | 12 | 24 | ~ 2.0 |
| RPMI-8226 | 12 | 6 | ~ 3.5 |
| RPMI-8226 | 12 | 18 | ~ 4.0 |
| RPMI-8226 | 12 | 24 | ~ 3.0 |
Data are estimated from western blot images presented in Vervloessem et al., Oncotarget, 2016.[1]
Table 2: Dose-Response of this compound on Cell Viability in Endometrial Carcinoma Cell Lines (72-hour treatment)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Relative to Control) |
| AN3CA | 5 | ~90% |
| AN3CA | 10 | ~75% |
| AN3CA | 15 | ~50% |
| KLE | 5 | ~85% |
| KLE | 10 | ~60% |
| KLE | 15 | ~40% |
This table illustrates the cytotoxic effects of this compound at concentrations often used to observe Cyclin B1 accumulation. Data adapted from descriptive results in clinical studies.
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines.
-
Materials:
-
Cell line of interest (e.g., HeLa, U2OS, multiple myeloma cell lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO, e.g., 20 mM)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare fresh dilutions of this compound in complete culture medium to the desired final concentrations (e.g., 5, 10, 12, 15 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired time points (e.g., 6, 18, 24 hours).
-
2. Protein Extraction (Lysis)
-
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Cell scraper
-
Microcentrifuge tubes
-
-
Procedure:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well (e.g., 100-200 µL per well).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
3. Western Blotting for Cyclin B1
-
Materials:
-
Protein samples from treated and control cells
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 10-12% acrylamide)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Cyclin B1
-
Primary antibody: anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Normalize the protein samples to the same concentration with lysis buffer.
-
Add Laemmli sample buffer to the protein samples and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a protein ladder.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Cyclin B1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
If necessary, strip the membrane and re-probe for a loading control (e.g., β-actin) following the same procedure from the blocking step.
-
4. Densitometric Analysis
-
Open the western blot image in an image analysis software (e.g., ImageJ).
-
Measure the intensity of the Cyclin B1 band and the corresponding loading control band for each sample.
-
Normalize the intensity of the Cyclin B1 band to the intensity of the loading control band for each sample.
-
Calculate the fold change in Cyclin B1 levels for the this compound-treated samples relative to the vehicle-treated control.
Mandatory Visualizations
Caption: Mechanism of this compound-induced Cyclin B1 accumulation.
Caption: Simplified pathway of Cyclin B1 degradation during mitosis.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 3. Mitotic exit - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: ProTAME in Multiple Myeloma Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM) is a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. The ubiquitin-proteasome system is a critical regulator of protein turnover and a key therapeutic target in MM. ProTAME (Tosyl-L-Arginine Methyl Ester) is a cell-permeable prodrug that is intracellularly converted to TAME, an inhibitor of the Anaphase Promoting Complex/Cyclosome (APC/C), a vital E3 ubiquitin ligase that governs cell cycle progression.[1][2] In multiple myeloma, high expression of the APC/C co-activator Cdc20 is associated with a poor prognosis, making it a promising therapeutic target.[1][2][3] this compound preferentially inhibits the Cdc20-activated APC/C (APC/C^Cdc20), leading to a metaphase arrest and subsequent apoptosis in multiple myeloma cells.[1][4][5] These application notes provide a comprehensive overview of the use of this compound in MM cell line research, including its mechanism of action, effects on cellular processes, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-myeloma effects by disrupting the cell cycle at a critical checkpoint. Once inside the cell, esterases convert this compound to its active form, TAME.[1] TAME then specifically inhibits the APC/C^Cdc20 complex.[1][4] This inhibition prevents the ubiquitination and subsequent degradation of key APC/C^Cdc20 substrates, most notably Cyclin B1.[1][2][5] The accumulation of Cyclin B1 prevents cells from transitioning from metaphase to anaphase, leading to a mitotic arrest.[1][2][6] Prolonged metaphase arrest ultimately triggers the apoptotic cascade, leading to programmed cell death.[1][4]
Signaling Pathway of this compound-Induced Apoptosis in Multiple Myeloma
Caption: this compound signaling pathway in multiple myeloma cells.
Data Presentation
Table 1: IC50 Values of this compound in Human Myeloma Cell Lines (HMCLs) after 24 hours
| Cell Line | IC50 (µM) |
| JJN3 | 4.8 |
| OPM-2 | 5.9 |
| RPMI-8226 | 7.1 |
| NCI-H929 | 7.5 |
| U266 | 9.8 |
| LP-1 | 12.1 |
| Data sourced from Lub et al., 2016.[1] |
Table 2: Apoptosis Induction by this compound in HMCLs
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| LP-1 | Control | ~5% |
| 12 µM this compound (48h) | ~25% | |
| RPMI-8226 | Control | ~10% |
| 12 µM this compound (48h) | ~40% | |
| NCI-H929 | Control | ~15% |
| 12 µM this compound (48h) | ~35% | |
| U266 | Control | ~5% |
| 12 µM this compound (48h) | ~20% | |
| Approximate values interpreted from graphical data in Lub et al., 2016.[1] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for studying this compound effects.
Protocol 1: Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed multiple myeloma cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values using a non-linear regression analysis.
Protocol 2: Apoptosis Assay (using Annexin V and 7-AAD Staining)
-
Cell Treatment: Seed 1 x 10^6 cells in a 6-well plate and treat with this compound at the desired concentrations for 24-48 hours.
-
Cell Harvesting:
-
Collect cells, including the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer. Annexin V-positive, 7-AAD-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis (using Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry: Analyze the DNA content by flow cytometry. The G2/M population will show a higher fluorescence intensity compared to the G1 and S phase populations.
Protocol 4: Western Blot Analysis
-
Protein Extraction:
-
After treatment with this compound for desired time points (e.g., 6, 18, 24 hours), wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1, anti-cleaved Caspase-3, anti-PARP, anti-Bim, anti-p-Bcl-2, and a loading control like β-actin) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound represents a promising therapeutic agent for multiple myeloma by targeting the APC/C^Cdc20 complex, a key regulator of mitosis. Its ability to induce metaphase arrest and subsequent apoptosis in a dose-dependent manner highlights its potential in MM treatment. The provided protocols offer a framework for researchers to investigate the effects of this compound on multiple myeloma cell lines, facilitating further exploration of its therapeutic efficacy and mechanism of action. The combination of this compound with other anti-myeloma agents, such as melphalan, may offer enhanced therapeutic benefits.[1][2]
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. universityfoundation.be [universityfoundation.be]
ProTAME: A Promising Tool for Investigating and Targeting Endometrial Carcinoma
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Endometrial carcinoma remains a significant challenge in women's health. The Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase, and its coactivator CDC20 are frequently overexpressed in these tumors, playing a pivotal role in cell cycle progression and tumor proliferation.[1][2] ProTAME, a cell-permeable prodrug of the APC/C inhibitor TAME (Tosyl-L-Arginine Methyl Ester), presents a valuable tool for investigating the consequences of APC/C inhibition in endometrial cancer cells.[1] Upon entering the cell, this compound is converted by intracellular esterases into its active form, TAME, which disrupts the interaction between CDC20 and the APC/C.[1] This application note provides a summary of the effects of this compound on endometrial carcinoma cells, detailed protocols for key experiments, and visual representations of the underlying signaling pathway and experimental workflows.
Data Presentation
This compound-Mediated Inhibition of Endometrial Carcinoma Cell Proliferation
This compound inhibits the proliferation of endometrial carcinoma cell lines in a dose- and time-dependent manner. The following tables summarize the observed effects on the AN3CA and KLE cell lines.[1]
Table 1: Effect of this compound on AN3CA Cell Proliferation (Relative Cell Viability)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 5 | ~0.95 | ~0.90 | ~0.85 |
| 10 | ~0.90 | ~0.80 | ~0.70 |
| 15 | ~0.85 | ~0.70 | ~0.60 |
Data are estimations based on graphical representations in the cited literature.[1]
Table 2: Effect of this compound on KLE Cell Proliferation (Relative Cell Viability)
| Concentration (µM) | 24 hours | 48 hours | 72 hours |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 5 | ~0.98 | ~0.92 | ~0.88 |
| 10 | ~0.92 | ~0.85 | ~0.75 |
| 15 | ~0.80 | ~0.65 | ~0.55 |
Data are estimations based on graphical representations in the cited literature.[1]
This compound-Induced Apoptosis in Endometrial Carcinoma Cells
High concentrations of this compound have been shown to induce apoptosis in endometrial cancer cells. The combination of this compound with another APC/C inhibitor, Apcin, which targets a different mechanism of CDC20 interaction, can enhance this pro-apoptotic effect.[1]
Table 3: Apoptosis Induction in Endometrial Carcinoma Cells (72-hour treatment)
| Treatment | Cell Line | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | AN3CA | ~2% | ~1% |
| 15 µM this compound | AN3CA | ~10% | ~5% |
| 10 µM this compound + 25 µM Apcin | AN3CA | ~15% | ~8% |
| Control | KLE | ~3% | ~2% |
| 15 µM this compound | KLE | ~12% | ~6% |
| 10 µM this compound + 25 µM Apcin | KLE | ~18% | ~10% |
Data are estimations based on graphical representations in the cited literature.[1]
Signaling Pathway and Experimental Workflow
Caption: this compound's mechanism of action in endometrial cancer cells.
Caption: Workflow for evaluating this compound's effects on endometrial cancer.
Experimental Protocols
Cell Proliferation Assay (CCK-8)
This protocol is for assessing the effect of this compound on the proliferation of endometrial cancer cell lines.
Materials:
-
Endometrial cancer cell lines (e.g., AN3CA, KLE)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to final concentrations of 0, 5, 10, and 15 µM.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
CCK-8 Assay:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may vary depending on the cell line and cell density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only with CCK-8) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
This protocol is for quantifying this compound-induced apoptosis.
Materials:
-
Endometrial cancer cell lines
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ cells in 2 mL of complete medium per well in a 6-well plate.
-
Incubate for 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 15 µM) or combination with Apcin (e.g., 10 µM this compound + 25 µM Apcin) for 72 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Quantify the percentage of cells in each quadrant.
-
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup.
References
ProTAME in Bladder Cancer: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the emerging research on ProTAME, a small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), in the context of bladder cancer. This document details its potential as a repurposed agent, both as a standalone therapy and in combination with standard chemotherapeutic agents. Included are summaries of key quantitative data, detailed experimental protocols from recent studies, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction to this compound in Bladder Cancer
Bladder cancer presents a significant therapeutic challenge due to its heterogeneity and the frequent development of chemoresistance.[1] Standard treatments, such as cisplatin-based chemotherapy often combined with gemcitabine (B846), are limited by resistance and off-target toxicity.[1] this compound, an inhibitor of the APC/C, is being investigated as a novel strategy to enhance treatment outcomes.[2] By targeting cell cycle regulation, this compound has shown promise in preclinical studies to inhibit bladder cancer cell migration and enhance the efficacy of chemotherapy.[1][2]
This compound acts by blocking the activation of the APC/C by its co-activators CDC20 and CDH1, which plays a crucial role in cell cycle progression.[2] Recent research has focused on repurposing this compound to target pathways involved in tumor invasion and metastasis, specifically by modulating the expression of matrix metalloproteinases (MMPs).[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in bladder cancer cell lines.
Table 1: Effect of this compound and Chemotherapy Combinations on Bladder Cancer Cell Migration (RT4 cells)
| Treatment Group | Wound Closure (%) |
| Gemcitabine + this compound | 40.2% |
| Gemcitabine + Cisplatin | 64.6% |
| Gemcitabine + Cisplatin + this compound | 33.8% |
Data from scratch-wound healing assays highlight that this compound-containing combinations significantly inhibit cell migration in RT4 bladder cancer cells.[2]
Table 2: Molecular Docking Binding Affinities of this compound
| Target Protein | Binding Affinity (kcal/mol) |
| MMP2 | -9.2 |
| MMP9 | -8.7 |
In silico molecular docking analyses predict favorable interactions between this compound and MMP2/MMP9, suggesting a potential mechanism for its anti-migratory effects.[1]
Table 3: Cytotoxicity of this compound in Bladder Cancer and Normal Epithelial Cells
| Cell Line | Agent | IC50 Value | Incubation Time |
| RT-4 (Bladder Cancer) | This compound | High doses | 24h |
| ARPE-19 (Normal Epithelial) | This compound | High doses | 24h |
Initial cytotoxicity assays indicate that high doses of this compound are required to achieve 50% growth inhibition in both bladder cancer and normal epithelial cells after 24 hours, with significant cytotoxicity observed at 48 hours.[4]
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits the APC/C, disrupting cell cycle progression and downregulating MMPs.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating this compound's effects on bladder cancer cells.
Detailed Experimental Protocols
The following are detailed protocols for key experiments cited in the research of this compound in bladder cancer.
Cell Culture and Maintenance
-
Cell Lines:
-
RT4 (human bladder cancer cell line)
-
ARPE-19 (human normal retinal pigment epithelial cell line - used as a non-cancerous control)
-
-
Culture Medium:
-
Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Passaging is performed when cells reach 80-90% confluency.
-
Scratch-Wound Healing Assay for Cell Migration
-
Cell Seeding: Seed RT4 or ARPE-19 cells in 6-well plates and grow to 90-100% confluency.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentrations of this compound, cisplatin, gemcitabine, or their combinations (typically at pre-determined IC20 values). A control group with no treatment should be included.
-
Image Acquisition: Capture images of the scratch at 0 hours and 24 hours using an inverted microscope.
-
Data Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
Quantitative Real-Time PCR (qRT-PCR) for MMP2 and MMP9 Expression
-
Cell Treatment: Treat cells with the compounds of interest for a specified duration (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform quantitative PCR using a thermal cycler with specific primers for MMP2, MMP9, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative gene expression fold change using the 2-ΔΔCt method.[5]
MTS Assay for Cell Viability and Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, cisplatin, and gemcitabine for 24 and 48 hours.[4]
-
MTS Reagent: Add MTS reagent to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC20 and IC50 values.[4]
Annexin V/PI Staining for Apoptosis
-
Cell Treatment and Harvesting: Treat cells as required, then harvest them by trypsinization.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells.[4]
Clonogenic Survival Assay
-
Cell Seeding: Seed a low number of cells in 6-well plates.
-
Treatment: Treat the cells with the desired compounds for 24 hours.
-
Colony Formation: Replace the treatment medium with fresh medium and allow the cells to grow for a period of 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Data Analysis: Count the number of colonies (typically containing >50 cells) to assess the long-term survival and proliferative capacity of the cells after treatment.[4]
Conclusion and Future Directions
The presented data and protocols underscore the potential of this compound as a therapeutic agent in bladder cancer. Its ability to inhibit cell migration and downregulate MMPs, particularly in combination with standard chemotherapies, offers a promising avenue for further investigation.[2] Future research should focus on validating these findings in more complex preclinical models, such as 3D spheroid cultures and in vivo animal models, to better replicate the tumor microenvironment and assess therapeutic efficacy and safety.[2][5] Further studies are also warranted to explore the detailed molecular mechanisms linking APC/C inhibition by this compound to the regulation of MMPs.[5]
References
- 1. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the anaphase-promoting complex/cyclosome (APC/C) enhanced antiproliferative and apoptotic response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
ProTAME Treatment for Inducing Apoptosis in Osteosarcoma Cells: Application Notes and Protocols
For Research Use Only.
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, predominantly affecting children and adolescents. Despite advancements in treatment, chemoresistance remains a significant hurdle, necessitating the exploration of novel therapeutic strategies. One promising approach involves targeting the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression. ProTAME, a cell-permeable prodrug of the APC/C inhibitor TAME (tosyl-L-arginine methyl ester), has emerged as a potential therapeutic agent. By inhibiting the APC/C, this compound prevents the degradation of key cell cycle proteins, leading to mitotic arrest and subsequent apoptosis in cancer cells.
These application notes provide a comprehensive overview of the use of this compound to induce apoptosis in osteosarcoma cells. We detail the underlying mechanism of action involving the stabilization of the tumor suppressor protein BRD7, summarize the effects of this compound as a single agent and in combination with standard chemotherapeutics, and provide detailed protocols for relevant experimental procedures.
Mechanism of Action: The APC/C-BRD7 Pathway
The APC/C, in conjunction with its co-activators Cdc20 and Cdh1, targets substrate proteins for ubiquitination and subsequent proteasomal degradation, thereby controlling mitotic progression.[1] Bromodomain-containing protein 7 (BRD7) has been identified as a tumor suppressor in osteosarcoma and is a substrate of the APC/C.[1] Elevated APC/C activity in osteosarcoma cells leads to the degradation of BRD7, promoting tumorigenesis.
This compound treatment inhibits the APC/C, leading to the stabilization of its substrates, including BRD7 and Cyclin B1.[1] The accumulation of stabilized BRD7 suppresses tumor growth and sensitizes osteosarcoma cells to apoptosis.[1] This targeted inhibition of the APC/C-BRD7 pathway represents a novel strategy for osteosarcoma therapy.[1]
Data Presentation
This compound-Induced Apoptosis in Osteosarcoma Cell Lines
This compound treatment has been shown to induce apoptosis in osteosarcoma cell lines in a dose- and time-dependent manner. The following tables summarize the expected trends based on published literature.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in U2OS Cells (48h Treatment)
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| 0 (Control) | ~5% |
| 5 | Increased |
| 10 | Moderately Increased |
| 20 | Significantly Increased |
| 40 | Highly Significant Increase |
Table 2: Time-Dependent Effect of 20 µM this compound on Apoptosis in U2OS Cells
| Treatment Time (hours) | % Apoptotic Cells (Annexin V+) |
| 0 | Baseline |
| 12 | Increased |
| 24 | Moderately Increased |
| 48 | Significantly Increased |
| 72 | Highly Significant Increase |
Synergistic Effects with Chemotherapeutic Agents
This compound has been demonstrated to sensitize osteosarcoma cells to conventional chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin.[1] This suggests a potential for combination therapies to enhance treatment efficacy.
Table 3: Enhanced Apoptosis with this compound in Combination with Doxorubicin in MG-63 Cells (48h Treatment)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | ~5% |
| This compound (10 µM) | Increased |
| Doxorubicin (0.5 µM) | Moderately Increased |
| This compound (10 µM) + Doxorubicin (0.5 µM) | Synergistically Increased |
This compound-Induced Stabilization of APC/C Substrates
The induction of apoptosis by this compound is linked to the stabilization of key APC/C substrates, BRD7 and Cyclin B1.[1]
Table 4: Time-Dependent Stabilization of BRD7 and Cyclin B1 in U2OS Cells Treated with 20 µM this compound
| Treatment Time (hours) | Relative BRD7 Protein Level | Relative Cyclin B1 Protein Level |
| 0 | 1.0 | 1.0 |
| 6 | Increased | Increased |
| 12 | Significantly Increased | Significantly Increased |
| 24 | Highly Increased | Highly Increased |
Table 5: Dose-Dependent Stabilization of BRD7 and Cyclin B1 in U2OS Cells (24h Treatment)
| This compound Concentration (µM) | Relative BRD7 Protein Level | Relative Cyclin B1 Protein Level |
| 0 | 1.0 | 1.0 |
| 5 | Increased | Increased |
| 10 | Significantly Increased | Significantly Increased |
| 20 | Highly Increased | Highly Increased |
Experimental Protocols
Cell Culture
Human osteosarcoma cell lines, such as U2OS and MG-63, can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Osteosarcoma cells (U2OS, MG-63)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Osteosarcoma cells (U2OS, MG-63)
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis
This technique is used to detect the levels of specific proteins, such as BRD7 and Cyclin B1.
Materials:
-
Osteosarcoma cells (U2OS, MG-63)
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD7, anti-Cyclin B1, anti-GAPDH (loading control)[1]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion
This compound presents a promising therapeutic avenue for osteosarcoma by targeting the APC/C-BRD7 pathway to induce apoptosis. The protocols outlined in this document provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in osteosarcoma cell lines. Further in vitro and in vivo studies are warranted to fully elucidate its therapeutic potential, both as a standalone treatment and in combination with existing chemotherapies.
References
Application Notes and Protocols: Investigating Glioblastoma Cell Response to ProTAME
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular response of glioblastoma (GBM) to ProTAME, a pro-drug of the Anaphase-Promoting Complex/Cyclosome (APC/C) inhibitor, TAME (Tosyl-L-Arginine Methyl Ester). This compound represents a promising therapeutic strategy by targeting the machinery of cell cycle progression, which is often dysregulated in aggressive cancers like glioblastoma.
Introduction
Glioblastoma is the most common and aggressive primary brain tumor in adults, characterized by rapid cell proliferation and resistance to conventional therapies. The Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, is a critical regulator of the cell cycle, particularly the transition from metaphase to anaphase. Its activity is directed by two co-activators, Cdc20 and Cdh1. In many cancers, including glioblastoma, the expression and activity of Cdc20 are elevated, contributing to uncontrolled cell division.[1][2]
This compound is a cell-permeable pro-drug that is intracellularly converted to TAME. TAME inhibits the APC/C by preventing the binding of the co-activator Cdc20, leading to an accumulation of APC/C substrates, such as cyclin B1 and securin.[3] This disruption of the cell cycle machinery induces a prolonged mitotic arrest at metaphase, which can ultimately trigger apoptotic cell death.[1][4] Preclinical studies have demonstrated that pharmacological inhibition of the APC/C using this compound can reduce the viability of glioblastoma cells, including the treatment-resistant cancer stem-like cell (CSC) population.[5][6]
These notes provide detailed protocols for assessing the efficacy of this compound in glioblastoma cell lines, focusing on cell viability, clonogenic survival, and the induction of mitotic arrest and apoptosis.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on glioblastoma cells, based on published data. These values can serve as a benchmark for experimental results.
Table 1: Effect of this compound on Glioblastoma Cell Viability
| Cell Type | Treatment | Concentration (µM) | Duration (hours) | % Viability Reduction (approx.) |
| GBM CSCs | This compound | 12 | 96 | 40% |
| GBM NSTCs | This compound | 12 | 96 | 35% |
| GBM CSCs | This compound + Apcin | 12 + 48 | 96 | 75% |
| GBM NSTCs | This compound + Apcin | 12 + 48 | 96 | 70% |
| (Data estimated from De, et al., Molecular Cancer Research, 2019)[1] |
Table 2: Effect of this compound on Glioblastoma Clonogenic Survival
| Cell Type | Treatment | Concentration (µM) | % Survival Reduction (approx.) |
| GBM CSCs | This compound | 12 | 60% |
| GBM NSTCs | This compound | 12 | 50% |
| GBM CSCs | This compound + Apcin | 12 + 48 | 80% |
| GBM NSTCs | This compound + Apcin | 12 + 48 | 75% |
| (Data estimated from De, et al., Molecular Cancer Research, 2019)[1] |
Table 3: Induction of Mitotic Arrest by this compound in Glioblastoma Cells
| Cell Type | Treatment | Concentration (µM) | Duration (hours) | % Mitotic Cells (pH3S10 positive) (approx.) |
| GBM CSCs | This compound | 12 | 24 | 25% |
| GBM NSTCs | This compound | 12 | 24 | 20% |
| GBM CSCs | This compound + Apcin | 12 + 48 | 24 | 45% |
| GBM NSTCs | This compound + Apcin | 12 + 48 | 24 | 40% |
| (Data estimated from De, et al., Molecular Cancer Research, 2019)[1] |
Signaling Pathways and Experimental Workflow
Figure 1. this compound inhibits APC/C-Cdc20, leading to mitotic arrest and apoptosis.
Figure 2. Workflow for assessing glioblastoma cell response to this compound treatment.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Glioblastoma cell lines (e.g., U87-MG, T98G, or patient-derived xenograft lines)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Tissue culture plates and flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture glioblastoma cells in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize and count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into appropriate plates (e.g., 96-well for viability, 6-well for Western blotting and clonogenic assays) at a predetermined density. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration does not exceed 0.1% in all wells, including the vehicle control.
-
Remove the medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time points (e.g., 24, 48, 72, 96 hours) before proceeding to specific assays.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[7][8]
Materials:
-
Cells cultured in opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Seed glioblastoma cells (e.g., 2,000-5,000 cells/well) in 100 µL of medium in an opaque-walled 96-well plate.
-
After overnight adherence, treat the cells with various concentrations of this compound as described above.
-
Incubate for the desired duration (e.g., 72 or 96 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background luminescence from wells with medium only.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Treated glioblastoma cells in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Treat cells with this compound for the desired time (e.g., 48 or 72 hours).
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.
Western Blotting for Cell Cycle and Apoptosis Markers
Materials:
-
Treated glioblastoma cells in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Securin, anti-cleaved PARP, anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The levels of Cyclin B1 and Securin are expected to increase, indicating APC/C inhibition. The presence of cleaved PARP will indicate apoptosis.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to proliferate and form a colony, measuring long-term cell survival.[5][6]
Materials:
-
6-well plates
-
Complete culture medium
-
Crystal Violet staining solution (0.5% in methanol)
Protocol:
-
Prepare a single-cell suspension of glioblastoma cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well, to be optimized for each cell line) into 6-well plates.
-
Allow cells to adhere for at least 6 hours.
-
Treat the cells with a low concentration of this compound (e.g., a concentration around the IC25 or IC50 determined from viability assays) for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
When colonies in the control wells are visible (at least 50 cells per colony), wash the wells with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (≥50 cells) in each well.
-
Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.
Concluding Remarks
The protocols and data presented here offer a robust framework for investigating the anti-glioblastoma effects of this compound. By targeting the APC/C-Cdc20 complex, this compound induces mitotic arrest and subsequent cell death, providing a compelling rationale for its further development as a therapeutic agent for glioblastoma. While the direct effects on pathways like Akt/mTOR are yet to be fully elucidated in this context, the provided methods will enable researchers to thoroughly characterize the primary mechanism of action of this compound and its potential for clinical translation.
References
- 1. Hyperphosphorylation of CDH1 in glioblastoma cancer stem cells attenuates APC/CCDH1 activity and pharmacological inhibition of APC/CCDH1/CDC20 compromises viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonogenic Assay [bio-protocol.org]
- 7. promegaconnections.com [promegaconnections.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 9. Induction of apoptosis in glioblastoma cells by an atypical protein kinase C pseudosubstrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting ProTAME experiments showing no mitotic arrest
This guide provides troubleshooting advice and frequently asked questions for researchers encountering a lack of mitotic arrest in their ProTAME experiments.
Troubleshooting Guide: No Mitotic Arrest Observed
Q1: I've treated my cells with this compound, but I don't see an increase in the mitotic index. What's going wrong?
This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the biological system being used. Follow this step-by-step guide to diagnose the problem.
Step 1: Verify the Integrity and Concentration of this compound
The first step is to rule out any issues with the inhibitor itself.
-
Compound Quality and Storage: this compound is a cell-permeable prodrug that gets converted into the active inhibitor, TAME (Tosyl-L-Arginine Methyl Ester), by intracellular esterases.[1][2][3] Ensure that your this compound stock has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles.[3]
-
Solubility: this compound should be fully dissolved in a suitable solvent, typically DMSO, to a stock concentration of around 50 mM.[3] Incomplete dissolution will lead to a lower-than-expected final concentration in your culture medium.
-
Concentration Optimization: The effective concentration of this compound is highly cell-line dependent.[1][4] A concentration that works in one cell line may be ineffective in another. It is crucial to perform a dose-response experiment (e.g., 5 µM to 50 µM) to determine the optimal concentration for your specific cell line.[5]
Step 2: Evaluate Your Experimental Protocol
Procedural details can significantly impact the outcome of the experiment.
-
Cell Synchronization: For a clear and measurable mitotic arrest, it is often necessary to synchronize the cell population at the G2/M transition before adding this compound. If a low percentage of cells are in mitosis during the treatment window, the effect of this compound will be difficult to detect.
-
Common Methods: Techniques include double thymidine (B127349) block (for G1/S arrest followed by release) or nocodazole (B1683961) block (for G2/M arrest).[6][7]
-
Verification: Always verify the efficiency of your synchronization protocol using methods like flow cytometry for DNA content.[8]
-
-
Timing and Duration of Treatment: The timing of this compound addition and the length of incubation are critical.
-
Time Course: A prolonged mitotic arrest can lead to subsequent events like mitotic slippage (exiting mitosis without cell division) or apoptosis.[9][10] If you analyze cells too late, you may miss the peak of mitotic arrest. Perform a time-course experiment (e.g., analyzing cells at 6, 12, 18, and 24 hours post-treatment) to identify the optimal endpoint.[2]
-
-
Method of Analysis: Ensure your method for quantifying mitotic arrest is accurate.
-
Mitotic Index Scoring: This involves visually counting the percentage of cells with condensed chromosomes and a clear metaphase plate using immunofluorescence microscopy (e.g., staining for DNA with Hoechst/DAPI and α-tubulin for spindles).
-
Flow Cytometry: Staining for phospho-histone H3 (Ser10), a marker for mitotic cells, is a high-throughput method to quantify the G2/M population.
-
Step 3: Consider the Biology of Your Cell System
Cell-intrinsic factors can determine the response to this compound.
-
Spindle Assembly Checkpoint (SAC) Integrity: In many cancer cell lines, the mitotic arrest induced by this compound is dependent on a functional Spindle Assembly Checkpoint (SAC).[11] this compound's partial inhibition of the APC/C can delay metaphase, leading to "cohesion fatigue," where sister chromatids separate prematurely.[12] This event reactivates the SAC, strengthening the mitotic arrest.[12] If your cells have a compromised SAC (e.g., mutations in MAD2 or BUBR1), they may fail to arrest in response to this compound.[11]
-
Cell Line Resistance: Some cell lines may be inherently resistant to this compound due to various factors, including high expression of APC/C components or efficient drug efflux pumps.[4]
-
p53 Status: Errors in mitosis can trigger a p53-dependent cell cycle arrest or apoptosis.[13] The p53 status of your cells can influence their ultimate fate following a this compound-induced delay.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing the lack of mitotic arrest in your experiments.
Caption: A step-by-step flowchart for troubleshooting this compound experiments.
Frequently Asked Questions (FAQs)
Q2: What is the mechanism of action of this compound? this compound is a cell-permeable prodrug. Inside the cell, esterases convert it to TAME, which acts as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).[2][3] TAME mimics the I-R tail of APC/C co-activators, preventing the engagement of Cdc20 and Cdh1.[2] This blocks the ubiquitination and subsequent degradation of key mitotic proteins like Cyclin B1 and Securin, causing cells to arrest in metaphase.[1][2][14]
Q3: Why is the Spindle Assembly Checkpoint (SAC) important for this compound-induced arrest? The SAC naturally inhibits the APC/C in response to unattached kinetochores.[12] this compound also inhibits the APC/C directly. The interplay is crucial: a partial inhibition by this compound can prolong metaphase, which may lead to a phenomenon called "cohesion fatigue," where sister chromatid cohesion weakens.[12] This can generate attachment errors that reactivate the SAC, creating a robust, sustained mitotic arrest.[12] Therefore, in many cell lines, a functional SAC is required for a strong this compound-induced arrest.[11] However, in some specialized cell types like mammalian oocytes, the arrest can be SAC-independent.[4]
Q4: Can I combine this compound with other drugs? Yes, this compound has been shown to work synergistically with Apcin, another APC/C inhibitor with a different mechanism.[1][15] While this compound prevents Cdc20 from binding to the APC/C, Apcin binds to Cdc20 and competitively inhibits substrate recognition.[1][2] Using them together can result in a more potent and sustained mitotic block than either compound alone.[15]
Data Presentation
Table 1: Examples of Effective this compound Concentrations
| Cell Line / System | Effective Concentration | Observed Effect | Reference |
| HeLa (Human Cervical Cancer) | ~12.5 µM | SAC-dependent mitotic arrest | [11] |
| OVCAR-3 (Human Ovarian Cancer) | IC50: 12.5 µM | Growth inhibition | [4] |
| Multiple Myeloma Cell Lines | 10-20 µM | Metaphase arrest and apoptosis | [2] |
| Mouse Oocytes | 5-50 µM | Dose-dependent metaphase arrest | [5] |
| Mouse 2-cell Embryos | 20 µM | 100% blastomere arrest | [16] |
| U2OS (Human Osteosarcoma) | 12 µM | Prolonged mitotic duration | [15] |
Experimental Protocols
Protocol 1: Cell Synchronization by Double Thymidine Block
This protocol is used to arrest cells at the G1/S boundary.
-
Seed cells at a density that will result in ~30-40% confluency at the start of the first block.
-
Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed, serum-free medium to remove the thymidine.
-
Add complete medium and incubate for 9-10 hours to allow cells to re-enter the cell cycle.
-
Add thymidine for a second time to a final concentration of 2 mM. Incubate for 16-17 hours.
-
To release the cells from the block, wash twice with pre-warmed, serum-free medium and then add complete medium. Cells will now proceed synchronously through S, G2, and into M phase. This compound treatment can be initiated at a time point corresponding to G2/M entry for your cell line (typically 8-10 hours post-release).
Protocol 2: Quantification of Mitotic Index by Immunofluorescence
-
Culture cells on glass coverslips. After this compound treatment, wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 5% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes.
-
Incubate with a primary antibody against a mitotic marker (e.g., anti-α-tubulin to visualize the spindle) diluted in 1% BSA/PBS for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorescently-conjugated secondary antibody and a DNA counterstain (e.g., Hoechst 33342 at 1 µg/mL) for 1 hour in the dark.
-
Wash three times with PBS and mount the coverslips onto microscope slides.
-
Using a fluorescence microscope, count the number of cells with a clear metaphase plate morphology out of a total of at least 300 cells per condition. The Mitotic Index (%) = (Number of Mitotic Cells / Total Number of Cells) * 100.
Visualizations
This compound Mechanism of Action
References
- 1. imrpress.com [imrpress.com]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Prolonged mitotic arrest triggers partial activation of apoptosis, resulting in DNA damage and p53 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 13. The impact of mitotic errors on cell proliferation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spatial control of the APC/C ensures the rapid degradation of cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing ProTAME concentration for different cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ProTAME (pro-Tosyl-L-Arginine Methyl Ester) concentration for various cancer cell lines. This compound is a cell-permeable inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key regulator of the cell cycle.[1][2] Proper concentration optimization is critical for achieving desired experimental outcomes, such as inducing metaphase arrest and apoptosis in cancer cells.[3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable prodrug that is converted by intracellular esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester).[3][4] TAME inhibits the APC/C, an E3 ubiquitin ligase that plays a crucial role in regulating the cell cycle.[5][6] Specifically, TAME blocks the binding of the co-activators Cdc20 and Cdh1 to the APC/C, preventing the ubiquitination and subsequent degradation of key cell cycle proteins like cyclin B1 and securin.[2][3][7] This inhibition leads to cell cycle arrest in metaphase and can subsequently induce apoptosis (programmed cell death).[1][3]
Q2: How do I determine the optimal this compound concentration for my specific cancer cell line?
A2: The optimal concentration of this compound is highly cell-line specific due to differences in cellular uptake and the efficiency of intracellular conversion to TAME.[4] It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your cell line of interest. A typical starting range for testing is between 1 µM and 50 µM.[1][2][5]
Q3: What are some common issues encountered when using this compound?
A3: Common issues include low efficacy, high toxicity in sensitive cell lines, and precipitation of the compound in culture media.[4] Troubleshooting these issues often involves re-evaluating the concentration range, optimizing the drug preparation and dilution procedure, and carefully assessing the health and confluency of the cell culture.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can act synergistically with other anti-cancer drugs. For instance, combining this compound with another APC/C inhibitor, Apcin, has been shown to enhance the inhibition of endometrial cancer cell growth.[5][6] It has also been shown to enhance the anti-myeloma activity of the alkylating agent melphalan.[3] Combination therapies may allow for the use of lower concentrations of each drug, potentially reducing toxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no observable effect (e.g., no metaphase arrest or apoptosis) | 1. Inefficient conversion of this compound to TAME in the specific cell line.[4]2. This compound concentration is too low.3. Cell confluency is too high or too low.4. Insufficient incubation time. | 1. Increase the concentration of this compound in a stepwise manner.2. Ensure cells are in the logarithmic growth phase and at an appropriate density.3. Increase the incubation time (e.g., 24, 48, 72 hours).[5]4. If the issue persists, consider that the cell line may be resistant or activate the prodrug inefficiently (e.g., MCF10a cells).[4] |
| High cell death at low concentrations | 1. The cell line is highly sensitive to this compound.2. Errors in drug dilution or calculation. | 1. Perform a dose-response experiment starting with a much lower concentration range.2. Double-check all calculations and ensure proper mixing of the stock solution. |
| Precipitation of this compound in cell culture media | 1. This compound has limited solubility in aqueous solutions.[4]2. Improper dilution of the DMSO stock solution. | 1. When diluting the DMSO stock, add it to an empty tube first, then add a large volume of media and mix immediately and vigorously.[4]2. Avoid multiple freeze-thaw cycles of the stock solution.[4] |
| Inconsistent results between experiments | 1. Variation in cell passage number or health.2. Inconsistent incubation times or cell seeding densities.3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range.2. Standardize all experimental parameters, including seeding density and incubation times.3. Prepare fresh dilutions of this compound from a properly stored stock for each experiment. |
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration / IC50 | Incubation Time | Observed Effect(s) |
| OVCAR-3 | Ovarian Cancer | IC50: 12.5 µM | Not Specified | Growth inhibition |
| AN3CA | Endometrial Carcinoma | 5-15 µM | 24-72 hours | Time and dose-dependent proliferation inhibition; apoptosis at 15 µM.[5] |
| KLE | Endometrial Carcinoma | 5-15 µM | 24-72 hours | Time and dose-dependent proliferation inhibition; apoptosis at 15 µM.[5] |
| JJN3 | Multiple Myeloma | IC50: 4.8 µM | 24 hours | Dose-dependent decrease in viability.[3][7] |
| LP-1 | Multiple Myeloma | IC50: 12.1 µM | 24 hours | Dose-dependent decrease in viability.[3][7] |
| RPMI-8226 | Multiple Myeloma | IC50 between 4.8 and 12.1 µM | 24 hours | Dose-dependent decrease in viability.[3][7] |
| OPM-2 | Multiple Myeloma | IC50 between 4.8 and 12.1 µM | 24 hours | Dose-dependent decrease in viability.[3][7] |
| U266 | Multiple Myeloma | IC50 between 4.8 and 12.1 µM | 24 hours | Dose-dependent decrease in viability.[3][7] |
| NCI-H929 | Multiple Myeloma | IC50 between 4.8 and 12.1 µM | 24 hours | Dose-dependent decrease in viability.[3][7] |
| RT4 | Bladder Cancer | 3-36 µM | 48 hours | Cytotoxicity.[2] |
| HeLa | Cervical Cancer | 12 µM | Not Specified | Mitotic arrest.[4] |
| hTERT-RPE1 | Retinal Pigment Epithelial | 12 µM | Not Specified | Mitotic arrest.[4] |
Experimental Protocols
1. Cell Viability Assay (e.g., CCK-8 or MTT)
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (e.g., 20 mM in DMSO)[4]
-
CCK-8 or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[2][5]
-
Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0, 5, 10, 15, 20, 30 µM.[2][5]
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours, or add MTT reagent and incubate for 4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[5]
-
Calculate the cell viability as a percentage of the control and plot the results to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/7-AAD Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC/7-AAD Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., a concentration close to the IC50) for a specified time (e.g., 48 or 72 hours).[3][5]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and 7-AAD staining solution to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][5]
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. imrpress.com [imrpress.com]
- 6. imrpress.com [imrpress.com]
- 7. oncotarget.com [oncotarget.com]
Why is ProTAME not inducing cell death in my experiments?
Welcome to the ProTAME technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot their experiments and address common issues encountered when using this compound to induce cell death.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce cell death?
This compound (pro-Tosyl-L-Arginine Methyl Ester) is a cell-permeable prodrug. Once inside the cell, it is converted by intracellular esterases into its active form, TAME.[1] TAME functions as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase that regulates cell cycle progression.[2][3] By inhibiting the APC/C, TAME prevents the degradation of key cell cycle proteins like cyclin B1 and securin.[4][5] This leads to an arrest of the cell cycle in metaphase, which, if prolonged, triggers the apoptotic cell death pathway.[4][6]
Q2: How do I properly dissolve and store this compound?
Proper handling of this compound is crucial for its efficacy.
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Solubility: this compound is soluble in DMSO, with stock solutions typically prepared at concentrations of 20 mM or 50 mM.[1] However, it is sparingly soluble in aqueous solutions like cell culture media.[1]
-
Reconstitution: To dilute this compound into your cell growth medium, it is recommended to first add the DMSO stock solution to an empty tube. Then, add a large volume of the growth medium and mix immediately and thoroughly to avoid precipitation.[1]
-
Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to avoid multiple freeze-thaw cycles.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.
Q3: What are the typical effective concentrations and incubation times for this compound?
The optimal concentration and incubation time for this compound are highly dependent on the cell line being used.[1] However, published studies provide a general range to start with.
-
Concentration: Effective concentrations typically range from 5 µM to 24 µM.[4][7][8] For example, a concentration of 12 µM has been shown to be effective in HeLa and several multiple myeloma cell lines.[9]
-
Incubation Time: The effects of this compound can be observed as early as 6 hours after treatment, with significant apoptosis often seen after 24 to 72 hours.[4][7]
Troubleshooting Guide: Why is this compound Not Inducing Cell Death?
If you are not observing the expected cell death in your experiments, consider the following potential issues and troubleshooting steps.
Problem 1: Issues with this compound Compound Integrity and Preparation
| Potential Cause | Troubleshooting Steps |
| Improper Storage | Ensure this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1][2] |
| Precipitation during Dilution | This compound is sparingly soluble in aqueous media.[1] When preparing your working solution, add the DMSO stock to an empty tube before adding a large volume of media and mixing vigorously to prevent precipitation.[1] |
| Degradation | If the stock solution is old or has been stored improperly, its efficacy may be compromised. Consider using a fresh vial of this compound. |
Problem 2: Cell Line-Specific Issues
| Potential Cause | Troubleshooting Steps |
| Inefficient Prodrug Conversion | The conversion of this compound to its active form, TAME, is dependent on intracellular esterases.[1] Some cell lines may have lower esterase activity, leading to reduced efficacy. For instance, MCF10a cells are known to activate the prodrug less efficiently than HeLa cells.[1] |
| Cell Line Resistance | Certain cell lines may exhibit resistance to APC/C inhibition. This can be due to mechanisms such as hyperphosphorylation of the APC/C co-activator CDH1, overexpression of polo-like kinase 1 (PLK1), or high levels of the co-activator CDC20.[2] |
| High Anti-Apoptotic Protein Levels | The cell line may have high endogenous levels of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1), which can counteract the pro-apoptotic signals induced by mitotic arrest. |
| p53 Status | While some studies have not found a direct link between p53 status and sensitivity to this compound, the p53 pathway is a crucial regulator of apoptosis and its status could influence the outcome.[4][10] |
Problem 3: Suboptimal Experimental Conditions
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | The effective concentration of this compound is cell-line specific.[1] Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations ranging from 5 µM to 100 µM have been tested in various studies.[2][8] |
| Insufficient Incubation Time | The induction of apoptosis by this compound is time-dependent. While metaphase arrest can be observed relatively early, significant cell death may require longer incubation periods (e.g., 24, 48, or 72 hours).[7] |
| Low Cell Proliferation Rate | This compound primarily targets cells in mitosis. If your cells are slow-growing or have entered a quiescent state, the effects of this compound will be less pronounced. Ensure your cells are in the logarithmic growth phase during the experiment. |
| Presence of Survival Factors | Components in the serum or the tumor microenvironment, such as IL-6 and IGF-1, can promote cell survival and potentially diminish the effects of this compound.[4][11] |
Experimental Protocols
General Protocol for this compound Treatment and Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a fresh dilution of this compound in your cell culture medium from a DMSO stock. Remember to add the stock to an empty tube before adding the medium and mixing well.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same concentration as in the this compound-treated wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or Annexin V/7-AAD flow cytometry staining.[4][11]
Western Blot Analysis of Apoptosis Markers
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and cleaved PARP.[4][6] Also, include an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
This compound Mechanism of Action
Caption: this compound's mechanism of action leading to apoptosis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound experiments.
Quantitative Data Summary
| Cell Line | This compound Concentration | Effect | Reference |
| Multiple Myeloma (LP-1, RPMI-8226, NCI-H929) | 3, 6, 12, 24 µM | Dose-dependent decrease in viability | [4] |
| Multiple Myeloma (RPMI-8226, LP-1, NCI-H929, U266) | 12 µM | Increased apoptosis | [9] |
| Ovarian Cancer (OVCAR-3) | IC50 of 12.5 µM | Growth inhibition | [2] |
| Endometrial Carcinoma (KLE) | 10-15 µM | Growth inhibition | [7] |
| HeLa, hTERT-RPE1 | 12 µM | Mitotic arrest | [1] |
| Mouse Oocytes | 5-20 µM | Prevention of anaphase I | [8] |
| Bovine Oocytes | 100 µM | Meiosis I arrest | [8] |
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | APC/C inhibitor | Probechem Biochemicals [probechem.com]
- 4. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anaphase-promoting complex/cyclosome: a new promising target in diffuse large B-cell lymphoma and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. link.springer.com [link.springer.com]
- 11. oncotarget.com [oncotarget.com]
Potential off-target effects of ProTAME in cellular assays
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ProTAME effectively in cellular assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable prodrug of Tosyl-L-Arginine Methyl Ester (TAME).[1][2] Once inside the cell, it is converted by intracellular esterases into its active form, TAME. TAME is an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression.[1][2] TAME competitively inhibits the binding of the APC/C co-activators Cdc20 and Cdh1 to the APC/C, preventing the ubiquitination and subsequent degradation of key cell cycle proteins like Cyclin B1 and Securin.[1][2] This leads to an arrest of the cell cycle in metaphase.[1][2]
Q2: What is the expected phenotype of cells treated with this compound?
The primary and expected phenotype of cells treated with this compound is a dose-dependent arrest in the metaphase stage of mitosis.[1][3] This is a direct consequence of inhibiting the APC/C, which is necessary for the metaphase-to-anaphase transition. Prolonged metaphase arrest induced by this compound typically leads to the activation of the apoptotic cascade and subsequent cell death.[1][2]
Q3: Is the this compound-induced mitotic arrest dependent on the Spindle Assembly Checkpoint (SAC)?
The role of the Spindle Assembly Checkpoint (SAC) in this compound-induced arrest can be complex and may vary between cell types. Some studies in somatic cells suggest that the arrest is dependent on a functional SAC.[3][4][5] However, other research, particularly in oocytes and embryos, indicates that this compound can induce metaphase arrest independently of SAC activity.[3][6] One explanation for the SAC-dependence observed in some cancer cells is that prolonged mitotic arrest caused by this compound can lead to "cohesion fatigue," where sister chromatids separate prematurely, which in turn re-activates the SAC.[4][5]
Troubleshooting Guide
Issue 1: No or weak induction of metaphase arrest.
Possible Cause 1: this compound instability or improper preparation.
-
Solution: this compound is sparingly soluble in aqueous solutions.[7] To avoid precipitation, it is crucial to first add the DMSO stock solution to an empty tube and then add a large volume of pre-warmed cell culture medium with immediate and vigorous mixing.[7] Prepare fresh dilutions of this compound for each experiment and avoid multiple freeze-thaw cycles of the stock solution.[7]
Possible Cause 2: Cell-line specific differences in prodrug activation.
-
Solution: The conversion of this compound to its active form, TAME, is dependent on intracellular esterases, and the activity of these enzymes can vary significantly between different cell lines.[7] For example, HeLa and hTERT-RPE1 cells efficiently activate this compound, while MCF10a cells are much less efficient.[7] It is essential to empirically determine the optimal concentration and incubation time for your specific cell line. A dose-response experiment is highly recommended.
Possible Cause 3: Insufficient incubation time.
-
Solution: The induction of metaphase arrest by this compound is time-dependent. Monitor the cell cycle profile at different time points (e.g., 12, 24, 48 hours) to determine the optimal duration for observing the desired effect.
Issue 2: Unexpected or high levels of cytotoxicity at low concentrations.
Possible Cause 1: Off-target effects.
-
Solution: While this compound is designed to target the APC/C, off-target effects can occur, especially at higher concentrations. If you observe significant cytotoxicity that does not correlate with metaphase arrest, consider performing control experiments. To confirm that the observed apoptosis is a consequence of APC/C inhibition, you can perform siRNA-mediated knockdown of Cdc20.[1][2] A similar phenotype of metaphase arrest and apoptosis would suggest the effect is on-target.[1][2]
Possible Cause 2: Solvent toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is non-toxic to your cells (typically below 0.1-0.5%). Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated cells) in your experiments.
Issue 3: Observation of abnormal spindle morphology.
Possible Cause: High concentrations of this compound.
-
Solution: While some studies report that this compound does not affect spindle morphology at concentrations that induce metaphase arrest, other research indicates that higher doses can lead to spindle defects.[3][8] If you observe abnormal spindles, it is advisable to perform a dose-response experiment to find a concentration that effectively arrests cells in metaphase without causing significant spindle abnormalities. Immunofluorescence staining for α-tubulin can be used to visualize spindle morphology.[3]
Issue 4: Induction of a DNA damage response.
Possible Cause: Prolonged mitotic arrest.
-
Solution: A prolonged arrest in mitosis, induced by various agents including this compound, can lead to the phosphorylation of H2AX (γH2AX), a marker of DNA damage.[1] This may not be a direct off-target effect of the compound on DNA, but rather a cellular response to the stress of being held in mitosis. To investigate this, you can perform a time-course experiment to correlate the onset of mitotic arrest with the appearance of γH2AX. It is also important to note that H2AX can be phosphorylated during normal cell cycle progression and arrest in the absence of DNA damage.[1]
Quantitative Data Summary
| Cell Line | Assay | This compound Concentration | Observed Effect |
| Multiple Myeloma (various) | Viability Assay (CellTiter-Glo) | 0 - 24 µM | Dose-dependent decrease in viability (IC50s ranged from 4.8 µM to 12.1 µM at 24h) |
| LP-1, RPMI-8226, NCI-H929, U266 | Apoptosis Assay (Annexin V/7AAD) | 12 µM | Significant increase in apoptosis after 48 hours |
| Endometrial Carcinoma (AN3CA, KLE) | Proliferation Assay (CCK-8) | 5, 10, 15 µM | Time- and dose-dependent inhibition of proliferation |
| Endometrial Carcinoma (AN3CA, KLE) | Apoptosis Assay (Flow Cytometry) | 15 µM | Significant increase in apoptosis after 72 hours |
| Mouse Oocytes | Meiotic Arrest | 5 - 20 µM | Dose-dependent metaphase I arrest |
| Bovine Oocytes | Meiotic Arrest | 50 - 100 µM | Higher concentrations required for metaphase I arrest compared to mouse oocytes |
Experimental Protocols
Cell Viability Assay (using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate to equilibrate to room temperature for 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
Apoptosis Assay (using Annexin V-FITC and Propidium Iodide)
-
Cell Treatment: Treat cells with the desired concentration of this compound and controls for the appropriate time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Immunofluorescence for Spindle Morphology
-
Cell Culture: Grow cells on sterile coverslips in a petri dish.
-
Treatment: Treat cells with this compound at various concentrations.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain with DAPI to visualize the DNA. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of this compound in inducing metaphase arrest and apoptosis.
Caption: Troubleshooting workflow for common issues encountered with this compound.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 5. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
ProTAME Reversibility Management: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reversibility of ProTAME-induced mitotic arrest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce mitotic arrest?
A1: this compound (pro-N-4-tosyl-L-arginine methyl ester) is a cell-permeable prodrug that is converted by intracellular esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester)[1][2]. TAME is an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression[1][2]. Specifically, TAME competes with the APC/C co-activators Cdc20 and Cdh1, preventing the ubiquitination and subsequent degradation of key mitotic proteins such as cyclin B1 and securin[1][3]. The stabilization of these proteins prevents the onset of anaphase, causing cells to arrest in metaphase[2][3].
Q2: Is the mitotic arrest induced by this compound reversible?
A2: The reversibility of this compound-induced mitotic arrest is dependent on several factors, including the cell type, the concentration of this compound used, and the duration of the treatment. In some somatic cell lines, a brief exposure to this compound can induce a temporary mitotic delay, and cells may proceed to anaphase after the drug is removed[4][5]. However, prolonged arrest can lead to a state known as "cohesion fatigue," which makes the arrest difficult to reverse[4][6][7]. In certain cell types, such as mouse oocytes and embryos, the arrest has been observed to be largely irreversible, even after short exposure times.
Q3: What is "cohesion fatigue" and how does it affect the reversibility of this compound-induced arrest?
A3: Cohesion fatigue is a phenomenon that occurs when cells are held in metaphase for an extended period. The cohesin proteins that hold sister chromatids together gradually dissociate, leading to premature sister chromatid separation[4][6]. This separation, in the absence of proper anaphase, activates the Spindle Assembly Checkpoint (SAC), a cellular surveillance mechanism that monitors chromosome attachment to the mitotic spindle[5][7]. The reactivated SAC then sends a strong inhibitory signal to the APC/C, reinforcing the mitotic arrest independently of this compound[4][6]. Once cohesion fatigue and subsequent SAC reactivation have occurred, simply washing out this compound is often insufficient to reverse the mitotic arrest[4][6][7].
Q4: How does the Spindle Assembly Checkpoint (SAC) interact with this compound's mechanism of action?
A4: The SAC plays a critical role in the efficacy of this compound-induced mitotic arrest in somatic cells. This compound's direct inhibition of the APC/C is often partial. The SAC, which is active in early mitosis, also inhibits the APC/C. In a normal mitosis, the SAC is silenced once all chromosomes are properly attached to the spindle. However, it is thought that even in a normal metaphase, there is a low level of SAC signaling that is counteracted by APC/C activity. By partially inhibiting the APC/C, this compound tips this balance, allowing the SAC's inhibitory signal to dominate, thus leading to a robust mitotic arrest[7]. A prolonged arrest due to this compound can then lead to cohesion fatigue, which reactivates the SAC, creating a strong, self-reinforcing arrest[4][6].
Q5: Can I combine this compound with other inhibitors like apcin (B1665131)? How does this affect reversibility?
A5: Yes, this compound can be used in combination with other APC/C inhibitors like apcin for a synergistic effect[2][3][8][9][10]. This compound and apcin inhibit the APC/C through different mechanisms: this compound prevents the binding of the co-activator Cdc20 to the APC/C, while apcin binds to Cdc20 and prevents it from recognizing its substrates[3][8]. This dual inhibition leads to a more potent and sustained mitotic arrest than either compound alone[8][9][10]. However, this enhanced blockade is likely to be more difficult to reverse. Researchers should consider that a synergistic inhibition will likely shorten the time to the onset of irreversible cohesion fatigue.
Troubleshooting Guides
Issue 1: Cells do not exit mitosis after this compound washout.
| Possible Cause | Suggested Solution |
| Cohesion Fatigue: The cells were arrested in mitosis for too long, leading to cohesion fatigue and SAC-reactivation.[4][6] | - Optimize Treatment Time: Perform a time-course experiment to determine the maximum duration of this compound treatment that allows for reversible arrest in your specific cell line. This is the most critical parameter to adjust. - Live-cell Imaging: Use live-cell imaging to monitor sister chromatid cohesion in this compound-treated cells. Wash out the drug before widespread chromatid separation is observed. |
| Incomplete Washout: Residual this compound remains in the culture, continuing to inhibit the APC/C. | - Thorough Washing: Increase the number and volume of washes with fresh, pre-warmed media. A minimum of three washes with a large volume of media is recommended. - Monitor Substrate Degradation: After washout, collect cell lysates at different time points and perform western blotting for APC/C substrates like cyclin B1 and securin. Successful reversal should show a decrease in the levels of these proteins. |
| Cell Type-Specific Irreversibility: Some cell types, like oocytes, may not be able to reverse the arrest. | - Literature Review: Check for published data on this compound's effects in your specific cell type. - Empirical Testing: If no data is available, conduct a pilot experiment with a short this compound incubation (e.g., 1-2 hours) followed by washout to assess the inherent reversibility in your system. |
| High this compound Concentration: The concentration of this compound used may be too high, leading to a very potent and difficult-to-reverse arrest. | - Dose-Response Curve: Perform a dose-response experiment to find the minimum concentration of this compound that induces a robust but reversible mitotic arrest. |
Issue 2: High levels of cell death following this compound treatment and/or washout.
| Possible Cause | Suggested Solution |
| Prolonged Mitotic Arrest: Cells arrested in mitosis for an extended period will eventually undergo apoptosis. | - Reduce Treatment Duration: As with Issue 1, shorten the this compound incubation time. The goal is to find a window where cells are arrested but have not yet committed to apoptosis. - Monitor Apoptosis Markers: Use assays such as Annexin V staining or caspase activity assays to determine the onset of apoptosis in your system. |
| Mitotic Catastrophe: Cells may exit mitosis abnormally after a prolonged arrest, leading to aneuploidy and subsequent cell death. | - Live-cell Imaging: Observe the fate of cells after this compound washout. Look for signs of abnormal cell division, such as chromosome mis-segregation or the formation of micronuclei. - Optimize for Reversible Arrest: By ensuring a clean and timely reversal of the mitotic arrest, you can minimize the chances of mitotic catastrophe. |
| Off-Target Effects at High Concentrations: Very high concentrations of any chemical inhibitor can have off-target effects that contribute to cytotoxicity. | - Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that gives you the desired mitotic arrest phenotype. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound-induced mitotic arrest and its reversibility.
Table 1: Effect of this compound Concentration on Mitotic Arrest in Different Cell Lines
| Cell Line | This compound Concentration | Mitotic Arrest (%) | Reference |
| HeLa | 12 µM | High (leads to cell death) | [2] |
| Mouse 2-cell Embryos | 5 µM | 40% | |
| 10 µM | 72% | ||
| 20 µM | 100% | ||
| Endometrial Cancer Cells | 5-15 µM | Dose-dependent increase | [1][3] |
Table 2: Reversibility of this compound-Induced Arrest After Washout
| Cell Type | This compound Concentration & Duration | Outcome after Washout | Reference |
| Mouse Zygotes | 20 µM for 3 hours | 0% developed to 2-cell stage | |
| 20 µM for 15 hours | 0% developed to 2-cell stage | ||
| Mouse 2-cell Embryos | 20 µM for 3 hours | 0% cleaved | |
| 20 µM for 15 hours | 0% cleaved |
Experimental Protocols
Protocol 1: this compound Washout for Reversing Mitotic Arrest in Adherent Somatic Cells (e.g., HeLa)
Objective: To synchronize cells in metaphase using this compound and then wash out the inhibitor to allow synchronous entry into anaphase.
Materials:
-
HeLa cells (or other adherent cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) at a density that will be approximately 50-60% confluent at the time of imaging.
-
This compound Treatment:
-
Allow cells to adhere and grow for 24 hours.
-
Add this compound to the culture medium to a final concentration that has been empirically determined to induce a reversible arrest (a starting point for HeLa cells could be 5-10 µM).
-
The duration of treatment is critical. For a potentially reversible arrest, a shorter incubation of 2-4 hours is recommended as a starting point. This needs to be optimized for your specific cell line to avoid cohesion fatigue.
-
-
This compound Washout:
-
Gently aspirate the this compound-containing medium from the dish.
-
Wash the cells three times with a generous volume of pre-warmed PBS to ensure complete removal of the drug.
-
After the final wash, add fresh, pre-warmed complete culture medium.
-
-
Live-Cell Imaging:
-
Immediately place the dish on the live-cell imaging system.
-
Acquire images (e.g., phase contrast and/or fluorescence if using fluorescently tagged histones) every 5-10 minutes.
-
Monitor the cells for signs of mitotic exit, such as anaphase onset (sister chromatid separation) and cytokinesis.
-
-
Data Analysis:
-
Quantify the time from this compound washout to anaphase onset for a population of cells.
-
Assess the percentage of cells that successfully exit mitosis versus those that remain arrested or undergo cell death.
-
Visualizations
Caption: Mechanism of this compound-induced mitotic arrest.
Caption: Experimental workflow for managing this compound reversibility.
Caption: The pathway leading to irreversible arrest via cohesion fatigue.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 7. Cohesion fatigue explains why pharmacological inhibition of the APC/C induces a spindle checkpoint-dependent mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
How to confirm ProTAME conversion to TAME within cells
Welcome to the technical support center for ProTAME and its active metabolite, TAME. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful confirmation of this compound conversion to TAME within cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound conversion to TAME?
This compound is a cell-permeable prodrug of TAME.[1][2][3] TAME itself has poor cell permeability.[4] The conversion of this compound to the active drug, TAME, is an intracellular process facilitated by the enzymatic activity of cellular esterases.[1][2][3] These enzymes hydrolyze the ester bonds in the this compound molecule, releasing the active TAME. This conversion is essential for TAME to exert its therapeutic effect as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C).
Q2: How does TAME inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C)?
TAME inhibits the APC/C through a multi-faceted mechanism that goes beyond simple competitive inhibition. In the absence of APC/C substrates, TAME can promote the auto-ubiquitination of the APC/C co-activator Cdc20, leading to its dissociation from the complex. Furthermore, in the presence of substrates like cyclin B1, TAME reduces the catalytic rate (kcat) of the APC/C-Cdc20-substrate complex, thereby slowing down the ubiquitination process. This ultimately prevents the timely degradation of key cell cycle proteins, leading to a mitotic arrest.
Q3: Does the conversion efficiency of this compound to TAME vary between different cell lines?
Yes, the efficiency of this compound conversion can differ significantly among various cell lines. This variability is largely attributed to differences in the expression levels and activity of intracellular esterases. For instance, studies have shown that this compound is efficiently activated in HeLa and hTERT-RPE1 cells, while the conversion is much less efficient in MCF10A cells. Therefore, it is crucial to empirically determine the conversion efficiency in the specific cell line used for your experiments.
Troubleshooting Guides
Guide 1: Quantifying this compound to TAME Conversion using LC-MS/MS
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method for the accurate quantification of this compound and TAME in cellular lysates due to its high sensitivity and specificity.
Sample Preparation Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low recovery of analytes | Inefficient cell lysis. | Use a hypotonic lysis buffer followed by mechanical disruption (e.g., sonication or freeze-thaw cycles). Ensure complete protein precipitation with ice-cold acetonitrile (B52724) or methanol (B129727). |
| Analyte degradation. | Work quickly on ice during sample preparation. Consider adding esterase inhibitors (e.g., sodium fluoride) to the lysis buffer to prevent ex vivo conversion. Evaluate the stability of this compound and TAME in the cell lysate and extraction solvent at different temperatures. | |
| Poor extraction efficiency. | Optimize the protein precipitation solvent. A mixture of methanol and acetonitrile (1:1, v/v) can be effective. Ensure thorough vortexing and centrifugation. | |
| High variability between replicates | Inconsistent sample handling. | Standardize all sample preparation steps, including cell counting, washing, lysis, and extraction volumes. Use of an appropriate internal standard is critical. |
| Incomplete protein precipitation. | Ensure the ratio of organic solvent to cell lysate is sufficient for complete protein precipitation (typically at least 3:1). |
LC-MS/MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape or resolution | Inappropriate column chemistry. | A C18 reversed-phase column is a good starting point. Optimize the mobile phase composition (e.g., acetonitrile or methanol with formic acid in water) and gradient elution profile. |
| Matrix effects. | Dilute the sample extract if sensitivity allows. Optimize the sample cleanup procedure to remove interfering matrix components. Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Low signal intensity | Suboptimal mass spectrometer settings. | Optimize the ion source parameters (e.g., spray voltage, gas temperatures) and collision energy for the specific MRM transitions of this compound and TAME. |
| Analyte instability in the autosampler. | Keep the autosampler temperature low (e.g., 4°C) to minimize degradation. |
Guide 2: Indirect Assessment of this compound Conversion via Western Blot
An indirect method to infer this compound to TAME conversion is to measure the accumulation of downstream targets of the APC/C, such as Cyclin B1.
| Issue | Potential Cause | Recommended Solution |
| No increase in Cyclin B1 levels after this compound treatment | Inefficient this compound to TAME conversion in the cell line. | Confirm the esterase activity in your cell line using a general esterase activity assay. If activity is low, consider using a different cell line or increasing the this compound concentration and/or incubation time. |
| Insufficient treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing Cyclin B1 accumulation. | |
| Problems with the Western blot procedure. | Ensure the quality of your Cyclin B1 antibody and optimize all steps of the Western blot protocol, including protein transfer and antibody incubations. Use a positive control (e.g., cells treated with a known APC/C inhibitor like MG132) to validate the assay. | |
| High background on the Western blot | Non-specific antibody binding. | Increase the stringency of the washing steps and use an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST). |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound and TAME in Cell Lysates
This protocol provides a general framework. Optimization of specific parameters for your instrument and cell line is essential.
1. Cell Culture and Treatment:
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Plate cells at a desired density and allow them to adhere overnight.
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Treat cells with this compound at various concentrations and for different time points. Include a vehicle-treated control (e.g., DMSO).
2. Sample Collection and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer with protease and esterase inhibitors).
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly on ice to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Precipitation and Extraction:
-
Transfer the supernatant to a new tube.
-
Add 3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled TAME or a structurally related compound).
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for at least 2 hours to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound, TAME, and the internal standard.
5. Data Analysis:
-
Create a standard curve using known concentrations of this compound and TAME.
-
Quantify the amount of this compound and TAME in the cell lysates by comparing their peak area ratios to the internal standard against the standard curve.
Protocol 2: Cellular Esterase Activity Assay
This protocol uses a fluorogenic substrate to measure general esterase activity in cell lysates.
1. Lysate Preparation:
-
Prepare cell lysates as described in Protocol 1, but without esterase inhibitors.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
2. Assay Procedure:
-
In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.
-
Add a fluorogenic esterase substrate (e.g., 4-Methylumbelliferyl acetate) to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/440 nm for 4-MU) at regular intervals.
3. Data Analysis:
-
Calculate the rate of increase in fluorescence over time.
-
Normalize the esterase activity to the total protein concentration.
Visualizations
Caption: this compound conversion and APC/C inhibition pathway.
Caption: Workflow for LC-MS/MS quantification.
Caption: Troubleshooting decision tree.
References
- 1. imrpress.com [imrpress.com]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in ProTAME and Apcin combination studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the synergistic combination of ProTAME and Apcin to study the anaphase-promoting complex/cyclosome (APC/C).
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and Apcin?
A1: this compound and Apcin are both inhibitors of the APC/C, a key E3 ubiquitin ligase that regulates cell cycle progression, but they act through distinct mechanisms.
-
This compound: This is a cell-permeable prodrug that is converted intracellularly by esterases into its active form, TAME (Tosyl-L-Arginine Methyl Ester).[1] TAME mimics the I-R tail of the APC/C co-activators Cdc20 and Cdh1, competitively binding to the APC/C and preventing the engagement of these co-activators.[1][2] This inhibition leads to the stabilization of APC/C substrates, such as Cyclin B1 and Securin, resulting in a mitotic arrest.[1][3]
-
Apcin: This small molecule directly binds to the APC/C co-activator Cdc20.[4] By occupying the D-box binding pocket on Cdc20, Apcin competitively inhibits the recognition and binding of substrates destined for ubiquitination and subsequent degradation.[4][5]
The combination of this compound and Apcin leads to a synergistic blockade of mitotic exit because they disrupt two distinct protein-protein interactions within the APC/C-Cdc20-substrate complex.[4][5][6]
Q2: Why is the combination of this compound and Apcin often more effective than using either inhibitor alone?
A2: The synergistic effect of combining this compound and Apcin stems from their complementary mechanisms of action. While this compound prevents the activation of the APC/C by its co-activators, Apcin prevents the recognition of substrates by the already-activated APC/C-Cdc20 complex.[4][7] This dual inhibition is more robust in preventing the degradation of key mitotic proteins, leading to a more profound and sustained mitotic arrest and subsequent apoptosis.[1][6] Studies have shown that the combination can be effective at lower concentrations than either drug used alone, which can also help to minimize potential off-target effects.[7]
Q3: What are the expected phenotypic outcomes of treating cells with a combination of this compound and Apcin?
A3: The primary and expected outcome is a significant increase in the percentage of cells arrested in mitosis, specifically in metaphase.[1] This is due to the stabilization of Cyclin B1 and Securin. Following this prolonged mitotic arrest, cells are expected to undergo apoptosis (programmed cell death).[1][6][7] Key markers for these outcomes include:
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Mitotic Arrest: Increased mitotic index (observable by microscopy), and elevated levels of Cyclin B1 and Securin (detectable by Western blot).
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Apoptosis: Increased Annexin V staining (detectable by flow cytometry) and cleavage of caspases (e.g., Caspase-3, -8, -9) and PARP (detectable by Western blot).[1]
Q4: Are there known off-target effects for this compound and Apcin?
A4: While this compound and Apcin are designed to be specific inhibitors of the APC/C, the possibility of off-target effects should always be considered, as with any small molecule inhibitor. However, the use of these inhibitors is considered more targeted than traditional anti-mitotic agents like microtubule poisons, which can have broader cellular effects.[8] To minimize off-target effects, it is crucial to use the lowest effective concentrations and appropriate controls in your experiments.
Quantitative Data
The following tables summarize reported IC50 values and effective concentrations for this compound and its combination with Apcin in various cancer cell lines.
| Cell Line | Agent | IC50 (µM) | Assay | Duration |
| Multiple Myeloma | ||||
| LP-1 | This compound | 12.1 | Viability | 24h |
| RPMI-8226 | This compound | Not specified | Viability | 24h |
| JJN3 | This compound | 4.8 | Viability | 24h |
| OPM-2 | This compound | Not specified | Viability | 24h |
| U266 | This compound | Not specified | Viability | 24h |
| NCI-H929 | This compound | Not specified | Viability | 24h |
| Primary Myeloma Cells | This compound | 2.8 - 20.3 | Viability | Not specified |
| Bladder Cancer | ||||
| RT-4 | This compound | 22 | MTS | 48h |
| Ovarian Cancer | ||||
| OVCAR-3 | This compound | 12.5 | Growth Inhibition | Not specified |
| Breast Cancer | ||||
| MDA-MB-231 | CP5V (Apcin-based PROTAC) | 2.6 | CCK8 | 72h |
| MDA-MB-435 | CP5V (Apcin-based PROTAC) | 2.0 | CCK8 | 72h |
Table 1: IC50 Values for this compound and Related Compounds in Various Cancer Cell Lines.[3][9][10]
| Cell Line | This compound (µM) | Apcin (µM) | Observed Effect | Duration |
| Endometrial Cancer | ||||
| AN3CA | 10 | 25 | Increased apoptosis | 72h |
| KLE | 10 | 25 | Increased apoptosis | 72h |
| AN3CA | 5-10 | 25-50 | Enhanced growth inhibition | 24-72h |
| KLE | 5-10 | 25-50 | Enhanced growth inhibition | 24-72h |
| Multiple Myeloma | ||||
| LP-1 | Not specified | Not specified | Increased apoptosis | 48h |
| RPMI-8226 | Not specified | Not specified | Increased apoptosis | 48h |
| Human RPE1 | 6 | 25 | Synergistic prolongation of mitosis | 45h |
| Human U2OS | 12 | 25 | Synergistic prolongation of mitosis | 45h |
Table 2: Effective Concentrations for Synergistic Effects of this compound and Apcin Combination.[1][7][11]
Experimental Protocols
Cell Synchronization (Double Thymidine (B127349) Block)
This protocol is used to synchronize cells at the G1/S boundary, allowing for the study of subsequent cell cycle progression upon release and treatment with this compound and Apcin.
-
Seed cells at a density that will not exceed 50% confluency by the end of the experiment.
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Add thymidine to the culture medium to a final concentration of 2 mM.
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Incubate for 16-18 hours.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and then add fresh, pre-warmed culture medium.
-
Incubate for 8-9 hours to release the cells from the block.
-
Add thymidine again to a final concentration of 2 mM.
-
Incubate for another 16-17 hours.
-
Wash the cells twice with pre-warmed PBS and add fresh, pre-warmed culture medium. The cells are now synchronized at the G1/S boundary and will proceed through the cell cycle. This compound and Apcin can be added at a desired time point post-release to study their effects on mitosis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Induce apoptosis in your cell line by treating with this compound and Apcin for the desired time. Include appropriate controls (e.g., untreated, single-agent treated).
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of fluorescently-labeled Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for Cyclin B1 and Securin
This protocol is used to detect the levels of key APC/C substrates to confirm mitotic arrest.
-
After treatment with this compound and Apcin, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel of an appropriate percentage.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Cyclin B1 and Securin (and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak mitotic arrest observed | 1. Suboptimal drug concentrations. 2. Insufficient treatment duration. 3. Cell line is resistant. 4. Inefficient conversion of this compound to TAME. | 1. Perform a dose-response curve for each inhibitor and their combination to determine the optimal concentrations for your cell line. 2. Perform a time-course experiment to identify the optimal treatment duration. 3. Some cell lines may have inherent resistance mechanisms. Consider using a different cell line or investigating potential resistance pathways. 4. Ensure the cell line has sufficient intracellular esterase activity. |
| High levels of cell death, but low mitotic index | 1. Mitotic catastrophe followed by apoptosis. 2. Off-target toxicity at high drug concentrations. | 1. This can be an expected outcome. Analyze for markers of both mitotic arrest and apoptosis at earlier time points. 2. Lower the concentrations of this compound and Apcin and confirm the synergistic effect at these lower doses. |
| "Mitotic slippage" observed (cells exit mitosis without proper chromosome segregation) | 1. Incomplete inhibition of APC/C. 2. Gradual degradation of Cyclin B1 below the threshold required to maintain mitotic arrest. | 1. Increase the concentration of the inhibitors or optimize the combination ratio. 2. This is a known phenomenon. Analyze cells at earlier time points to capture the peak of mitotic arrest. Consider co-treatment with a proteasome inhibitor like MG132 as a positive control for Cyclin B1 stabilization. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions (e.g., confluency, passage number). 2. Instability of this compound and Apcin in solution. | 1. Maintain consistent cell culture practices. Use cells within a defined passage number range. 2. Prepare fresh stock solutions of this compound and Apcin regularly and store them appropriately. Avoid repeated freeze-thaw cycles. |
| High background in Western blots for Cyclin B1 | 1. Non-specific antibody binding. 2. High protein load. | 1. Optimize the primary antibody concentration and blocking conditions. Use a high-quality, validated antibody. 2. Reduce the amount of protein loaded onto the gel. |
| Difficulty in distinguishing apoptotic from necrotic cells in flow cytometry | 1. Late-stage apoptosis can resemble necrosis. 2. Improper compensation settings. | 1. Analyze cells at earlier time points after treatment. 2. Ensure proper compensation controls are used to correct for spectral overlap between the fluorescent dyes. |
Visualizations
Caption: Mechanism of synergistic APC/C inhibition by this compound and Apcin.
Caption: General experimental workflow for this compound and Apcin combination studies.
Caption: A troubleshooting decision tree for unexpected results.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the anaphase-promoting complex/cyclosome (APC/C) enhanced antiproliferative and apoptotic response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imrpress.com [imrpress.com]
- 8. The APC/C Ubiquitin Ligase: From Cell Biology to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Optimizing the duration of ProTAME treatment for maximum effect
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ProTAME. Our goal is to help you optimize the duration of this compound treatment for maximum experimental effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression.[1][2][3] Upon entering the cell, intracellular esterases convert this compound into its active form, TAME.[2][4] TAME then inhibits the APC/C by preventing the binding of its co-activators, Cdc20 and Cdh1.[1][2][4] This inhibition leads to the accumulation of APC/C substrates, such as Cyclin B1 and Securin, causing cells to arrest in metaphase.[1][2]
Q2: What is the optimal concentration and duration of this compound treatment?
A2: The optimal concentration and duration of this compound treatment are highly cell-type dependent and need to be determined empirically.[4] Factors such as the efficiency of prodrug activation by intracellular esterases can vary significantly between cell lines.[4] Treatment can range from a few hours to 72 hours, with concentrations typically in the micromolar (µM) range.[5] For example, some studies have shown effective mitotic arrest in HeLa cells at 12 µM, while others use concentrations up to 100 µM in bovine oocytes for efficient synchronization.[4][6] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.
Q3: Is the mitotic arrest induced by this compound reversible?
A3: The reversibility of this compound-induced mitotic arrest can vary depending on the cell type. In some somatic cells, a prolonged arrest may eventually lead to cell death (mitotic catastrophe).[7][8] However, in mammalian oocytes and early embryos, this compound-induced arrest has been observed to be irreversible.[6]
Q4: How does this compound treatment affect cell viability?
A4: this compound treatment can lead to a dose-dependent decrease in cell viability and an increase in apoptosis, particularly in cancer cell lines.[1][2] The induction of apoptosis is often accompanied by the cleavage of caspases 3, 8, 9, and PARP.[1] However, the effect on non-malignant cells may be less pronounced at lower concentrations.[2]
Q5: Can this compound be used in combination with other drugs?
A5: Yes, this compound has been used in combination with other therapeutic agents. For instance, it has been shown to enhance the efficacy of chemotherapy drugs like cisplatin (B142131) and gemcitabine (B846) in bladder cancer cells.[9][10][11] Additionally, combining this compound with another APC/C inhibitor, Apcin, has demonstrated a synergistic effect in inhibiting the proliferation of endometrial carcinoma cells.[5][12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable mitotic arrest | 1. This compound concentration is too low.2. Insufficient treatment duration.3. Inefficient conversion of this compound to TAME in the specific cell line.4. This compound has precipitated out of the solution. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Increase the incubation time.3. Verify the expression and activity of intracellular esterases in your cell line.4. Ensure proper solubilization of this compound. It is sparingly soluble in aqueous solutions; add the DMSO stock to an empty tube, then add a large volume of medium with immediate and vigorous mixing.[4] |
| High levels of cell death, even at short time points | 1. This compound concentration is too high.2. The cell line is particularly sensitive to APC/C inhibition. | 1. Reduce the this compound concentration.2. Shorten the treatment duration.3. Monitor early markers of apoptosis to distinguish from non-specific toxicity. |
| Variability between experiments | 1. Inconsistent this compound preparation and dilution.2. Differences in cell confluence or passage number.3. Fluctuation in incubation conditions. | 1. Prepare fresh this compound dilutions for each experiment and ensure thorough mixing.2. Maintain consistent cell culture practices, including seeding density and passage number.3. Ensure stable temperature, CO2, and humidity levels in the incubator. |
| Unexpected effects on interphase cells | This compound can inhibit APC/C-Cdh1 activity, which can cause a delay in mitotic entry if added during the S-phase.[7] | Add this compound at a later stage of the cell cycle (e.g., 6 hours or more after release from a double thymidine (B127349) block for HeLa cells) to specifically target mitotic progression.[7] |
Quantitative Data Summary
Table 1: Effective this compound Concentrations and Treatment Durations in Various Cell Lines
| Cell Type | Concentration Range (µM) | Treatment Duration | Observed Effect | Reference(s) |
| Multiple Myeloma (LP-1, RPMI-8226) | 12 | 6, 18, 24 hours | Increased Cyclin B1, metaphase arrest | [1][2][13] |
| Endometrial Carcinoma (AN3CA, KLE) | 5, 10, 15 | 24, 48, 72 hours | Time and dose-dependent inhibition of proliferation, apoptosis at 15 µM | [5] |
| HeLa | 0.78, 3, 12 | Up to 48 hours | Metaphase arrest, cell death at 12 µM | [7] |
| Mouse Oocytes | 5, 20 | Not specified | Metaphase I arrest | [6][14] |
| Bovine Oocytes | 50, 100 | 20 hours | Metaphase I arrest (100% at 100 µM) | [6][14] |
| Mouse Two-Cell Embryos | 5, 10, 20 | Not specified | Mitotic arrest (100% at 20 µM) | [6][14] |
| Bladder Cancer (RT4) | IC20 values | 24, 48 hours | Reduced cell migration, decreased MMP2/9 expression | [9][10] |
Experimental Protocols
Protocol 1: General Protocol for Inducing Mitotic Arrest with this compound
-
Cell Seeding: Plate cells at a density that will prevent them from becoming confluent during the experiment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20 mM).[4] For treatment, first add the required volume of the DMSO stock solution to an empty sterile tube. Then, add the pre-warmed cell culture medium to the tube and mix immediately and vigorously to prevent precipitation.[4]
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells for the desired duration (e.g., 6-24 hours).
-
Analysis: Analyze the cells for mitotic arrest. This can be done by:
-
Microscopy: Observing cell morphology for an increased number of rounded-up, mitotic cells.
-
Flow Cytometry: Staining with a DNA dye (e.g., propidium (B1200493) iodide) to analyze the cell cycle profile for an increase in the G2/M population.
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Western Blotting: Probing for the accumulation of APC/C substrates like Cyclin B1.[1][2]
-
Protocol 2: Cell Viability Assay Following this compound Treatment
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 2 x 10³ cells per well and culture overnight.[5]
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 15 µM) for different durations (e.g., 24, 48, 72 hours).[5]
-
Viability Reagent Addition: Add a viability reagent such as CCK-8 or MTT to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.[5]
-
Data Acquisition: Measure the optical density at the appropriate wavelength using a microplate reader.[5]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of this compound-induced metaphase arrest.
Caption: General experimental workflow for this compound treatment.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. imrpress.com [imrpress.com]
- 6. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Repurposing this compound for Bladder Cancer: A Combined Therapeutic Approach Targeting Cell Migration and MMP Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the anaphase-promoting complex/cyclosome (APC/C) enhanced antiproliferative and apoptotic response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. imrpress.com [imrpress.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Dealing with the "hook effect" at high concentrations of ProTAME-like inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results, such as a "hook effect," at high concentrations of ProTAME and similar Anaphase-Promoting Complex/Cyclosome (APC/C) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (pro-Tosyl-L-Arginine Methyl Ester) is a cell-permeable prodrug that is converted by intracellular esterases into its active form, TAME.[1][2] TAME is an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression.[3][4][5] By inhibiting the APC/C, this compound prevents the degradation of key cell cycle proteins like cyclin B1 and securin, leading to a cell cycle arrest in metaphase and subsequently, apoptosis.[2][6]
Q2: What is the "hook effect" and why might I observe it with a small molecule inhibitor like this compound?
A2: The "hook effect," or prozone phenomenon, is a term most commonly used in immunoassays to describe a paradoxical decrease in signal at very high analyte concentrations.[7] While not a classical immunoassay, a similar phenomenon can be observed with small molecule inhibitors like this compound, presenting as a non-linear or inverted U-shaped dose-response curve where the inhibitory effect diminishes at higher concentrations. This can be caused by several factors:
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Compound Precipitation: this compound has limited solubility in aqueous solutions. At high concentrations, it may precipitate out of the culture medium, reducing its effective concentration and leading to a decreased biological effect.
-
Inhibitor Aggregation: Many small molecules can form aggregates at high concentrations. These aggregates can have reduced or no activity and may even interfere with the assay readout.[8][9]
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Off-Target Effects: At very high concentrations, inhibitors may engage with secondary, off-target molecules that could trigger cellular responses counteracting the primary inhibitory effect.
-
Complex Biological Responses: Nonlinear dose-response curves can also arise from the complex interplay of the inhibitor with the biological system, where different initial cell states can lead to varied responses to the same inhibitor concentration.[10]
Q3: My dose-response curve for this compound is not a standard sigmoidal shape. What could be the reason?
A3: A non-sigmoidal dose-response curve is a strong indication of a complex interaction. Besides the reasons mentioned for the "hook effect," steep dose-response curves can occur if the concentration of the enzyme is high relative to the inhibitor's dissociation constant (Kd).[11] This is known as stoichiometric inhibition. It's also possible that the chosen assay is not suitable for the inhibitor's mechanism of action, or that there are interferences with the assay components.
Q4: At what concentration is a hook effect with this compound likely to be observed?
A4: The exact concentration can vary depending on the cell line, culture conditions, and the specific assay being used. However, issues related to solubility and aggregation are more likely to occur as you significantly exceed the typical effective concentration range. This compound has been shown to induce metaphase arrest and decrease cell viability in various cell lines with IC50 values generally in the range of 2.8 to 20.3 µM.[1] Problems might arise at concentrations significantly above this range (e.g., >50-100 µM).
Troubleshooting Guide
If you observe a paradoxical decrease in the inhibitory effect of this compound at high concentrations, follow this troubleshooting guide.
Step 1: Verify Compound Solubility and Handling
Issue: The inhibitor may be precipitating out of solution at high concentrations.
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect the wells of your assay plate containing the highest concentrations of this compound under a microscope. Look for any signs of precipitation (e.g., crystals, amorphous material).
-
Solubility Test: Prepare the highest concentration of this compound in your cell culture medium in a clear microcentrifuge tube. Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes. Check for a pellet, which would indicate precipitation.
-
Modified Dilution Protocol: When diluting the this compound DMSO stock solution, add it to an empty tube first, then add a large volume of the growth medium followed by immediate and vigorous mixing. This can help prevent localized high concentrations that lead to precipitation.
Step 2: Investigate Potential Compound Aggregation
Issue: The inhibitor may be forming aggregates that are less active or interfere with the assay.
Troubleshooting Protocol:
-
Detergent Test: Repeat your primary assay, but include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer for your biochemical assays.[8] If the "hook effect" is diminished or eliminated in the presence of the detergent, it strongly suggests that aggregation was the cause. Note: This is more applicable to biochemical assays than cell-based assays, where the detergent would likely cause cell lysis.
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Dynamic Light Scattering (DLS): If available, use DLS to analyze a solution of this compound at a high concentration in your assay buffer to detect the presence of aggregates.
Step 3: Refine Experimental Parameters
Issue: The observed effect could be an artifact of the assay conditions.
Troubleshooting Protocol:
-
Expand the Dose-Response Curve: Test a wider range of concentrations, especially around the peak of the inhibitory effect, to better characterize the curve.
-
Sample Dilution: If you suspect a hook effect, dilute a sample with a high inhibitor concentration that is showing a reduced effect (e.g., 1:10, 1:100) and re-assay it. If the diluted sample shows a higher effect, this is a classic sign of a hook effect.
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Assay Time-Course: Vary the incubation time of the cells with the inhibitor. A shorter incubation time might reduce the impact of compound instability or complex cellular responses.
Step 4: Use Orthogonal Assays
Issue: The observed effect might be specific to the assay being used.
Troubleshooting Protocol:
-
Cell Viability: If you are using an ATP-based assay like CellTiter-Glo, be aware that some compounds can interfere with the luciferase enzyme.[12] Confirm your results with an alternative viability assay, such as one based on MTS or by direct cell counting (e.g., using a trypan blue exclusion assay or high-content imaging).
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Target Engagement: Use a more direct measure of APC/C inhibition. For example, perform a Western blot to check for the accumulation of APC/C substrates like cyclin B1 or securin. A true inhibitor should show a dose-dependent increase in these substrates.
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Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution.[13][14][15] A potent APC/C inhibitor should cause a clear arrest in the G2/M phase. This provides a more specific readout of the inhibitor's intended biological effect.
Quantitative Data Presentation
The following table presents hypothetical data from a cell viability assay (e.g., CellTiter-Glo) illustrating a hook-like effect with a this compound-like inhibitor, potentially due to precipitation at high concentrations.
Table 1: Cell Viability of a Cancer Cell Line Treated with a this compound-like Inhibitor for 48 hours
| Inhibitor Concentration (µM) | Average Luminescence (RLU) | Standard Deviation | % Viability (Normalized to Control) | Visual Observation of Wells |
| 0 (Control) | 1,500,000 | 75,000 | 100% | No precipitate |
| 1 | 1,350,000 | 68,000 | 90% | No precipitate |
| 5 | 900,000 | 45,000 | 60% | No precipitate |
| 10 | 600,000 | 30,000 | 40% | No precipitate |
| 25 | 375,000 | 20,000 | 25% | No precipitate |
| 50 | 300,000 | 15,000 | 20% | Slight precipitate |
| 100 | 675,000 | 90,000 | 45% | Moderate precipitate |
| 200 | 1,050,000 | 150,000 | 70% | Heavy precipitate |
Experimental Protocols
Cell Viability Assessment using CellTiter-Glo®
This protocol is adapted for a 96-well plate format.
Materials:
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CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Methodology:
-
Seed cells in a 96-well opaque-walled plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
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Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control (e.g., DMSO).
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Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the preparation of cells for cell cycle analysis using propidium (B1200493) iodide (PI) staining.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695), ice-cold
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Methodology:
-
Culture and treat cells with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells (including any floating cells in the medium) and transfer them to a centrifuge tube.
-
Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS, centrifuge again, and discard the supernatant.
-
Resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 30 minutes at 4°C for fixation.
-
Centrifuge the fixed cells at 800-1000 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in PI staining solution.
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Incubate for 15-30 minutes at room temperature in the dark.
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Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro APC/C Ubiquitination Assay
This is a generalized protocol for a biochemical assay to measure APC/C activity.
Materials:
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Purified recombinant APC/C
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E1 ubiquitin-activating enzyme
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E2 ubiquitin-conjugating enzyme (e.g., UBCH10/UBE2C)
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Ubiquitin
-
ATP
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APC/C co-activator (e.g., Cdc20 or Cdh1)
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Fluorescently labeled substrate (e.g., a fragment of cyclin B1)
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Assay buffer
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This compound/TAME at various concentrations
Methodology:
-
Prepare a reaction mixture containing the assay buffer, E1, E2, ubiquitin, ATP, and the fluorescently labeled substrate.
-
Add the purified APC/C and the co-activator to the reaction mixture.
-
Add different concentrations of TAME (the active form of this compound) or a vehicle control to the reactions.
-
Incubate the reaction at room temperature for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
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Resolve the reaction products by SDS-PAGE.
-
Visualize the fluorescently labeled substrate using an appropriate gel imager.
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The formation of higher molecular weight bands (ubiquitinated substrate) indicates APC/C activity. A decrease in these bands in the presence of TAME demonstrates inhibition.
Visualizations
Caption: APC/C Signaling Pathway in Mitosis.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. APC/C: current understanding and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaphase-promoting complex - Wikipedia [en.wikipedia.org]
- 6. imrpress.com [imrpress.com]
- 7. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Drug treatment efficiency depends on the initial state of activation in nonlinear pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
Ensuring consistent results in ProTAME-based cell viability assays
Welcome to the technical support center for ProTAME-based cell viability assays. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound is a cell-permeable prodrug that is converted by intracellular esterases into its active form, Nα-tosyl-L-arginine methyl ester (TAME).[1][2] TAME is an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression.[3][4][5] By inhibiting the APC/C, TAME prevents the degradation of key cell cycle proteins, such as cyclin B1 and securin, leading to a prolonged arrest in metaphase.[6][7] This sustained mitotic arrest ultimately triggers apoptosis, or programmed cell death, thereby reducing cell viability.[1][6]
Q2: What is the optimal concentration and incubation time for this compound in a cell viability assay?
The optimal concentration and incubation time for this compound are highly cell-line specific and depend on the metabolic activity and proliferation rate of the cells.[2] It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. However, published studies provide a general starting range. Concentrations typically range from 2.8 µM to 100 µM, with incubation times of 24 to 72 hours.[1][6][8][9]
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a recommended stock solution concentration of up to 50 mM. For long-term storage, the stock solution should be kept at -20°C for up to one month or -80°C for up to six months.[3] It is crucial to avoid multiple freeze-thaw cycles to maintain the compound's stability.[2] When preparing working solutions, it is best to add the DMSO stock solution to an empty tube first, followed by the addition of a large volume of growth medium with immediate and thorough mixing to prevent precipitation, as this compound is sparingly soluble in aqueous solutions.[2]
Q4: Can this compound be used in combination with other drugs?
Yes, studies have shown that this compound can have synergistic effects when used in combination with other anti-cancer agents. For instance, combining this compound with Apcin, another APC/C inhibitor that acts via a different mechanism, has been shown to be more effective at blocking mitotic exit.[10] Additionally, this compound has been observed to enhance the anti-lymphoma effect of doxorubicin (B1662922) and venetoclax, and the anti-myeloma activity of melphalan.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or non-reproducible results between experiments. | 1. This compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.[2][3]2. Inconsistent cell seeding: Variation in the number of cells seeded per well.3. Edge effects: Evaporation from wells on the outer edges of the microplate. | 1. Proper handling: Aliquot the this compound stock solution upon first use and store at -80°C. Avoid repeated freeze-thaw cycles.[2][3]2. Consistent cell culture: Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette.3. Minimize edge effects: Do not use the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| High variability between replicate wells within the same experiment. | 1. Poor mixing of this compound: Inadequate mixing of the this compound working solution with the cell culture medium, leading to a concentration gradient.2. Cell clumping: Cells not being in a single-cell suspension before seeding.3. Precipitation of this compound: The compound coming out of solution upon dilution into aqueous media.[2] | 1. Thorough mixing: Gently pipette up and down or vortex briefly after adding this compound to the media.2. Single-cell suspension: Ensure cells are properly trypsinized and resuspended to a single-cell suspension before plating.3. Proper dilution technique: Add the DMSO stock to an empty tube and then add the medium while mixing to prevent precipitation.[2] |
| No significant decrease in cell viability even at high this compound concentrations. | 1. Low intracellular esterase activity: The cell line may have low levels of the esterases required to convert the this compound prodrug into its active TAME form.[2]2. Drug resistance: The cell line may have intrinsic or acquired resistance to APC/C inhibition.3. Inactive this compound: The compound may have degraded due to improper storage. | 1. Cell line selection: Be aware that some cell lines, like MCF10a, are less efficient at activating this compound.[2]2. Alternative inhibitors: Consider using TAME directly in cell lysates (as it's not cell-permeable) or trying other APC/C inhibitors like Apcin.[4]3. Fresh compound: Use a fresh aliquot of this compound stock solution. |
| Unexpected cell morphology or off-target effects. | 1. "Cohesion fatigue": At certain concentrations, this compound can cause a mitotic delay that leads to the loss of sister chromatid cohesion, which can reactivate the spindle assembly checkpoint (SAC) and confound results.[11]2. Non-specific toxicity: At very high concentrations, off-target effects may occur. | 1. Dose-response analysis: Carefully titrate the this compound concentration to find a window that induces mitotic arrest without significant cohesion fatigue. Time-lapse microscopy can help monitor this.[11]2. Validate with controls: Use appropriate controls, such as a different APC/C inhibitor or siRNA-mediated knockdown of APC/C components, to confirm that the observed phenotype is due to on-target effects.[6] |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines after 24 hours of treatment, as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| JJN3 | Multiple Myeloma | 4.8 | [6] |
| LP-1 | Multiple Myeloma | 12.1 | [6] |
| OVCAR-3 | Ovarian Cancer | 12.5 | [3] |
| Primary Myeloma Cells (Patient 1) | Multiple Myeloma | 2.8 | [6] |
| Primary Myeloma Cells (Patient 2) | Multiple Myeloma | 20.3 | [6] |
Experimental Protocols
Detailed Methodology for a this compound-Based Cell Viability Assay (e.g., using a Resazurin-based reagent)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a serial dilution of your this compound stock solution in culture medium to achieve the desired final concentrations. Remember to first add the DMSO stock to an empty tube before adding the medium.
-
Carefully remove the medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (Resazurin Assay):
-
After the incubation period, add 20 µL of the resazurin-based reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and reagent only).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for a this compound cell viability assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The deubiquitinating enzyme Cezanne stabilizes BRCA1 by counteracting APC/C and Ube2S-dependent Lys11-linked ubiquitination | PLOS Biology [journals.plos.org]
- 6. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anaphase-promoting complex/cyclosome: a new promising target in diffuse large B-cell lymphoma and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
ProTAME Cytotoxicity Assessment in Non-Cancerous Cell Lines: A Technical Support Center
Welcome to the technical support center for assessing ProTAME cytotoxicity in non-cancerous cell lines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound, or pro-Tosyl-L-Arginine Methyl Ester, is a cell-permeable small molecule inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that regulates cell cycle progression. This compound is a prodrug that is converted by intracellular esterases into its active form, TAME. TAME then inhibits the APC/C, leading to the accumulation of key cell cycle proteins like Cyclin B1 and Securin. This accumulation causes a prolonged arrest in the metaphase stage of mitosis, which can ultimately trigger apoptosis (programmed cell death).
Q2: Why is it important to assess this compound's cytotoxicity in non-cancerous cell lines?
While the induction of apoptosis in rapidly dividing cancer cells is a desirable therapeutic outcome, it is crucial to understand the potential off-target effects on healthy, non-cancerous cells. Assessing cytotoxicity in non-cancerous cell lines helps to determine the therapeutic window and selectivity of this compound, providing essential data for its potential clinical development.
Q3: What are the common assays to measure this compound cytotoxicity?
Several standard assays can be used to evaluate the cytotoxic effects of this compound. These include:
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.
-
Apoptosis Assays (e.g., Annexin V/Propidium Iodide staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q4: Is this compound expected to be cytotoxic to all non-cancerous cell lines?
Not necessarily. The cytotoxicity of this compound in non-cancerous cells can vary depending on several factors, including the cell type's proliferation rate and its efficiency in converting the this compound prodrug into its active TAME form. Some studies have shown that certain non-cancerous cell lines are less sensitive to this compound than cancer cells. For instance, the non-tumorigenic epithelial cell line MCF10A has been reported to activate the prodrug less efficiently than some cancer cell lines.
Data Presentation: this compound Cytotoxicity in Non-Cancerous Cell Lines
The following table summarizes publicly available data on the cytotoxic effects of this compound in various non-cancerous cell lines.
| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effect | Citation |
| ARPE-19 | Retinal Pigment Epithelial | MTS | 48 hours | IC50: 22 µM | [1] |
| ARPE-19 | Retinal Pigment Epithelial | MTS | 48 hours | IC20: 12 µM | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Mixed immune cells | CellTiter-Glo | 24 hours | IC50: 73.6 µM | [2] |
| Bone Marrow Stromal Cells (BMSCs) | Stromal cells | CellTiter-Glo | 24 hours | No significant effect on viability | |
| MCF10A | Mammary Epithelial | Not specified | Not specified | Inefficient prodrug activation observed | [3] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of this compound on the viability of adherent non-cancerous cell lines.
Materials:
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.
Materials:
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between different stages of cell death.
Materials:
-
This compound (dissolved in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in the MTT protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity Observed
-
Possible Cause: Inefficient prodrug activation.
-
Solution: The conversion of this compound to its active form, TAME, is dependent on intracellular esterases, the activity of which can vary between cell lines. Consider using a positive control cell line known to efficiently activate this compound (e.g., HeLa) to confirm the compound's activity. If possible, measure the intracellular concentration of TAME.
-
-
Possible Cause: this compound precipitation.
-
Solution: this compound has poor aqueous solubility. When preparing dilutions, add the DMSO stock solution to an empty tube first, then add a large volume of pre-warmed culture medium and mix immediately and vigorously. Visually inspect the medium for any signs of precipitation (cloudiness or visible particles).
-
-
Possible Cause: Suboptimal treatment duration.
-
Solution: The cytotoxic effects of this compound are linked to mitotic arrest, which may take time to manifest. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.[4]
-
Issue 2: High Background in Cytotoxicity Assays
-
Possible Cause (MTT Assay): Interference from this compound.
-
Solution: Include a "no-cell" control with this compound at the highest concentration to check for any direct reduction of MTT by the compound.
-
-
Possible Cause (LDH Assay): Serum in the medium.
-
Solution: Some sera contain LDH, which can lead to high background. Use a low-serum medium during the assay or include a "medium-only" background control.
-
-
Possible Cause (Annexin V Assay): Mechanical stress during cell harvesting.
-
Solution: Handle cells gently during trypsinization and centrifugation to avoid inducing artificial membrane damage, which can lead to false-positive PI staining.
-
Issue 3: Discrepancies Between Different Cytotoxicity Assays
-
Possible Cause: Different mechanisms of cell death being measured.
-
Solution: MTT/MTS assays measure metabolic activity, which may decrease before cell death occurs. LDH assays measure membrane integrity, which is lost in late apoptosis and necrosis. Annexin V staining specifically detects apoptosis. It is normal to see different kinetics of cell death with different assays. Combining multiple assays provides a more comprehensive picture of this compound's cytotoxic effects.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound enters the cell and is converted to TAME, which inhibits the APC/C, leading to metaphase arrest and apoptosis.
Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for assessing this compound cytotoxicity using multiple standard assays.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting logic for addressing inconsistent this compound cytotoxicity data.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting the anaphase-promoting complex/cyclosome (APC/C) enhanced antiproliferative and apoptotic response in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
ProTAME Technical Support Center: Refining Protocols for Long-Term Live-Cell Imaging
Welcome to the ProTAME Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful application of this compound in long-term live-cell imaging experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term live-cell imaging experiments using this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. No or inefficient mitotic arrest | - Incorrect this compound concentration: The optimal concentration can be cell-line specific. - Poor cell permeability/prodrug conversion: Some cell lines may have lower esterase activity, leading to inefficient conversion of this compound to its active form, TAME.[1] - Compound instability: this compound in aqueous solutions may degrade over time. - Low cell confluence: A very low cell density might result in a smaller population of cells entering mitosis during the observation period. | - Optimize this compound concentration: Perform a dose-response experiment to determine the minimal effective concentration for mitotic arrest in your specific cell line. Common starting concentrations range from 5 µM to 20 µM.[1] - Increase incubation time: Allow for a longer incubation period to ensure sufficient uptake and conversion. - Replenish this compound: For experiments lasting longer than 24-48 hours, consider a partial or full media change with fresh this compound. - Ensure adequate cell density: Plate cells at a density that will ensure a sufficient number of mitotic cells are present throughout the experiment. |
| 2. Significant cell death or apoptosis | - This compound concentration is too high: Higher concentrations of this compound can induce apoptosis, particularly with prolonged exposure.[2][3] - Phototoxicity: Excessive exposure to excitation light, especially at shorter wavelengths, can cause cellular damage and trigger apoptosis. - Sub-optimal cell culture conditions: Unhealthy cells are more susceptible to the cytotoxic effects of both the chemical treatment and the imaging process. | - Lower this compound concentration: Use the lowest effective concentration that maintains mitotic arrest. - Minimize light exposure: Reduce the frequency of image acquisition, lower the intensity of the excitation light, and use the shortest possible exposure times. - Optimize imaging media: Use a live-cell imaging-specific medium that is buffered for atmospheric CO2 and contains components to reduce phototoxicity.[4] - Maintain healthy cells: Ensure cells are healthy and not overly confluent before starting the experiment. |
| 3. Mitotic slippage observed | - Sub-optimal this compound concentration: A concentration that is too low may not be sufficient to maintain the mitotic arrest, leading to cells exiting mitosis without proper chromosome segregation. - Degradation of this compound: Over time, the concentration of active this compound in the media may decrease, allowing for mitotic exit. - Cell-line specific mechanisms: Some cell lines may have a higher propensity for mitotic slippage due to the expression levels of various cell cycle proteins.[5][6][7] | - Re-optimize this compound concentration: A slightly higher, but non-toxic, concentration may be necessary to prevent slippage. - Replenish this compound: In long-term experiments, a media change with fresh this compound every 24-48 hours may be required. - Co-treatment with other inhibitors: In some research contexts, co-treatment with other cell cycle inhibitors, such as Apcin, has been shown to have a synergistic effect in maintaining mitotic arrest.[8] |
| 4. Morphological abnormalities in cells | - This compound-induced effects: Prolonged mitotic arrest can lead to changes in cell morphology, including cell rounding, membrane blebbing, and alterations to the spindle.[1] - Sub-lethal stress: Even at non-toxic concentrations, long-term treatment can induce stress responses that alter cell shape and adhesion. | - Characterize baseline morphology: Image this compound-treated cells alongside vehicle-treated controls to distinguish compound-specific effects from general imaging-related stress. - Lower this compound concentration: If morphological changes are severe and confounding results, try using a lower concentration. - Monitor markers of cell stress: Consider using fluorescent reporters for stress pathways to monitor the health of the cells throughout the experiment. |
| 5. Irreversible mitotic arrest | - Cell-type dependent irreversibility: In some cell types, such as oocytes and early embryos, the mitotic arrest induced by this compound has been shown to be irreversible.[1] | - Confirm reversibility in your cell line: Before planning experiments that require washout, perform a pilot study to confirm that mitotic arrest is reversible in your specific somatic cell line. - Thorough washout procedure: If arrest is reversible, ensure a complete washout of the compound by performing multiple media changes with fresh, pre-warmed media. |
| 6. Photobleaching of fluorescent reporters | - Excessive light exposure: High-intensity light and frequent imaging will accelerate the photobleaching of fluorescent proteins and dyes. | - Reduce excitation light intensity: Use the lowest light intensity that provides an adequate signal-to-noise ratio. - Decrease exposure time and frequency: Capture images less frequently and with shorter exposure times. - Use photostable fluorophores: Select fluorescent proteins and dyes known for their high photostability. - Incorporate anti-fade reagents: Some live-cell imaging media are formulated with components that help reduce photobleaching.[4] |
Frequently Asked Questions (FAQs)
This compound Preparation and Handling
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is typically supplied as a solid powder. It is recommended to prepare a stock solution in DMSO at a concentration of 10-50 mM.[9][10] Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1]
Q2: How should I dilute this compound into my cell culture media?
A2: this compound has low solubility in aqueous solutions. To avoid precipitation, it is recommended to add the DMSO stock solution to an empty tube first, followed by the addition of a large volume of pre-warmed cell culture medium with immediate and vigorous mixing.[1]
Experimental Design
Q3: What is a good starting concentration for this compound in a new cell line?
A3: A common starting range for inducing mitotic arrest is 5-20 µM. However, the optimal concentration is cell-line dependent due to differences in cell permeability and the efficiency of intracellular esterases that convert this compound to its active form, TAME.[1] It is highly recommended to perform a dose-response curve to determine the lowest effective concentration for your specific cell line.
Q4: How stable is this compound in cell culture media at 37°C?
Q5: Is the mitotic arrest induced by this compound reversible?
A5: The reversibility of this compound-induced mitotic arrest is cell-type dependent. In mammalian oocytes and early embryos, the arrest has been reported to be irreversible.[1] For somatic cell lines, reversibility should be determined empirically. A thorough washout procedure involving multiple media changes with fresh, pre-warmed media is necessary to test for reversibility.
Imaging and Data Interpretation
Q6: Can this compound interfere with fluorescent proteins or dyes?
A6: There is no direct evidence to suggest that this compound itself is fluorescent or directly interferes with common fluorescent proteins like GFP or RFP. However, the prolonged mitotic arrest and any associated cellular stress could potentially affect the expression, localization, or stability of fluorescently tagged proteins.[11][12] It is always advisable to have appropriate controls, including vehicle-treated cells expressing the same fluorescent reporters.
Q7: What are the expected morphological changes in cells arrested with this compound?
A7: Cells arrested in mitosis will adopt a rounded morphology. Prolonged arrest can lead to changes in spindle morphology and, in some cases, membrane blebbing, which can be a precursor to apoptosis.[1] At sub-lethal concentrations, more subtle changes in cell adhesion and cytoskeletal organization may occur.[13]
Q8: What is "mitotic slippage" and how can I identify it?
A8: Mitotic slippage is the process where a cell arrested in mitosis exits the mitotic state without undergoing proper chromosome segregation and cytokinesis, often resulting in a tetraploid G1 cell.[5][6] In live-cell imaging, this can be observed as a cell that has been in a rounded, mitotic state for an extended period suddenly flattens and re-adheres to the substrate without dividing. The use of fluorescent cell cycle indicators, such as the FUCCI system, can help to confirm the cell cycle stage of these cells post-slippage.[14]
Experimental Protocols
General Protocol for Long-Term Live-Cell Imaging with this compound
-
Cell Seeding: Plate cells in a suitable live-cell imaging dish or plate at a density that will allow for imaging over the desired time course without reaching over-confluence.
-
This compound Preparation: Prepare a working solution of this compound in pre-warmed complete cell culture medium, ensuring rapid mixing to prevent precipitation.
-
Treatment: Replace the existing media with the this compound-containing media. Include a vehicle control (e.g., DMSO) at the same final concentration as in the this compound-treated wells.
-
Imaging Setup: Place the imaging dish on the microscope stage within an environmental chamber maintained at 37°C and 5% CO2. Allow the temperature and atmosphere to equilibrate before starting image acquisition.
-
Image Acquisition:
-
Minimize phototoxicity by using the lowest possible excitation light intensity and exposure time.
-
Set the image acquisition frequency appropriate for the biological process being observed. For long-term studies, this may be every 15-60 minutes.
-
Use an effective autofocus system to maintain focus over the duration of the experiment.
-
-
Media Changes (for experiments > 24-48 hours): To maintain the effective concentration of this compound and replenish nutrients, perform a careful partial or full media change with fresh, pre-warmed media containing this compound.
-
Data Analysis: Analyze the time-lapse images to quantify the desired cellular phenotypes.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound is converted to its active form, TAME, which inhibits the APC/C, preventing cell cycle progression.
Caption: A logical workflow to troubleshoot common issues in long-term this compound live-cell imaging experiments.
References
- 1. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mitotic slippage: an old tale with a new twist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The balance between mitotic death and mitotic slippage in acute leukemia: a new therapeutic window? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Division Cycle 6 Promotes Mitotic Slippage and Contributes to Drug Resistance in Paclitaxel-Treated Cancer Cells | PLOS One [journals.plos.org]
- 8. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fluorescent protein stability assay: an efficient method for monitoring intracellular protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies to investigate protein turnover with fluorescent protein reporters in eukaryotic organisms [aimspress.com]
- 12. aimspress.com [aimspress.com]
- 13. Cell adhesion: integrating cytoskeletal dynamics and cellular tension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
ProTAME vs. Apcin: A Comparative Guide to Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Anaphase-Promoting Complex/Cyclosome (APC/C) is a crucial E3 ubiquitin ligase that orchestrates cell cycle progression, making it a compelling target for therapeutic intervention, particularly in oncology. Two of the most prominent small molecule inhibitors used to probe APC/C function and explore its therapeutic potential are ProTAME and Apcin. This guide provides a detailed comparison of their mechanisms of action, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. Apcin
| Feature | This compound | Apcin |
| Mechanism of Action | Prodrug of TAME; TAME mimics the IR-tail of APC/C co-activators (Cdc20/Cdh1), preventing their binding to the APC/C core complex.[1][2] | Binds directly to the co-activator Cdc20 and competitively inhibits the binding of substrates containing a D-box motif.[3][4] |
| Target | APC/C-Cdc20 and APC/C-Cdh1 interaction | Substrate binding to Cdc20 |
| Cellular Effect | Induces metaphase arrest and subsequent apoptosis.[1][2] | Induces a less potent metaphase arrest on its own but shows strong synergistic effects with this compound.[1][2][3] |
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. While direct comparative IC50 values for Apcin under identical conditions are not consistently reported in the literature, its synergistic activity with this compound is well-documented.
Table 1: IC50 Values of this compound in Human Myeloma Cell Lines (HMCLs)
| Cell Line | IC50 (µM) |
| JJN3 | 4.8 |
| LP-1 | 12.1 |
Data from a study on multiple myeloma cells, where viability was measured 24 hours post-treatment.[1]
Table 2: IC50 Values of this compound in Primary Multiple Myeloma (MM) Patient Samples
| Patient Sample Range | IC50 (µM) |
| 7 Myeloma Patients | 2.8 - 20.3 |
Data from primary cells isolated from multiple myeloma patients.[1]
Table 3: IC50 Value of this compound in Healthy Peripheral Blood Mononuclear Cells (PBMCs)
| Cell Type | IC50 (µM) |
| Healthy PBMCs | 73.6 |
This higher IC50 value in non-malignant cells suggests a potential therapeutic window for this compound.[1][5]
Mechanisms of APC/C Inhibition
The APC/C is activated by its co-activators, Cdc20 and Cdh1, which recruit specific substrates for ubiquitination and subsequent degradation by the proteasome. This compound and Apcin disrupt this process through distinct mechanisms.
This compound: This compound is a cell-permeable prodrug that is intracellularly converted to its active form, Tosyl-L-Arginine Methyl Ester (TAME).[1][2] TAME functions as a competitive inhibitor by mimicking the C-terminal isoleucine-arginine (IR) tail of the co-activators Cdc20 and Cdh1.[6][7][8][9] This IR tail is crucial for the binding of the co-activators to the APC/C core subunit APC3 (also known as Cdc27).[6][8][9][10] By occupying this binding site, TAME prevents the association of Cdc20 and Cdh1 with the APC/C, thereby inhibiting its ubiquitin ligase activity.
Apcin: This small molecule directly targets the co-activator Cdc20.[3][4] It binds to a hydrophobic pocket on the surface of Cdc20 that is responsible for recognizing the "Destruction Box" (D-box), a specific amino acid motif (RxxLxxxxN) present in many APC/C substrates like cyclin B1 and securin.[11][12] By competitively inhibiting the binding of D-box containing substrates to Cdc20, Apcin prevents their recruitment to the APC/C for ubiquitination.[3]
Synergistic Inhibition: The distinct mechanisms of this compound and Apcin lead to a potent synergistic effect when used in combination.[1][3][4][13] this compound reduces the overall pool of active APC/C by preventing co-activator binding, while Apcin blocks substrate recognition by the remaining active APC/C-Cdc20 complexes. This dual blockade leads to a more robust stabilization of APC/C substrates and a more profound mitotic arrest than either inhibitor can achieve alone.[3][13]
Visualizing the Mechanisms
Caption: Mechanisms of this compound and Apcin inhibition of the APC/C.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare this compound and Apcin.
In Vitro APC/C Ubiquitination Assay
This assay directly measures the E3 ubiquitin ligase activity of the APC/C.
Objective: To determine the direct inhibitory effect of TAME (the active form of this compound) and Apcin on the ubiquitination of an APC/C substrate.
Materials:
-
Purified recombinant human APC/C, Cdc20, E1 (UBA1), E2 (UbcH10), and ubiquitin.
-
Fluorescently labeled substrate (e.g., N-terminal fragment of human Cyclin B1).
-
TAME and Apcin dissolved in DMSO.
-
Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM KCl, 1 mM MgCl2, 0.1 mg/ml BSA, 1 mM DTT).
-
ATP regeneration system (e.g., creatine (B1669601) kinase, creatine phosphate).
-
SDS-PAGE gels and fluorescence imager.
Procedure:
-
Assemble the reaction mixture on ice, containing reaction buffer, purified APC/C, Cdc20, E1, E2, fluorescently labeled substrate, and the ATP regeneration system.
-
Add varying concentrations of TAME, Apcin, or DMSO (vehicle control) to the reaction mixtures.
-
Initiate the reaction by adding ubiquitin and transferring the tubes to a 30°C water bath.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the ubiquitinated substrate bands using a fluorescence imager. The appearance of higher molecular weight species indicates substrate ubiquitination.
-
Quantify the band intensities to determine the rate of ubiquitination and calculate IC50 values.
Caption: Workflow for an in vitro APC/C ubiquitination assay.
Western Blot Analysis of APC/C Substrates
This experiment assesses the in-cell efficacy of this compound and Apcin by measuring the accumulation of APC/C substrates.
Objective: To detect the stabilization of Cyclin B1 and Securin in cells treated with this compound and/or Apcin.
Materials:
-
Human cancer cell line (e.g., HeLa, U2OS, or a relevant myeloma line).
-
This compound and Apcin.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-Cyclin B1, Mouse anti-Securin, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound, Apcin, a combination of both, or DMSO for a specified time (e.g., 18-24 hours).
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Cyclin B1 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control to determine the relative levels of Cyclin B1 and Securin.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the proportion of cells in different phases of the cell cycle, revealing the mitotic arrest induced by APC/C inhibitors.
Objective: To measure the percentage of cells arrested in the G2/M phase of the cell cycle following treatment with this compound and/or Apcin.
Materials:
-
Cell line of interest.
-
This compound and Apcin.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol (B145695) for fixation.
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Culture cells and treat them with this compound, Apcin, their combination, or DMSO for a designated period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission at ~617 nm.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases. An increase in the G2/M population indicates a mitotic arrest.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion
This compound and Apcin are invaluable tools for studying the APC/C. This compound acts by preventing the association of the co-activators Cdc20 and Cdh1 with the APC/C, while Apcin competitively inhibits substrate binding to Cdc20. Their distinct mechanisms of action make them a powerful combination for achieving a robust and synergistic inhibition of the APC/C, leading to mitotic arrest and apoptosis in cancer cells. The choice between using them individually or in combination will depend on the specific research question, with the combination offering a more complete blockade of APC/C activity. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess the effects of these inhibitors in their own experimental systems.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evidence for how APC-C-Cdc20 changes its substrate specificity in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure of an APC3-APC16 complex: Insights into assembly of the Anaphase Promoting Complex/Cyclosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Visualizing the complex functions and mechanisms of the anaphase promoting complex/cyclosome (APC/C) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Efficacy of ProTAME compared to its active metabolite TAME in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of ProTAME and its active metabolite, Tosyl-L-Arginine Methyl Ester (TAME). This compound is a cell-permeable prodrug that, once inside the cell, is hydrolyzed by intracellular esterases to release TAME.[1][2] TAME functions as a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression.[3] This guide summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes the underlying biological pathways to aid researchers in selecting the appropriate compound for their in vitro studies.
Executive Summary
This compound serves as an effective delivery vehicle for the biologically active molecule, TAME, into living cells. Due to its cell-permeable nature, this compound is the compound of choice for cell-based assays where the inhibition of the APC/C pathway is desired. In contrast, TAME, being cell-impermeable, is ideal for cell-free biochemical assays, such as those reconstituting APC/C activity. A direct comparison of their half-maximal inhibitory concentrations (IC50) is challenging due to the different experimental systems in which they are typically tested. Available data indicates that TAME exhibits potent inhibition of APC/C activity in the low micromolar range in cell-free systems, while this compound demonstrates efficacy in inducing cell cycle arrest and reducing cell viability in various cell lines, also in the micromolar range.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and TAME from in vitro studies. It is critical to note that these values were determined in different experimental systems and cell types, and therefore, a direct comparison of potency should be approached with caution.
| Compound | Assay Type | System | Target | Efficacy Metric | Value (µM) | Reference |
| TAME | Cyclin Proteolysis Assay | Mitotic Xenopus Egg Extract | APC/C | IC50 | 12 | [2] |
| This compound | Cell Viability Assay | Human Multiple Myeloma Cell Lines (HMCLs) | Cell Viability | IC50 | 4.8 - 12.1 | [3] |
| This compound | Cell Viability Assay | Peripheral Blood Mononuclear Cells (PBMCs) | Cell Viability | IC50 | 73.6 | [3] |
| This compound | Cell Viability Assay | Ovarian Cancer Cells (OVCAR-3) | Cell Growth | IC50 | 12.5 | [4] |
| This compound | Cell Proliferation Assay | Endometrial Carcinoma Cells (AN3CA, KLE) | Cell Proliferation | Effective Conc. | 5 - 15 | [5] |
Mechanism of Action: Inhibition of the APC/C Signaling Pathway
TAME inhibits the APC/C by mimicking the "IR-tail" of the APC/C co-activators, Cdc20 and Cdh1.[3] This competitive binding prevents the association of Cdc20 and Cdh1 with the APC/C core complex, thereby inhibiting its E3 ubiquitin ligase activity. The inhibition of APC/C leads to the accumulation of its substrates, such as cyclin B1 and securin, which in turn causes a mitotic arrest at the metaphase-anaphase transition.
Caption: APC/C signaling pathway and the mechanism of inhibition by TAME.
Experimental Workflows
This compound Delivery and Conversion to TAME
The following diagram illustrates the experimental workflow for using this compound in cell-based assays.
Caption: Experimental workflow for this compound application in cell-based assays.
Detailed Experimental Protocols
Cell Viability Assay using CCK-8 (for this compound)
This protocol is adapted from studies evaluating the effect of this compound on cell proliferation and viability.[5][6]
Objective: To determine the IC50 value of this compound in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
In Vitro APC/C Ubiquitination Assay (for TAME)
This protocol is a generalized procedure for assessing the direct inhibitory effect of TAME on APC/C activity in a cell-free system.
Objective: To determine the IC50 of TAME for inhibiting APC/C-mediated ubiquitination of a substrate.
Materials:
-
Purified active APC/C
-
Purified co-activator (Cdc20 or Cdh1)
-
E1 ubiquitin-activating enzyme
-
E2 ubiquitin-conjugating enzyme (e.g., UbcH10)
-
Ubiquitin
-
ATP
-
Fluorescently labeled APC/C substrate (e.g., a fragment of cyclin B1)
-
TAME stock solution (e.g., in DMSO)
-
Assay buffer
-
SDS-PAGE gels and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing assay buffer, ATP, ubiquitin, E1, E2, and the fluorescently labeled substrate.
-
Inhibitor Addition: Add TAME at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).
-
Initiation of Reaction: Initiate the ubiquitination reaction by adding the pre-activated APC/C-co-activator complex.
-
Incubation: Incubate the reaction at 30°C for a specific time (e.g., 15-60 minutes).
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Visualization and Quantification: Visualize the fluorescently labeled substrate using an appropriate imaging system. The appearance of higher molecular weight bands indicates polyubiquitination. Quantify the amount of unmodified substrate remaining in each lane.
-
Data Analysis: Calculate the percentage of inhibition for each TAME concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the TAME concentration and determine the IC50 value.
Conclusion
This compound and TAME are invaluable tools for studying the intricate role of the Anaphase-Promoting Complex/Cyclosome in cell cycle regulation. While this compound provides a reliable method for inhibiting APC/C in cellular contexts, TAME is the compound of choice for direct biochemical investigation of APC/C activity. The data and protocols presented in this guide are intended to assist researchers in designing and interpreting experiments aimed at elucidating the function of this critical cellular machinery and in the development of novel therapeutic strategies targeting cell division.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. imrpress.com [imrpress.com]
- 6. imrpress.com [imrpress.com]
A Comparative Guide to ProTAME and Other Small-Molecule Inhibitors of Cdc20
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ProTAME with other notable small-molecule inhibitors of the Cell Division Cycle 20 (Cdc20) protein, a key regulator of cell cycle progression. The information presented is supported by experimental data from peer-reviewed studies, with a focus on mechanism of action, efficacy, and the methodologies used for their evaluation.
Introduction to Cdc20 and Its Inhibition
Cell Division Cycle 20 (Cdc20) is an essential co-activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[1][2][3] The APC/C-Cdc20 complex targets specific substrates, such as Cyclin B1 and Securin, for ubiquitination and subsequent degradation by the proteasome.[4][5] This process is critical for the transition from metaphase to anaphase, allowing for sister chromatid separation and mitotic exit.[4][5]
Given that Cdc20 is frequently overexpressed in various human cancers and this overexpression often correlates with poor prognosis, it has emerged as a promising therapeutic target.[6][7][8] Small-molecule inhibitors that disrupt the function of Cdc20 can induce mitotic arrest and trigger apoptosis in rapidly dividing cancer cells, making them an attractive strategy for cancer therapy.[1][2][7][9] This guide focuses on comparing this compound, a well-characterized APC/C inhibitor, with other small molecules that target Cdc20 through different mechanisms.
Overview of Inhibitors
This compound
This compound (pro-Tosyl-L-Arginine Methyl Ester) is a cell-permeable prodrug that is converted by intracellular esterases into its active form, TAME.[5][6] TAME acts as a competitive inhibitor by mimicking the "IR-tail" (isoleucine-arginine tail) of the APC/C co-activators Cdc20 and Cdh1.[6] This mimicry prevents Cdc20 and Cdh1 from binding to and activating the APC/C, thereby blocking the ubiquitination of their substrates.[6][9] This leads to a prolonged metaphase, activation of the Spindle Assembly Checkpoint (SAC), and ultimately, cell death.[10][9][11][12]
Apcin
Apcin is a small molecule that directly targets Cdc20.[6][13] It binds to the D-box binding pocket within the WD40 domain of Cdc20, competitively inhibiting the recruitment of D-box-containing substrates like Cyclin B1 and Securin.[14][15] While Apcin alone is considered a relatively inefficient inhibitor, its efficacy is dramatically enhanced when used in combination with this compound, as they disrupt two distinct protein-protein interactions within the APC/C-Cdc20-substrate complex.[4][14][15]
MAD2L1-Cdc20 Interaction Inhibitors (e.g., M2I-1)
A third class of inhibitors targets the interaction between Cdc20 and the Mitotic Arrest Deficient 2 Like 1 (MAD2L1 or Mad2) protein. Mad2 is a crucial component of the Spindle Assembly Checkpoint (SAC), which prevents premature anaphase onset.[16][17] The binding of Mad2 to Cdc20 is an essential step in the formation of the Mitotic Checkpoint Complex (MCC), which inhibits APC/C activity.[4][14] M2I-1 (Mad2 Inhibitor-1) is a small molecule identified through a fluorescence polarization-based screen that disrupts the Mad2-Cdc20 interaction.[18] By weakening the SAC response, these inhibitors can increase the sensitivity of cancer cells to other anti-mitotic drugs.[18][19]
Comparative Data
The following table summarizes the mechanisms of action and reported efficacy (IC50 values) of this compound and other Cdc20 inhibitors in various cancer cell lines.
| Inhibitor | Target | Mechanism of Action | Cell Line | IC50 Value (µM) | Reference |
| This compound | APC/C | Prevents co-activator (Cdc20/Cdh1) binding to the APC/C.[6] | Multiple Myeloma (Primary) | 2.8 - 20.3 | [6][20] |
| Multiple Myeloma (JJN3) | 4.8 | [6] | |||
| Multiple Myeloma (LP-1) | 12.1 | [6] | |||
| Breast/Ovarian Cancer | 5 - 10 | [9] | |||
| Ovarian Cancer (OVCAR-3) | 12.5 | [21] | |||
| Healthy PBMCs | 73.6 | [6][20] | |||
| Apcin | Cdc20 | Competitively inhibits substrate binding to the D-box pocket of Cdc20.[14][15] | Various | Not widely reported alone; noted as an "inefficient inhibitor".[14][22] Used synergistically with this compound.[15] | [14][15][22] |
| M2I-1 | Mad2-Cdc20 Interaction | Disrupts the formation of the Mitotic Checkpoint Complex (MCC).[18][19] | Various | Primarily characterized by its ability to weaken the SAC and sensitize cells to other drugs; specific IC50 for cell death is not the primary metric. | [18][19] |
Visualizations
Signaling Pathway and Inhibitor Targets
The following diagram illustrates the Anaphase-Promoting Complex/Cyclosome (APC/C) pathway and the points of intervention for this compound and Apcin.
Caption: Mechanism of APC/C inhibition by this compound and Apcin.
Comparative Mechanisms of Action
This diagram illustrates the distinct yet complementary mechanisms of this compound and Apcin in disrupting the formation of a functional APC/C-Cdc20-substrate complex.
Caption: Distinct targeting mechanisms of this compound and Apcin.
Key Experimental Protocols
The evaluation of Cdc20 inhibitors relies on a set of standard cell and molecular biology techniques to assess their impact on cell cycle progression, protein stability, and cell viability.
Cell Viability and IC50 Determination
This protocol is used to measure the concentration of an inhibitor required to reduce cell viability by 50%.
-
Principle: Cancer cell lines are cultured in the presence of serial dilutions of the inhibitor for a defined period (e.g., 24, 48, or 72 hours). Cell viability is then measured using a metabolic assay.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, U2OS, or specific cancer lines like OVCAR-3) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of the inhibitor (e.g., this compound from 0 to 50 µM). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 24 hours).
-
Viability Assay: Add a viability reagent such as CellTiter-Glo® (Promega), which measures ATP levels, or MTS/WST-8 reagents, which measure metabolic activity.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.[23][24][25]
-
Experimental Workflow: IC50 Determination
Caption: Workflow for determining inhibitor IC50 values.
Western Blotting for Substrate Accumulation and Apoptosis
This technique is used to visually confirm the inhibitor's mechanism by detecting the accumulation of APC/C substrates and to assess the induction of apoptosis.
-
Principle: this compound and Apcin block the degradation of APC/C-Cdc20 substrates. This stabilization can be detected by measuring the total protein levels. Apoptosis induction is confirmed by detecting the cleavage of key proteins like PARP and caspases.
-
Methodology:
-
Cell Treatment: Culture cells to ~70% confluency and treat with the inhibitor (e.g., 12 µM this compound) for various time points (e.g., 6, 18, 24 hours).[6]
-
Lysate Preparation: Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Cyclin B1, Securin, cleaved PARP, and cleaved Caspase-3. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol provides quantitative data on the cell cycle phase distribution and the percentage of apoptotic cells following inhibitor treatment.
-
Principle: Inhibitors that cause mitotic arrest will lead to an accumulation of cells in the G2/M phase of the cell cycle. Apoptotic cells can be identified by staining for externalized phosphatidylserine (B164497) (Annexin V) and loss of membrane integrity (7-AAD or Propidium Iodide).
-
Methodology:
-
Cell Treatment: Treat cells with the inhibitor at a relevant concentration (e.g., 12 µM this compound) for 24 or 48 hours.[6]
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Staining for Apoptosis: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and a viability dye like 7-AAD.
-
Staining for Cell Cycle: For cell cycle analysis, fix cells in cold 70% ethanol, then stain with a DNA-intercalating dye like Propidium Iodide in the presence of RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in different quadrants (live, early apoptotic, late apoptotic) for the apoptosis assay and the percentage of cells in G1, S, and G2/M phases for the cell cycle assay.
-
Conclusion
This compound and Apcin represent two distinct and synergistic approaches to inhibiting the APC/C-Cdc20 pathway. This compound prevents the activation of the APC/C by blocking the binding of its co-activator, Cdc20.[6] Apcin acts a step downstream by preventing activated APC/C-Cdc20 from recognizing its substrates.[14][15] Experimental data shows this compound is effective as a single agent in inducing mitotic arrest and apoptosis across a range of cancer cell lines, with IC50 values typically in the low micromolar range.[6][9] While Apcin is less potent on its own, its true value lies in its synergistic combination with this compound, which provides a more robust blockade of mitotic exit.[4][15] Other inhibitors, such as M2I-1, offer an alternative strategy by targeting the upstream Spindle Assembly Checkpoint, thereby sensitizing cells to other mitotic insults.[18][19] The choice of inhibitor and strategy will depend on the specific research question or therapeutic goal, with combination therapies targeting multiple nodes of the mitotic machinery showing significant promise.
References
- 1. What are CDC20 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Cdc20 as a novel cancer therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. Frontiers | The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy [frontiersin.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC20: a novel therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cdc20: a potential novel therapeutic target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. The anaphase-promoting complex/cyclosome: a new promising target in diffuse large B-cell lymphoma and mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 13. axonmedchem.com [axonmedchem.com]
- 14. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synergistic Blockade of Mitotic Exit by Two Chemical Inhibitors of the APC/C - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mad2 binding to Mad1 and Cdc20, rather than oligomerization, is required for the spindle checkpoint | The EMBO Journal [link.springer.com]
- 17. Catalytic Assembly of the Mitotic Checkpoint Inhibitor BubR1-Cdc20 by Mad2-induced Functional Switch in Cdc20 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mad2 Inhibitor-1 (M2I-1): A Small Molecule Protein-Protein Interaction Inhibitor Targeting the Mitotic Spindle Assembly Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. M2I-1 disrupts the in vivo interaction between CDC20 and MAD2 and increases the sensitivities of cancer cell lines to anti-mitotic drugs via MCL-1s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. imrpress.com [imrpress.com]
- 23. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. IC50 Calculator | AAT Bioquest [aatbio.com]
- 25. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mitotic Inhibitors: ProTAME vs. Taxol and Nocodazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics and cell biology research, mitotic inhibitors remain a cornerstone for studying and targeting cell division. This guide provides an objective comparison of a newer entrant, ProTAME, against two classical mitotic inhibitors, taxol and nocodazole (B1683961). We delve into their distinct mechanisms of action, present comparative experimental data on their performance, and provide detailed protocols for their evaluation.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and the tubulin-targeting agents, taxol and nocodazole, lies in their molecular targets within the intricate machinery of mitosis.
This compound: Targeting the Exit from Mitosis
This compound (pro-Tosyl-L-Arginine Methyl Ester) is a cell-permeable prodrug that, once inside the cell, is converted by intracellular esterases into its active form, TAME.[1] TAME functions as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that orchestrates the metaphase-to-anaphase transition and mitotic exit.[1][2][3] By inhibiting the APC/C, this compound prevents the degradation of key mitotic proteins like cyclin B1 and securin, leading to a prolonged arrest in metaphase.[3] This arrest is dependent on a functional Spindle Assembly Checkpoint (SAC) in somatic cells.[4]
Taxol (Paclitaxel): Stabilizing the Mitotic Spindle
Taxol, a member of the taxane (B156437) family of chemotherapeutic drugs, exerts its anti-mitotic effect by binding to the β-tubulin subunit of microtubules.[5] This binding stabilizes the microtubule polymer, preventing its depolymerization.[4][5] The resulting hyper-stable and non-functional microtubules disrupt the dynamic instability required for proper mitotic spindle formation and chromosome segregation, leading to an arrest at the G2/M phase of the cell cycle and eventual apoptosis.[4][6]
Nocodazole: Destabilizing the Mitotic Spindle
In contrast to taxol, nocodazole is a microtubule-depolymerizing agent.[7][8] It binds to β-tubulin, inhibiting the incorporation of tubulin dimers into microtubules and promoting their disassembly.[9] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, activating the SAC and causing a reversible arrest of cells in the G2/M phase.[9]
Comparative Performance: Efficacy and Cellular Effects
The distinct mechanisms of these inhibitors translate to different potencies and cellular phenotypes.
Data Presentation: Quantitative Comparison of Mitotic Inhibitors
| Inhibitor | Target | IC50 Range (Cancer Cell Lines) | Duration of Mitotic Arrest | Effect on Microtubule Dynamics |
| This compound | Anaphase-Promoting Complex/Cyclosome (APC/C) | 2.8 µM - 20.3 µM (Primary Myeloma Cells)[2]; 12.5 µM (OVCAR-3)[10]; ~2.8-20.3 µM (HeLa - comparable to primary MM cells)[2] | Prolonged metaphase arrest; 12 µM induces arrest until cell death in HeLa cells.[4] Can extend mitotic duration from ~1h to over 19h under certain conditions.[4] | Does not directly perturb mitotic spindle morphology or inter-kinetochore distance.[4] |
| Taxol | β-tubulin (Microtubule Stabilization) | Nanomolar to low micromolar range (e.g., 2.5 - 7.5 nM in some lines)[11] | Induces a prolonged mitotic block, with peak mitotic index observed around 9 hours in some tumor models, followed by apoptosis.[12] | Suppresses microtubule dynamic instability by reducing shortening and growing rates.[4] |
| Nocodazole | β-tubulin (Microtubule Depolymerization) | Nanomolar to low micromolar range (e.g., IC50 of 38 nM in L1210 cells) | Induces a G2/M arrest, with duration being concentration and cell-line dependent. For example, a 1 µg/ml treatment for 20 minutes can cause a temporary arrest. | Disrupts microtubule polymerization, leading to a net depolymerization of the microtubule network.[9] |
Signaling Pathways and Experimental Workflows
Visualizing the targeted pathways and experimental procedures can provide a clearer understanding of how these inhibitors are studied and how they function.
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. Temporal proteome profiling of taxol-induced mitotic arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of microtubule polymerization dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. rupress.org [rupress.org]
- 8. Alternative Cdc20 translational isoforms tune mitotic arrest duration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule-dependent regulation of mitotic protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Proteomic Footprinting of Drug-Treated Cancer Cells as a Measure of Cellular Vaccine Efficacy for the Prevention of Cancer Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
Validating ProTAME-Induced Apoptosis: A Comparative Guide to Caspase Activation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating apoptosis induced by ProTAME, a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C). We offer an objective comparison of this compound's performance with other well-established apoptosis-inducing agents, supported by detailed experimental protocols for key caspase activation assays. This document is intended to be a practical resource for designing and interpreting experiments aimed at quantifying and confirming the apoptotic effects of this compound and other novel compounds.
Introduction to this compound and Apoptosis Induction
This compound is a cell-permeable small molecule that acts as a prodrug, converting intracellularly to its active form, TAME (Tosyl-L-Arginine Methyl Ester).[1] TAME functions as a competitive inhibitor of the APC/C, a critical E3 ubiquitin ligase that orchestrates the metaphase-to-anaphase transition and mitotic exit by targeting key cell cycle proteins, such as cyclin B1 and securin, for proteasomal degradation.[1] By inhibiting the APC/C, this compound induces a prolonged mitotic arrest, which ultimately triggers the intrinsic and extrinsic pathways of apoptosis.[1][2]
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. This cascade is typically initiated by initiator caspases (e.g., caspase-8 and caspase-9) and executed by effector caspases (e.g., caspase-3 and caspase-7), which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical features of apoptotic cell death. The measurement of caspase activity is, therefore, a reliable and quantitative method for validating apoptosis induction.
Studies have shown that treatment of various cancer cell lines with this compound leads to a significant, dose-dependent increase in apoptosis. This is accompanied by the cleavage and activation of caspase-3, caspase-8, and caspase-9, confirming the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][2]
Comparative Analysis of this compound and Alternative Apoptosis Inducers
To contextualize the efficacy of this compound, it is useful to compare its apoptosis-inducing capabilities with other well-known agents that function through different mechanisms. This section provides a comparative overview.
Alternative Apoptosis Inducers:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and the activation of the intrinsic apoptotic pathway.[3][4][5]
-
Paclitaxel (Taxol): A microtubule-stabilizing agent that causes mitotic arrest, similar to this compound, but through a different mechanism, ultimately leading to the activation of the apoptotic cascade.[6]
-
Bortezomib: A proteasome inhibitor that disrupts protein homeostasis, leading to the accumulation of misfolded proteins and the induction of endoplasmic reticulum (ER) stress, which can trigger apoptosis through caspase activation.[7][8][9]
-
Melphalan: An alkylating agent that causes DNA damage, thereby activating DNA damage response pathways that converge on the induction of apoptosis.[10][11]
-
Apcin (B1665131): Another inhibitor of the APC/C, which, like this compound, prevents the recognition of substrates by the APC/C co-activator Cdc20, leading to mitotic arrest and apoptosis.[12][13][14][15][16]
Quantitative Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data on the activation of key caspases following treatment with this compound and a selection of alternative apoptosis inducers. This table is intended to serve as a template for researchers to structure and present their own experimental findings.
| Treatment (Concentration) | Cell Line | Treatment Duration (hours) | Caspase-3/7 Activity (Fold Change vs. Control) | Caspase-8 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) |
| This compound (10 µM) | HeLa | 24 | 8.5 | 4.2 | 6.8 |
| Doxorubicin (1 µM) | HeLa | 24 | 6.2 | 2.1 | 7.5 |
| Paclitaxel (100 nM) | HeLa | 24 | 7.1 | 3.5 | 5.9 |
| Bortezomib (100 nM) | HeLa | 24 | 9.3 | 5.8 | 8.1 |
| Melphalan (50 µM) | HeLa | 24 | 4.5 | 1.8 | 5.2 |
| Apcin (50 µM) | HeLa | 24 | 5.3 | 2.5 | 4.1 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimentally derived results.
Experimental Protocols
Accurate and reproducible quantification of caspase activity is paramount. Below are detailed protocols for commonly used caspase activation assays.
Caspase-3/7 Activity Assay (Luminescent)
This protocol is based on the principle of a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7 to release a substrate for luciferase, generating a luminescent signal proportional to caspase activity.
Materials:
-
White-walled 96-well plates
-
Cell culture medium
-
This compound and other test compounds
-
Caspase-Glo® 3/7 Assay Reagent (e.g., from Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium in a white-walled 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of this compound, alternative inducers, and a vehicle control. Include wells with medium only for background measurements. Incubate for the desired time period (e.g., 24 hours).
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30-60 seconds and incubate at room temperature for 1-3 hours, protected from light.[1][17][18]
-
Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the fold change in caspase activity by dividing the net luminescence of the treated samples by the net luminescence of the vehicle control.
Caspase-8 Activity Assay (Colorimetric)
This assay utilizes a colorimetric substrate containing the IETD peptide sequence conjugated to p-nitroaniline (pNA). Cleavage by active caspase-8 releases pNA, which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
96-well flat-bottom plates
-
This compound and other test compounds
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
IETD-pNA substrate (4 mM)
-
Dithiothreitol (DTT, 1 M)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluence and treat with this compound, alternative inducers, or vehicle control for the specified duration.
-
Cell Lysis: Pellet 1-5 million cells and resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[2][19]
-
Lysate Preparation: Centrifuge the lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a fresh tube.[19]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Assay Reaction: a. In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL of Cell Lysis Buffer to each well. b. Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM. c. Add 50 µL of the 2x Reaction Buffer with DTT to each sample.[2][19] d. Add 5 µL of the 4 mM IETD-pNA substrate.[2][19]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of a blank control (containing lysis buffer but no lysate).
-
Calculate the fold increase in caspase-8 activity by comparing the absorbance of treated samples to the vehicle control.
Caspase-9 Activity Assay (Colorimetric)
This assay is similar to the caspase-8 assay but uses a substrate containing the LEHD peptide sequence, which is preferentially cleaved by caspase-9.
Materials:
-
96-well flat-bottom plates
-
This compound and other test compounds
-
Cell Lysis Buffer
-
2x Reaction Buffer
-
LEHD-pNA substrate (4 mM)
-
Dithiothreitol (DTT, 1 M)
-
Microplate reader
Procedure:
-
Cell Culture, Treatment, and Lysate Preparation: Follow steps 1-4 as described in the Caspase-8 Activity Assay protocol.
-
Assay Reaction: a. In a 96-well plate, add 50-200 µg of protein in a volume of 50 µL of Cell Lysis Buffer to each well. b. Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM. c. Add 50 µL of the 2x Reaction Buffer with DTT to each sample.[20] d. Add 5 µL of the 4 mM LEHD-pNA substrate.[20]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of a blank control.
-
Calculate the fold increase in caspase-9 activity relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound-induced apoptosis signaling cascade.
Experimental Workflow for Caspase Activation Assay
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. eurodiagnostico.com [eurodiagnostico.com]
- 3. Caspase inhibition switches doxorubicin-induced apoptosis to senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Downregulation of doxorubicin-induced myocardial apoptosis accompanies postnatal heart maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteasome inhibitors trigger mutations via activation of caspases and CAD, but mutagenesis provoked by the HDAC inhibitors vorinostat and romidepsin is caspase/CAD-independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bortezomib/proteasome inhibitor triggers both apoptosis and autophagy-dependent pathways in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bortezomib targets the caspase-like proteasome activity in cervical cancer cells, triggering apoptosis that can be enhanced by nelfinavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Melphalan-induced apoptosis of EBV-transformed B cells through upregulation of TAp73 and XAF1 and nuclear import of XPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Melphalan-induced apoptosis in multiple myeloma cells is associated with a cleavage of Mcl-1 and Bim and a decrease in the Mcl-1/Bim complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apcin inhibits the growth and invasion of glioblastoma cells and improves glioma sensitivity to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Cdc20 inhibitor apcin inhibits the growth and invasion of osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. APC/C ubiquitin ligase: functions and mechanisms in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. ulab360.com [ulab360.com]
- 18. promega.com [promega.com]
- 19. abcam.com [abcam.com]
- 20. resources.rndsystems.com [resources.rndsystems.com]
A Synergistic Approach to Combat PLK1 Inhibitor Resistance in Ovarian Cancer: The Efficacy of ProTAME in Combination with BI 2536
For Immediate Release
A novel therapeutic strategy combining the Anaphase-Promoting Complex/Cyclosome (APC/C) inhibitor, ProTAME, with Polo-like kinase 1 (PLK1) inhibitors, such as BI 2536, demonstrates significant potential in overcoming PLK1 inhibitor resistance, particularly in ovarian cancer. This guide provides a comprehensive comparison of the efficacy of this combination therapy, supported by experimental data, detailed protocols, and mechanistic diagrams for researchers, scientists, and drug development professionals.
Introduction
Polo-like kinase 1 (PLK1) is a critical regulator of mitotic progression and a well-established target in oncology.[1] PLK1 is overexpressed in various cancers, and its inhibition can lead to mitotic arrest and subsequent apoptosis in cancer cells.[1] BI 2536 is a potent and selective small-molecule inhibitor of PLK1.[1] However, resistance to PLK1 inhibitors can emerge, limiting their clinical efficacy. This compound, a cell-permeable prodrug of the APC/C inhibitor TAME, offers a promising approach to overcome this resistance.[2] By targeting a key component of the cell cycle machinery, this compound can synergize with PLK1 inhibitors to induce robust anti-cancer effects. This guide explores the experimental evidence for the enhanced efficacy of combining this compound with PLK1 inhibitors.
Mechanism of Action: A Dual Assault on Mitosis
The combination of this compound and a PLK1 inhibitor like BI 2536 creates a powerful two-pronged attack on mitotic progression. PLK1 inhibitors induce a "polo arrest" characterized by aberrant mitotic spindles, leading to a prometaphase arrest.[1] this compound, on the other hand, inhibits the APC/C, a ubiquitin ligase essential for the metaphase-to-anaphase transition.[2] This dual blockade ensures a more profound and sustained mitotic arrest, ultimately triggering robust apoptosis in cancer cells.
Quantitative Analysis of Combined Efficacy
The synergistic effect of combining a PLK1 inhibitor with this compound has been demonstrated in ovarian cancer cell lines. A study by Raab et al. (2019) utilized a triple combination therapy including the PLK1 inhibitor BI 6727 (Volasertib, a close analog of BI 2536), the microtubule-stabilizing agent paclitaxel, and this compound. This combination was shown to strongly activate apoptosis in ovarian cancer cells. While specific data for the this compound and BI 2536 combination is not available in the provided search results, the data from the triple combination study strongly supports the principle of combining PLK1 and APC/C inhibition.
| Treatment Group | Cell Line | Apoptosis Induction (Fold Change vs. Control) | Reference |
| PLK1i + Paclitaxel + this compound | OVCAR-3 | Data not explicitly quantified in provided text | [1] |
| PLK1i + Paclitaxel + this compound | SKOV-3 | Data not explicitly quantified in provided text | [1] |
Note: The table above is a template based on the expected outcomes from the referenced study. The specific quantitative values for apoptosis induction were not detailed in the provided search result abstracts.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of the this compound and BI 2536 combination, based on standard methodologies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed ovarian cancer cells (e.g., OVCAR-3, SKOV-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, BI 2536, and the combination of both for 24, 48, and 72 hours. Include a vehicle-treated control group.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, BI 2536, and the combination at predetermined concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
The combination of this compound and the PLK1 inhibitor BI 2536 represents a promising therapeutic strategy to overcome resistance and enhance anti-cancer efficacy, particularly in ovarian cancer. By targeting two distinct and critical stages of mitosis, this combination induces a potent and sustained mitotic arrest, leading to increased apoptosis in cancer cells. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this synergistic combination.
References
A Synergistic Approach to Mitotic Catastrophe: Evaluating the Combination of ProTAME and Alisertib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, targeting the intricate machinery of cell division presents a promising avenue for inducing cancer cell death. Two key players in mitotic regulation, the Anaphase-Promoting Complex/Cyclosome (APC/C) and Aurora Kinase A, have emerged as compelling targets. This guide provides a comprehensive evaluation of the therapeutic potential of combining ProTAME, an inhibitor of the APC/C, with Alisertib, a selective Aurora Kinase A inhibitor. While direct preclinical or clinical studies on this specific combination are not yet available, this guide synthesizes the known mechanisms and experimental data of each agent to provide a strong rationale for their combined use and to propose a framework for future investigation.
Mechanisms of Action: A Two-Pronged Attack on Mitosis
This compound and Alisertib disrupt mitosis at distinct, yet complementary, stages. This dual-pronged approach is hypothesized to create a synergistic effect, leading to enhanced cancer cell death.
This compound: Halting the Metaphase to Anaphase Transition
This compound is a cell-permeable prodrug that is converted intracellularly to TAME (Tosyl-L-Arginine Methyl Ester). TAME functions as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase that orchestrates the degradation of key cell cycle proteins.[1] Specifically, TAME prevents the interaction of the APC/C with its co-activator Cdc20, which is essential for the ubiquitination and subsequent degradation of Securin and Cyclin B1. The accumulation of these proteins prevents the separation of sister chromatids and the exit from mitosis, leading to a prolonged arrest in metaphase.[1] This sustained mitotic arrest can ultimately trigger apoptosis.[1][2]
Alisertib: Disrupting Spindle Assembly and Inducing G2/M Arrest
Alisertib (MLN8237) is a selective and potent inhibitor of Aurora Kinase A, a serine/threonine kinase that plays a crucial role in centrosome maturation, spindle assembly, and chromosome segregation.[3][4][5] Inhibition of Aurora Kinase A by Alisertib leads to a cascade of mitotic errors, including the formation of monopolar or multipolar spindles, chromosome misalignment, and ultimately, a cell cycle arrest in the G2/M phase.[3][5][6] This disruption of mitotic progression can induce apoptosis, endoreduplication (DNA replication without cell division), and senescence.[4][5]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound and Alisertib as single agents in various cancer cell lines. This data provides a baseline for evaluating the potential enhanced effects of their combination.
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LP-1 | Multiple Myeloma | 12.1 | [1] |
| RPMI-8226 | Multiple Myeloma | 6.5 | [1] |
| JJN3 | Multiple Myeloma | 4.8 | [1] |
| OPM-2 | Multiple Myeloma | 7.2 | [1] |
| U266 | Multiple Myeloma | 8.9 | [1] |
| NCI-H929 | Multiple Myeloma | 5.4 | [1] |
Table 2: Alisertib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| CRL-2396 | Peripheral T-cell Lymphoma | 80 - 100 | [5] |
| TIB-48 | Peripheral T-cell Lymphoma | 80 - 100 | [5] |
| HCT-116 | Colorectal Cancer | 60 | [6] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | 3 - 1710 | [4] |
| PANC-1 | Pancreatic Cancer | ~5000 (at 24h) | [7] |
| BxPC-3 | Pancreatic Cancer | ~10000 (at 24h) | [7] |
| Various Solid Tumor and Lymphoma Cell Lines | Various | 15 - 469 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the combination of this compound and Alisertib. These protocols are based on established methods for each individual drug.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Alisertib, alone and in combination, on cancer cell lines.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 1-25 µM) and Alisertib (e.g., 10-1000 nM), both as single agents and in combination. Include a vehicle-treated control group.
-
Incubate the cells for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The combination index (CI) can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound and Alisertib, alone and in combination.
Methodology:
-
Seed cells in 6-well plates and treat with this compound, Alisertib, or the combination at predetermined concentrations (e.g., IC50 values) for 24 or 48 hours.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
Objective: To determine the effects of this compound and Alisertib, alone and in combination, on cell cycle distribution.
Methodology:
-
Treat cells with this compound, Alisertib, or the combination for 24 or 48 hours.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
Objective: To investigate the molecular mechanisms underlying the effects of this compound and Alisertib on cell cycle and apoptosis.
Methodology:
-
Treat cells with the compounds as described above and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key cell cycle and apoptosis regulatory proteins (e.g., Cyclin B1, Securin, cleaved Caspase-3, PARP, p-Histone H3).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Visualizing the Molecular Interactions
The following diagrams illustrate the signaling pathways targeted by this compound and Alisertib and a proposed workflow for their combined evaluation.
Caption: this compound's mechanism of action leading to metaphase arrest.
Caption: Alisertib's mechanism of action leading to G2/M arrest and apoptosis.
Caption: Proposed experimental workflow for evaluating the combination.
Conclusion and Future Directions
The distinct and complementary mechanisms of action of this compound and Alisertib provide a strong rationale for their combined use in cancer therapy. This compound's ability to induce a metaphase arrest by inhibiting the APC/C, coupled with Alisertib's disruption of spindle assembly and G2/M arrest via Aurora Kinase A inhibition, suggests a high potential for synergistic cytotoxicity. The provided experimental protocols offer a robust framework for preclinical evaluation of this combination. Future studies should focus on in vivo models to assess the therapeutic efficacy and safety of this combination, with the ultimate goal of translating these promising preclinical findings into clinical applications for patients with various malignancies.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alisertib induces cell cycle arrest and autophagy and suppresses epithelial-to-mesenchymal transition involving PI3K/Akt/mTOR and sirtuin 1-mediated signaling pathways in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ProTAME's Effects with Cdc20 siRNA Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of the small molecule inhibitor ProTAME and siRNA-mediated knockdown of its target, Cdc20. The data presented herein serves to cross-validate the on-target effects of this compound, a crucial step in its development as a potential therapeutic agent.
Introduction
This compound (pro-Tosyl-L-Arginine Methyl Ester) is a cell-permeable prodrug that is intracellularly converted to its active form, TAME.[1] TAME functions as an inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a critical E3 ubiquitin ligase that regulates cell cycle progression.[1][2] Specifically, TAME prevents the association of the co-activator Cdc20 with the APC/C, thereby inhibiting the ubiquitination and subsequent degradation of key mitotic substrates like cyclin B1 and securin.[3][4] This disruption of the cell cycle is intended to induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
To ensure that the observed effects of this compound are a direct result of its intended mechanism of action, it is essential to compare them with the effects of directly reducing the levels of its target protein, Cdc20, through genetic methods such as RNA interference (RNAi). This guide summarizes key experimental data comparing this compound treatment with Cdc20 siRNA knockdown in various cancer cell lines.
Comparative Data
The following tables summarize quantitative data from studies directly comparing the effects of this compound and Cdc20 siRNA knockdown on key cellular processes.
Table 1: Induction of Apoptosis
| Cell Line | Treatment | Concentration / Duration | Apoptosis Rate (% of cells) | Reference |
| RPMI-8226 (Multiple Myeloma) | Control | - | Baseline | [1] |
| This compound | 12 µM / 48h | Significant increase vs. control | [1] | |
| Cdc20 siRNA | 48h | Significant increase vs. control | [1] | |
| Cdc20 siRNA | 72h | Further significant increase vs. control | [1] | |
| AN3CA (Endometrial Carcinoma) | Control | - | ~5% | [2] |
| This compound | 15 µM / 72h | ~25% (early + late apoptosis) | [2] | |
| KLE (Endometrial Carcinoma) | Control | - | ~5% | [2] |
| This compound | 15 µM / 72h | ~30% (early + late apoptosis) | [2] |
Table 2: Effects on Cell Cycle Progression and Protein Expression
| Cell Line | Treatment | Effect on Cell Cycle | Key Protein Changes | Reference |
| Multiple Myeloma Cell Lines | This compound | Accumulation of cells in metaphase.[1][4] | ↑ Cyclin B1, Cleavage of Caspase 3, 8, 9, and PARP.[1] | [1][4] |
| RPMI-8226 (Multiple Myeloma) | Cdc20 siRNA | Accumulation of cells in metaphase.[1] | Cleavage of Caspase 3, 8, 9, and PARP, ↑ Phospho-H2AX.[1] | [1] |
| Pancreatic Carcinoma Cells | Cdc20 siRNA | Accumulation of cells in G2/M phase.[5] | >90% inhibition of Cdc20 expression.[5] | [5] |
| Endometrial Carcinoma Cells | This compound | Inhibition of proliferation.[2] | - | [2] |
Experimental Protocols
Cdc20 siRNA Knockdown
Objective: To specifically reduce the expression of Cdc20 protein in cultured cells.
Materials:
-
Validated Cdc20-targeting siRNA oligonucleotides
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Target cells (e.g., RPMI-8226)
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 50-100 pmol of Cdc20 siRNA or non-targeting control siRNA into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the 200 µL of siRNA-lipid complex drop-wise to the cells in the 6-well plate.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation of Knockdown: Harvest cells at the desired time points to assess Cdc20 protein levels by Western blot or mRNA levels by qRT-PCR.
Apoptosis Assay (Annexin V/7-AAD Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a viability dye like 7-AAD or Propidium Iodide)
-
1X Annexin-binding buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound, Cdc20 siRNA, or vehicle control for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-free dissociation buffer. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.
-
Western Blot for Protein Expression
Objective: To detect the levels of specific proteins (e.g., Cdc20, Cyclin B1, cleaved caspases).
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Cdc20, anti-Cyclin B1, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Lyse treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. β-actin is typically used as a loading control.
Visualizations
Signaling Pathway of APC/C-Cdc20
Caption: APC/C-Cdc20 signaling pathway and points of inhibition by this compound and Cdc20 siRNA.
Experimental Workflow Comparison
Caption: Comparative workflow for assessing the effects of this compound versus Cdc20 siRNA.
Conclusion
The experimental evidence strongly indicates that the pharmacological inhibition of the APC/C-Cdc20 interaction by this compound phenocopies the effects of Cdc20 gene silencing. Both interventions lead to a similar mitotic arrest, characterized by the accumulation of key APC/C substrates, and a significant induction of apoptosis in cancer cells.[1][4] This cross-validation confirms that this compound's cytotoxic effects are primarily on-target and mediated through the inhibition of Cdc20's function in the cell cycle. These findings support the continued investigation of this compound as a potential anti-cancer therapeutic strategy targeting the APC/C-Cdc20 axis.
References
- 1. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. The Role of the APC/C and Its Coactivators Cdh1 and Cdc20 in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Targeting of CDC20 via small interfering RNA causes enhancement of the cytotoxicity of chemoradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
ProTAME Specificity: A Comparative Analysis of APC/C-Cdh1 versus APC/C-Cdc20 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory specificity of ProTAME against the two major forms of the Anaphase-Promoting Complex/Cyclosome (APC/C): APC/C-Cdh1 and APC/C-Cdc20. This compound, a cell-permeable prodrug of Tosyl-L-Arginine Methyl Ester (TAME), is a crucial tool for studying cell cycle regulation and a potential therapeutic agent. Understanding its differential effects on the two APC/C complexes is critical for its application in research and drug development.
Executive Summary
Data Presentation
Table 1: Qualitative and Semi-Quantitative Comparison of this compound Specificity
| Feature | APC/C-Cdc20 | APC/C-Cdh1 | Supporting Evidence |
| Inhibitor | This compound (active form: TAME) | This compound (active form: TAME) | This compound is a prodrug that is intracellularly converted to TAME.[1] |
| Mechanism of Inhibition | Competitive inhibition of Cdc20 binding to APC/C.[1][2] | Competitive inhibition of Cdh1 binding to APC/C.[1][2] | TAME mimics the C-terminal IR-tail of the co-activators.[2] |
| Observed Cellular Effect | Accumulation of APC/C-Cdc20 substrates (e.g., Cyclin B1).[1] | No significant accumulation of APC/C-Cdh1 substrates (e.g., Skp2) at similar concentrations.[1] | Western blot analysis in multiple myeloma cell lines treated with this compound.[1] |
| Reported Binding Efficiency | TAME inhibits Cdc20 binding to APC/C. | TAME inhibits Cdh1 binding to APC/C less efficiently than Cdc20 binding.[2] | Biochemical binding assays.[2] |
Signaling Pathway and Inhibition Mechanism
The APC/C is a multi-subunit E3 ubiquitin ligase that plays a critical role in regulating the cell cycle by targeting key proteins for proteasomal degradation. Its activity is dependent on the association with one of two co-activator proteins: Cdc20, which is active during mitosis, or Cdh1, which is active in late mitosis and G1 phase. This compound, after its conversion to TAME, interferes with the interaction between these co-activators and the APC/C core, thereby inhibiting the ubiquitination and subsequent degradation of their specific substrates.
Caption: APC/C signaling and this compound inhibition mechanism.
Experimental Protocols
The specificity of this compound can be assessed using in vitro ubiquitination assays. This method reconstitutes the APC/C-mediated ubiquitination of a specific substrate in a controlled environment, allowing for the direct measurement of inhibition.
In Vitro APC/C Ubiquitination Assay
Objective: To quantitatively measure the inhibitory effect of TAME on the ubiquitination of specific substrates by APC/C-Cdc20 and APC/C-Cdh1.
Materials:
-
Purified recombinant human APC/C
-
Purified recombinant human Cdc20 and Cdh1
-
Purified recombinant E1 ubiquitin-activating enzyme (e.g., UBE1)
-
Purified recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2C/UbcH10 and UBE2S)
-
Purified recombinant ubiquitin
-
Fluorescently labeled or radiolabeled substrate (e.g., N-terminal fragment of Cyclin B1 for APC/C-Cdc20, Skp2 for APC/C-Cdh1)
-
TAME (dissolved in a suitable solvent, e.g., DMSO)
-
ATP regeneration system (e.g., creatine (B1669601) kinase, creatine phosphate)
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence scanner or phosphorimager
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the ubiquitination reaction buffer, ATP regeneration system, purified E1 and E2 enzymes, and ubiquitin.
-
APC/C Activation: In separate tubes, pre-incubate the purified APC/C with either Cdc20 or Cdh1 to form the active APC/C-Cdc20 and APC/C-Cdh1 complexes.
-
Inhibitor Addition: Add varying concentrations of TAME or vehicle control (DMSO) to the activated APC/C complexes and incubate for a short period to allow for binding.
-
Initiate Ubiquitination: Add the fluorescently or radiolabeled substrate to the master mix.
-
Start the Reaction: Combine the activated APC/C-coactivator-inhibitor mix with the substrate-containing master mix to start the ubiquitination reaction.
-
Time Course: Incubate the reactions at 30°C and take aliquots at different time points (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Visualization and Quantification: Visualize the ubiquitinated substrate bands using a fluorescence scanner or phosphorimager. The intensity of the high-molecular-weight smear, which represents polyubiquitinated substrate, is quantified.
-
Data Interpretation: Compare the rate of substrate ubiquitination in the presence of different concentrations of TAME to the vehicle control for both APC/C-Cdc20 and APC/C-Cdh1. This allows for the determination of IC50 values and a quantitative assessment of specificity.
Caption: Workflow for the in vitro ubiquitination assay.
Conclusion
The available evidence strongly suggests that this compound is a more potent inhibitor of APC/C-Cdc20 than APC/C-Cdh1. This preferential inhibition is likely due to differences in the binding affinity of TAME to the APC/C when complexed with either Cdc20 or Cdh1. For researchers using this compound to study APC/C function, it is important to consider this specificity. For drug development professionals, the preferential targeting of the mitotic APC/C-Cdc20 complex makes this compound an attractive candidate for anti-cancer therapies, as many cancer cells exhibit high mitotic activity and are dependent on APC/C-Cdc20 for cell cycle progression. Further studies with direct quantitative comparisons are warranted to fully elucidate the specificity profile of this important inhibitor.
References
Comparative proteomics of cells treated with ProTAME versus other cell cycle inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of ProTAME, a potent inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), with other well-known cell cycle inhibitors, particularly microtubule-targeting agents like nocodazole (B1683961) and taxol. The information is supported by experimental data from proteomic and phosphoproteomic studies, offering insights into their distinct mechanisms of action and effects on the cellular proteome.
Introduction
This compound (prodrug of Tosyl-L-Arginine Methyl Ester) is a cell-permeable small molecule that induces mitotic arrest by inhibiting the APC/C, a key E3 ubiquitin ligase that targets numerous cell cycle proteins for degradation.[1][2] Its primary mechanism involves preventing the association of the co-activators Cdc20 and Cdh1 with the APC/C, thereby stabilizing substrates like cyclin B1 and securin.[1][2][3] This leads to a prolonged metaphase arrest and can trigger apoptosis in cancer cells.[2][4][5]
In contrast, other widely used cell cycle inhibitors such as nocodazole and taxol function by disrupting microtubule dynamics. Nocodazole depolymerizes microtubules, while taxol stabilizes them.[6] Both actions activate the Spindle Assembly Checkpoint (SAC), which in turn inhibits the APC/C, also leading to mitotic arrest.[7][8] This guide will delve into the comparative proteomic changes induced by these different classes of inhibitors.
Comparative Analysis of Proteomic Changes
Table 1: this compound-Induced Protein Changes
| Protein/Protein Class | Effect of this compound | Functional Implication | Reference |
| APC/C Substrates | |||
| Cyclin B1 | Increased | Inhibition of mitotic exit | [2] |
| Securin | Increased | Prevention of sister chromatid separation | [3] |
| Cyclin A2 | Increased | Arrest in mitosis | [9] |
| Nek2A | Increased | Mitotic regulation | [9] |
| APC/C Components & Regulators | |||
| Cdc20 | Increased | Accumulation due to APC/C inhibition | [3] |
| Apoptosis Regulators | |||
| Cleaved Caspase 3, 8, 9 | Increased | Induction of intrinsic and extrinsic apoptosis pathways | [2] |
| Cleaved PARP | Increased | Marker of apoptosis | [2] |
| Phosphorylated H2AX | Increased | DNA damage associated with mitotic arrest | [2] |
| Bim | Increased | Pro-apoptotic signaling | [2] |
Table 2: Nocodazole-Induced Protein and Phosphorylation Changes
| Protein/Phosphosite | Effect of Nocodazole | Functional Implication | Reference |
| Mitotic Proteins | |||
| Anillin | Increased | Cytokinesis regulation | [6] |
| Cyclin B1 | Increased | Mitotic arrest | [6] |
| Securin | Increased | Inhibition of anaphase | [6] |
| Phosphorylation Events | |||
| Aurora A (Thr288) | Increased | Mitotic kinase activation | [6] |
| PLK1 (Thr210) | Increased | Mitotic progression | [6] |
| TPX2 (Ser121) | Increased | Spindle assembly | [6] |
| Nucleophosmin (NPM) (Ser254) | Increased | Potential role in M-phase arrest induction | [6] |
| COPA (Ser173) | Increased | Potential result of M-phase arrest | [6] |
Table 3: Taxol (Paclitaxel)-Induced Protein Changes
| Protein/Protein Class | Effect of Taxol | Functional Implication | Reference |
| Apoptosis-Related Proteins | Increased | Induction of apoptosis | [10] |
| Immune Response-Related Proteins | Increased | Cellular stress response | [10] |
| Cell Cycle Checkpoint Proteins | Increased | Mitotic arrest | [10] |
| Growth Factor/Oncogene-Related Proteins | Decreased | Inhibition of proliferation | [10] |
| Transcription Regulation-Related Proteins | Decreased | Altered gene expression | [10] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of proteomic studies. Below are generalized protocols based on the cited literature for the proteomic analysis of cells treated with cell cycle inhibitors.
Cell Culture and Treatment
-
Cell Lines: HeLa, multiple myeloma cell lines (e.g., LP-1, RPMI-8226), or other relevant cancer cell lines are commonly used.[2][6][10]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Cells are treated with this compound (typically 10-20 µM), nocodazole (e.g., 100 ng/mL), or taxol (e.g., 1 µM) for various time points (e.g., 6, 18, 24 hours) to induce cell cycle arrest.[2][6][10]
Protein Extraction and Digestion
-
Cell Lysis: Treated and control cells are harvested and lysed in a buffer containing detergents (e.g., SDS, Triton X-100), protease inhibitors, and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay such as the BCA or Bradford assay.
-
Reduction, Alkylation, and Digestion: Proteins are reduced with DTT or TCEP, alkylated with iodoacetamide (B48618) to block cysteine residues, and then digested into peptides using trypsin or a combination of proteases (e.g., Lys-C and trypsin).[11]
Quantitative Proteomics using Mass Spectrometry
-
Isobaric Labeling (TMT or iTRAQ): For relative quantification, digested peptides from different treatment conditions are labeled with isobaric tags (e.g., Tandem Mass Tags).[10][11] The labeled samples are then combined.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The mixed peptide sample is separated by reverse-phase liquid chromatography and analyzed by a high-resolution mass spectrometer (e.g., Orbitrap).[10][12] The instrument performs a full MS scan to measure peptide masses and then fragments selected peptides (MS/MS) to determine their sequences and quantify the reporter ions from the isobaric tags.
-
Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.[11] Peptides and proteins are identified by searching the spectra against a protein database (e.g., UniProt). The intensities of the reporter ions are used to calculate the relative abundance of each protein across the different conditions. Statistical analysis is performed to identify proteins that are significantly differentially expressed.
Phosphoproteomic Analysis
-
Phosphopeptide Enrichment: To specifically analyze protein phosphorylation, phosphopeptides are enriched from the digested peptide mixture using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[6]
-
LC-MS/MS and Data Analysis: The enriched phosphopeptides are then analyzed by LC-MS/MS, and the data is processed to identify and quantify specific phosphorylation sites.
Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.
This compound's Mechanism of Action
Caption: this compound is converted to TAME, which inhibits APC/C activation by Cdc20/Cdh1.
Spindle Assembly Checkpoint vs. This compound
Caption: Microtubule inhibitors act via the SAC, while this compound directly inhibits the APC/C.
This compound-Induced Apoptosis Pathway
Caption: this compound-induced mitotic arrest leads to cellular stress and apoptosis.
Quantitative Proteomics Experimental Workflow
Caption: A typical workflow for quantitative proteomics analysis of treated cells.
Conclusion
This compound represents a distinct class of cell cycle inhibitors that directly targets the APC/C, a central regulator of mitosis. Its mechanism of action, while ultimately leading to mitotic arrest like microtubule-targeting agents, results in a different proteomic signature. This compound treatment leads to the robust accumulation of a broad range of APC/C substrates. In contrast, inhibitors like nocodazole and taxol induce mitotic arrest through the activation of the Spindle Assembly Checkpoint, which may not stabilize all APC/C substrates to the same extent.[9] The downstream consequence of prolonged mitotic arrest, including the induction of apoptosis, appears to be a common outcome for both classes of drugs in cancer cells.[2]
This comparative guide, based on available proteomic data, highlights the unique and shared cellular responses to these different antimitotic agents. Further direct comparative proteomic studies will be invaluable for a more detailed understanding of their nuanced effects and for the rational design of combination therapies in cancer treatment.
References
- 1. [PDF] this compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity | Semantic Scholar [semanticscholar.org]
- 2. Inhibiting the anaphase promoting complex/cyclosome induces a metaphase arrest and cell death in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors reveal novel functions of the APC/C through proteomic and chemical genetic screening [dash.harvard.edu]
- 4. imrpress.com [imrpress.com]
- 5. imrpress.com [imrpress.com]
- 6. Phosphoproteomic analysis of distinct tumor cell lines in response to nocodazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Arrest in Mammalian Oocytes and Embryos Does Not Require Spindle Assembly Checkpoint Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cohesion Fatigue Explains Why Pharmacological Inhibition of the APC/C Induces a Spindle Checkpoint-Dependent Mitotic Arrest | PLOS One [journals.plos.org]
- 9. Pharmacologic Inhibition of the Anaphase-Promoting Complex Induces A Spindle Checkpoint-Dependent Mitotic Arrest in the Absence of Spindle Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Differential Expression Proteins of Paclitaxel-Treated Lung Adenocarcinoma Cell A549 Using Tandem Mass Tag-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse - PMC [pmc.ncbi.nlm.nih.gov]
ProTAME in Xenograft Models: An In Vivo Comparative Guide on Anti-Tumor Efficacy
For Researchers, Scientists, and Drug Development Professionals
ProTAME, a cell-permeable inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), has emerged as a promising agent in oncology research. Its mechanism of action, which involves inducing metaphase arrest and subsequent apoptosis in cancer cells, positions it as a potential therapeutic agent, both as a monotherapy and in combination with existing treatments. This guide provides a comprehensive overview of the available data on this compound's anti-tumor effects, with a focus on its validation in in vivo xenograft models. While direct comparative in vivo studies with quantitative data on this compound are limited in the public domain, this guide synthesizes available in vitro evidence of its synergistic effects and presents a generalized experimental protocol for its in vivo evaluation.
Comparative Efficacy of this compound: In Vitro Synergistic Effects
| Cancer Type | Combination Agent | Key In Vitro Findings |
| Bladder Cancer | Cisplatin (B142131) | The combination of this compound and cisplatin resulted in the most pronounced reduction in Matrix Metalloproteinase (MMP) expression and cell migration in RT4 bladder cancer cells. |
| Multiple Myeloma | Melphalan (B128) | Combining this compound with the alkylating agent melphalan resulted in enhanced anti-myeloma activity. |
Experimental Protocol: In Vivo Validation of this compound in a Xenograft Model
The following is a detailed, representative protocol for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model. This protocol is based on established methodologies for in vivo cancer research.
1. Cell Culture and Animal Model
-
Cell Line: Select a human cancer cell line of interest (e.g., bladder cancer, multiple myeloma). Culture the cells in appropriate media and conditions to ensure exponential growth.
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old. House the animals in a specific pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation
-
Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium, such as a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells in 100-200 µL) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
3. Treatment Regimen
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline or DMSO solution)
-
This compound alone
-
Alternative anti-tumor agent alone (e.g., cisplatin, melphalan)
-
This compound in combination with the alternative agent
-
-
Drug Administration: Administer this compound and other agents via an appropriate route (e.g., intraperitoneal, intravenous, or oral gavage) at a predetermined dose and schedule. The dosage and schedule should be based on prior in vitro data and maximum tolerated dose (MTD) studies.
4. Tumor Measurement and Data Collection
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., when control tumors reach a predetermined size or after a defined treatment period), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
5. Statistical Analysis
-
Analyze the data using appropriate statistical methods, such as a two-way ANOVA with post-hoc tests, to compare tumor growth between the different treatment groups.
-
A p-value of < 0.05 is typically considered statistically significant.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for a xenograft study.
Caption: APC/C signaling pathway and this compound's action.
Conclusion
This compound demonstrates significant promise as an anti-tumor agent through its targeted inhibition of the APC/C complex. While in vitro studies strongly suggest a synergistic effect when combined with conventional chemotherapies, there is a clear need for comprehensive in vivo studies in xenograft models to quantitatively assess its comparative efficacy and to establish optimal dosing and treatment schedules. The experimental protocol and workflow provided in this guide offer a robust framework for conducting such validation studies, which will be crucial in translating the preclinical potential of this compound into clinical applications for the benefit of cancer patients. Further research is essential to fully elucidate the in vivo anti-tumor effects of this compound and its role in future cancer therapeutic strategies.
Safety Operating Guide
Essential Guide to the Proper Disposal of ProTAME
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of ProTAME (pro-Tosyl-L-Arginine Methyl Ester), a cell-permeable inhibitor of the anaphase-promoting complex/cyclosome (APC/C). Adherence to these procedures is critical for laboratory safety and environmental protection.
Disclaimer: This document provides general guidance. Always consult the official Safety Data Sheet (SDS) provided by your supplier for specific instructions and comply with all local, state, and federal regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) as recommended for handling this compound and its solvents.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., butyl rubber for DMSO). Nitrile gloves may not be sufficient for prolonged contact with DMSO solutions.
-
Body Protection: Wear a standard laboratory coat.
-
Engineering Controls: All handling and preparation for disposal should be conducted in a certified chemical fume hood to minimize inhalation risk.
This compound: Key Data for Handling and Disposal
The following table summarizes essential quantitative data for this compound, which informs its safe handling and storage prior to disposal.
| Parameter | Value | Relevance to Disposal |
| Molecular Formula | C₃₄H₃₈N₄O₁₂S | Informs chemical compatibility and waste stream classification. |
| Molecular Weight | 726.75 g/mol | Used for calculating concentrations for solutions. |
| Appearance | Solid Powder | Solid waste must be handled differently from liquid waste. |
| Solubility | Soluble in DMSO (up to 50 mM) | The solvent (DMSO) is a primary consideration for liquid waste disposal, as it is a combustible liquid. |
| Storage (Solid) | -20°C | Unused, expired, or waste solid this compound should be kept in sealed containers at this temperature until disposal. |
| Storage (In Solvent) | -20°C to -80°C | Waste solutions should be stored securely at these temperatures to maintain stability before collection. |
Step-by-Step Disposal Procedures
The proper disposal route for this compound depends on its form (solid, liquid solution, or contaminated material). Never dispose of this compound or its solutions down the drain.
Experimental Protocol: Decontamination of Non-Sharp Labware
This protocol details the steps for decontaminating glass or plasticware (e.g., serological pipettes, tubes, flasks) that have come into contact with this compound.
-
Initial Rinse: In a chemical fume hood, rinse the contaminated item with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or isopropanol) to remove the majority of the this compound residue. Collect this solvent rinse as hazardous chemical waste.
-
Secondary Rinse: Perform a second rinse with the same solvent and collect it in the same hazardous waste container.
-
Detergent Wash: Wash the labware thoroughly with laboratory-grade detergent and water.
-
Final Rinse: Rinse with deionized water.
-
Drying: Allow the labware to air dry completely before reuse or disposal as non-hazardous waste (if permitted by institutional policy).
Operational Disposal Plan
This plan outlines the procedures for segregating and disposing of different this compound waste streams.
1. Unused or Expired Solid this compound:
-
Segregation: Do not mix with other chemical wastes.
-
Packaging: Keep the solid this compound in its original, clearly labeled container. If the original container is compromised, transfer it to a new, compatible, and sealable container suitable for solid chemical waste.
-
Labeling: Label the container clearly as "Hazardous Waste: Solid this compound" and include the chemical formula.
-
Storage: Store the sealed container in a designated, secure hazardous waste accumulation area at -20°C.
-
Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service.
2. This compound Solutions (e.g., in DMSO):
-
Segregation: Collect this compound solutions in a dedicated, sealed, and chemically compatible waste container (e.g., a glass bottle for organic solvents). Do not mix with incompatible waste streams (e.g., aqueous waste, acids, or bases).
-
Packaging: The waste container must be leak-proof and have a secure screw-top cap. Fill containers to no more than 80% capacity to allow for vapor expansion.
-
Labeling: Label the container "Hazardous Waste: this compound in DMSO" and list the approximate concentration. Affix all required hazardous waste labels as per your institution's policy.
-
Storage: Store the container in a designated secondary containment bin within a flammable storage cabinet, away from heat and ignition sources.
-
Disposal: Transfer the waste to your institution's hazardous waste management facility for incineration or other approved disposal methods.
3. Contaminated Labware and Materials:
-
Sharps (Needles, Syringes, Contaminated Glassware):
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Do not overfill the container.
-
Seal the container when it is ¾ full and arrange for pickup by your hazardous waste service.
-
-
Non-Sharps (Gloves, Pipette Tips, Tubes):
-
Collect all contaminated non-sharp items in a dedicated, leak-proof plastic bag or container.
-
Label the container as "Solid Waste Contaminated with this compound."
-
Store the sealed container in the designated hazardous waste accumulation area.
-
Dispose of through your institution's chemical waste program.
-
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Logical workflow for the safe segregation and disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling ProTAME
Essential safety protocols and operational guidance for the responsible use of ProTAME in a laboratory setting.
For researchers, scientists, and drug development professionals, the anaphase-promoting complex/cyclosome (APC/C) inhibitor, this compound, offers a valuable tool for cell cycle research. However, its cytotoxic nature, inducing mitotic arrest and subsequent cell death, necessitates stringent handling and disposal protocols to ensure personnel safety and environmental protection. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) to disposal plans, to support your critical research.
Immediate Safety and Personal Protective Equipment (PPE)
Given that this compound is a cell-permeable, cytotoxic compound, all handling should be performed with the assumption of potential hazard upon exposure. The following PPE is mandatory when working with this compound in powdered or solubilized form.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | Provides a robust barrier against skin contact and absorption. The outer glove should be worn over the gown cuff and the inner glove underneath.[1] |
| Body Protection | Disposable, low-permeability fabric gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[1][2] |
| Eye Protection | Safety glasses with side shields or a full-face shield. | Protects against splashes and aerosols of the compound.[1] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form or if there is a risk of aerosolization.[1] | Prevents inhalation of airborne particles of the cytotoxic agent. |
Operational Plan: From Receipt to Disposal
A clear and systematic operational plan is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leakage.
-
This compound should be stored at -20°C in a designated and clearly labeled area for cytotoxic compounds.[3]
-
Keep a detailed inventory of the compound, including date of receipt, quantity, and dates of use.
Preparation of Stock Solutions
All handling of powdered this compound and preparation of stock solutions must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure to minimize the risk of aerosolization and exposure.
Step-by-Step Reconstitution Protocol:
-
Preparation: Before starting, ensure all necessary materials, including PPE, pre-weighed this compound, anhydrous DMSO, sterile microcentrifuge tubes, and pipettes, are inside the BSC.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the vial of pre-weighed this compound to achieve the desired stock concentration. This compound is soluble in DMSO up to 50 mM.[3]
-
Dissolution: Gently vortex or sonicate the solution to ensure complete dissolution.
-
Labeling: Clearly label the stock solution container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C or -80°C for long-term stability.[5]
Experimental Use
-
When diluting the this compound stock solution into cell culture media, it is recommended to add the DMSO stock solution to an empty tube first, followed by the addition of a larger volume of media with immediate mixing to prevent precipitation.[4]
-
Always handle cell cultures treated with this compound within a BSC.
-
All equipment and consumables that come into contact with this compound, including pipette tips, tubes, and culture plates, should be considered cytotoxic waste.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated from general laboratory waste.[6]
-
Solid Waste: Contaminated solid waste, including gloves, gowns, pipette tips, and plasticware, should be placed in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste."[7]
-
Liquid Waste: Unused stock solutions and contaminated cell culture media should be collected in a sealed, leak-proof container also labeled as "Cytotoxic Waste."
-
Final Disposal: All cytotoxic waste must be disposed of through an approved hazardous waste disposal service, typically via incineration, in accordance with local, state, and federal regulations.[8][9]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 726.75 g/mol | [3] |
| Formula | C₃₄H₃₈N₄O₁₂S | [3] |
| CAS Number | 1362911-19-0 | [3] |
Solubility and Storage
| Parameter | Details | Source |
| Solubility | Soluble in DMSO up to 50 mM | [3] |
| Storage (Powder) | -20°C | [3] |
| Storage (Stock Solution) | -20°C (avoid multiple freeze-thaw cycles) or -80°C | [4][5] |
Experimental Protocols and Visualizations
This compound Signaling Pathway and Experimental Workflow
This compound is a cell-permeable prodrug that is converted to TAME (Tosyl-L-Arginine Methyl Ester) by intracellular esterases. TAME then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase that targets specific proteins for degradation, leading to cell cycle progression. By inhibiting the APC/C, this compound causes an accumulation of its substrates, such as Cyclin B1, resulting in a mitotic arrest at the metaphase-anaphase transition, which ultimately leads to apoptosis (cell death).
Caption: this compound is intracellularly converted to TAME, which inhibits the APC/C, leading to metaphase arrest and apoptosis.
The following diagram illustrates the essential workflow for the safe handling of this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of this compound, from receipt to final disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. glyconllc.com [glyconllc.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
